APETx2
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHYILNFEUDIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H280N54O61S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4561 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling APETx2: A Potent and Selective Peptide Modulator of Acid-Sensing Ion Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
APETx2 is a 42-amino acid peptide toxin originally isolated from the venom of the sea anemone Anthopleura elegantissima.[1][2][3][4] This peptide has garnered significant interest within the scientific community for its potent and selective inhibition of acid-sensing ion channel 3 (ASIC3), a key player in pain perception.[1][2][3] This technical guide provides a comprehensive overview of the origin, biochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its isolation, characterization, and functional analysis are presented to facilitate further research and drug development efforts targeting ASICs.
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and neuronal degeneration. The discovery of selective modulators of specific ASIC subtypes is crucial for elucidating their precise roles and for developing novel therapeutics. This compound, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a valuable pharmacological tool due to its selective inhibition of ASIC3-containing channels.[1][2][3][4]
Origin and Discovery
This compound was first identified and characterized by a systematic screening of animal venoms for novel ion channel modulators.[1][3] Researchers isolated the peptide from aqueous extracts of the sea anemone Anthopleura elegantissima.[1][2][3][4] This marine invertebrate, commonly known as the aggregating anemone, is found in the intertidal zones of the Pacific coast of North America. The discovery of this compound highlighted the rich diversity of pharmacologically active compounds present in cnidarian venoms.
Biochemical Properties
This compound is a 42-amino acid peptide with a molecular weight of approximately 4558 Da.[3] Its primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, contributing to its stable and compact three-dimensional structure.[1][3] The peptide has a basic isoelectric point (pI) of 9.59.[3]
Table 1: Biochemical Properties of this compound
| Property | Value | Reference |
| Source Organism | Anthopleura elegantissima | [1][2][3][4] |
| Number of Amino Acids | 42 | [1][3] |
| Molecular Weight (Da) | ~4558 | [3] |
| Disulfide Bridges | 3 | [1][3] |
| Isoelectric Point (pI) | 9.59 | [3] |
Mechanism of Action and Selectivity
This compound is a potent and selective inhibitor of homomeric and heteromeric acid-sensing ion channels containing the ASIC3 subunit.[1][2][3] It exerts its inhibitory effect by binding to the extracellular domain of the channel, thereby blocking proton-gated currents. The selectivity profile of this compound has been extensively characterized through electrophysiological studies.
Table 2: Inhibitory Activity (IC50) of this compound on Various Ion Channels
| Channel Subtype | IC50 Value | Cell Type | Reference |
| Rat ASIC3 | 63 nM | Xenopus oocytes & COS cells | [1][3] |
| Human ASIC3 | 175 nM | COS cells | [3] |
| Rat ASIC1a+3 | 2 µM | COS cells | [1][3] |
| Rat ASIC1b+3 | 0.9 µM | COS cells | [1][3] |
| Rat ASIC2b+3 | 117 nM | COS cells | [1][3] |
| Rat ASIC3-like (DRG neurons) | 216 nM | Rat DRG neurons | [1][3] |
| Rat Nav1.8 | 2.6 µM | Rat DRG neurons | [2] |
Note: this compound shows no significant effect on ASIC1a, ASIC1b, and ASIC2a homomeric channels.[1][3]
Experimental Protocols
Purification of Native this compound from Anthopleura elegantissima
The purification of this compound from its natural source involves a multi-step chromatographic process.
-
Homogenize whole Anthopleura elegantissima specimens in distilled water.
-
Centrifuge the homogenate to remove cellular debris.
-
Lyophilize the supernatant to obtain the crude venom extract.
-
Dissolve the crude extract in an appropriate buffer (e.g., 100 mM ammonium acetate, pH 6.8).
-
Apply the sample to a gel permeation column (e.g., Sephadex G-50) equilibrated with the same buffer.
-
Elute the peptides with the same buffer and collect fractions.
-
Monitor the absorbance of the eluate at 280 nm to identify protein-containing fractions.
-
Pool the active fractions from the gel permeation step.
-
Apply the pooled sample to a cation exchange column (e.g., SP-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM ammonium acetate, pH 6.8).
-
Wash the column with the equilibration buffer to remove unbound material.
-
Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Collect fractions and assay for activity.
-
Subject the active fractions from the cation exchange step to RP-HPLC for final purification.
-
Use a C18 column and a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the peak corresponding to this compound and verify its purity and identity by mass spectrometry.
Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent, such as 50% acetonitrile/0.1% TFA.
-
Mass Spectrometry: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight of the peptide.
-
Peptide Sequencing: Perform tandem mass spectrometry (MS/MS) to determine the amino acid sequence of the peptide.
-
Disulfide Bridge Analysis: Use a combination of enzymatic digestion (e.g., with trypsin) and mass spectrometry under reducing and non-reducing conditions to identify the connectivity of the disulfide bridges.
Electrophysiological Recording
The functional activity of this compound on ASIC channels is typically assessed using the whole-cell patch-clamp technique on cells expressing the channel of interest.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., CHO or COS-7 cells) in standard growth medium.
-
Transfect the cells with plasmids encoding the desired ASIC subunit(s) using a standard transfection reagent.
-
Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression.
-
-
Pipette and Solution Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Intracellular Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, adjusted to pH 7.3 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Low pH Solution: Extracellular solution adjusted to the desired acidic pH (e.g., pH 6.0) with MES or HCl.
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with the extracellular solution at pH 7.4.
-
Apply the low pH solution to evoke an inward current mediated by ASICs.
-
After obtaining a stable baseline current, co-apply this compound with the low pH solution to measure its inhibitory effect.
-
Construct a dose-response curve by applying a range of this compound concentrations and calculate the IC50 value.
-
Signaling Pathway
This compound directly interacts with the ASIC3 channel, which is a key component of the pain signaling pathway in sensory neurons. By inhibiting the influx of cations through ASIC3 in response to acidic stimuli, this compound can modulate neuronal excitability and reduce pain signals.
Conclusion
This compound, a peptide toxin from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of ASIC3 channels. Its well-defined biochemical properties and mechanism of action make it an invaluable tool for studying the physiology and pharmacology of ASICs. The detailed experimental protocols provided in this guide are intended to support further research into this compound and its potential as a lead compound for the development of novel analgesics.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
The Discovery and Characterization of APETx2: A Potent and Selective Modulator of Acid-Sensing Ion Channels from the Sea Anemone Anthopleura elegantissima
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a critical pharmacological tool for the study of acid-sensing ion channels (ASICs), particularly the ASIC3 subtype.[1][2][3][4] This 42-amino acid peptide, stabilized by three disulfide bridges, demonstrates potent and selective inhibition of homomeric ASIC3 and various ASIC3-containing heteromeric channels.[1][3][4][5] Its discovery has significantly advanced our understanding of the physiological roles of ASICs in pain perception and has positioned this compound as a promising lead compound for the development of novel analgesics.[6][7] This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies associated with this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems.[8] They are implicated in a variety of physiological and pathological processes, including pain sensation, mechanotransduction, and neuronal degeneration.[8] The ASIC3 subtype is of particular interest as it is highly expressed in sensory neurons and is activated by the modest pH drops that occur in inflamed or ischemic tissues, suggesting a key role in pain signaling.[1][7] The identification of selective modulators of ASICs has been a significant challenge, hindering the elucidation of their specific functions. The discovery of this compound from the sea anemone Anthopleura elegantissima provided a breakthrough in the field, offering a potent and selective tool to probe the function of ASIC3-containing channels.[1][3][4]
Discovery and Physicochemical Properties
This compound was identified through a systematic screening of various animal venoms for activity against ASIC3 channels.[1][3][4] A peptide fraction from the sea anemone Anthopleura elegantissima exhibited significant inhibitory effects on rat ASIC3 currents expressed in Xenopus oocytes.[1] Subsequent bioassay-guided purification led to the isolation of this compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | GTACSCGNSKGIYWFYRPSCPTDRGYTGSCRYFLGTCCTPAD | [9] |
| Number of Amino Acids | 42 | [1][2][3] |
| Molecular Weight | 4561.06 Da | [9] |
| Molecular Formula | C196H280N54O61S6 | [9] |
| Disulfide Bridges | 3 (Cys4-Cys37, Cys6-Cys30, Cys20-Cys38) | [9][10] |
| Structure | Compact disulfide-bonded core with a four-stranded β-sheet | [10][11][12] |
Mechanism of Action and Selectivity
This compound is a potent and selective inhibitor of ASIC3 and ASIC3-containing heteromeric channels.[1][2][3][4][8] It acts on the extracellular side of the channel, reversibly inhibiting the peak current of ASIC3 without affecting the sustained component of the current.[1][2] Notably, this compound does not alter the unitary conductance of the channel.[1][5] While highly selective for ASIC3-containing channels, this compound has also been shown to inhibit NaV1.8 and NaV1.2 channels at higher concentrations.[2][9][13]
Table 2: Inhibitory Activity (IC50) of this compound on Various Ion Channels
| Channel Subtype | Species | IC50 | Reference(s) |
| Homomeric ASIC3 | Rat | 63 nM | [1][2][3][13] |
| Human | 175 nM | [1][2][9][13] | |
| Heteromeric ASIC2b + ASIC3 | Rat | 117 nM | [1][2][3][10] |
| Heteromeric ASIC1b + ASIC3 | Rat | 0.9 µM (900 nM) | [1][2][3][10] |
| Heteromeric ASIC1a + ASIC3 | Rat | 2 µM | [1][2][3][10] |
| ASIC3-like current in sensory neurons | Rat | 216 nM | [1][3][5][10] |
| NaV1.8 | 55 nM | [2][9][13] | |
| NaV1.2 | 114 nM | [2][9][13] | |
| Homomeric ASIC1a, ASIC1b, ASIC2a | Rat | No effect | [1][3] |
| Heteromeric ASIC2a + ASIC3 | Rat | No effect | [1][3][10] |
Experimental Protocols
This section details the key experimental methodologies used in the discovery and characterization of this compound.
Purification of this compound from Anthopleura elegantissima
The purification of this compound is a multi-step process designed to isolate the peptide from a crude venom extract.[1]
-
Step 1: Crude Venom Extraction: A crude water-methanol extract is prepared from the sea anemone Anthopleura elegantissima.[1]
-
Step 2: Anion Exchange Chromatography: The crude extract is subjected to anion exchange chromatography on a QAE Sephadex A-25 column, eluted with ammonium acetate (pH 8.3).[1]
-
Step 3: Gel Filtration: The resulting fractions are further purified by gel filtration on a Sephadex G50 column in 1 M acetic acid.[1]
-
Step 4: Bioassay-Guided Fractionation: Fractions are screened for inhibitory activity on ASIC3 channels expressed in Xenopus oocytes.[1]
-
Step 5: Reversed-Phase and Cation-Exchange Chromatography: The active fractions are purified to homogeneity using reversed-phase and cation-exchange chromatography.[1]
Electrophysiological Characterization
The functional properties of this compound are primarily determined using electrophysiological techniques.
This technique is used for the initial screening and characterization of this compound's effect on heterologously expressed ASIC channels.
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired ASIC subunits.
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.
-
Recording: Oocytes are placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Channel Activation and Inhibition: ASIC currents are elicited by a rapid change in the extracellular pH of the perfusion solution. To test for inhibition, this compound is pre-applied to the oocyte for a defined period before the acidic stimulus.
This technique provides a more detailed analysis of this compound's effects on ASIC channels in a mammalian expression system.
-
Cell Culture and Transfection: COS cells are cultured and transiently transfected with plasmids encoding the desired ASIC subunits.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by gentle suction, allowing for electrical access to the entire cell.
-
Recording and Drug Application: The cell is voltage-clamped, and currents are recorded in response to changes in extracellular pH, with and without the application of this compound.
References
- 1. scispace.com [scispace.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 4. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 5. Sea Anemone Venom Solutions - Creative Proteomics [creative-proteomics.com]
- 6. health.uconn.edu [health.uconn.edu]
- 7. criver.com [criver.com]
- 8. saspublishers.com [saspublishers.com]
- 9. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 10. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to APETx2: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
APETx2 is a 42-amino-acid peptide toxin isolated from the sea anemone Anthopleura elegantissima. It has garnered significant interest within the scientific community as a potent and selective blocker of the acid-sensing ion channel 3 (ASIC3).[1][2] ASIC3 channels are implicated in pain perception, particularly in the context of tissue acidosis associated with inflammation and ischemia.[3] The specificity of this compound for ASIC3 makes it an invaluable pharmacological tool for studying the physiological roles of this channel and a promising lead compound for the development of novel analgesics. This guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and functional properties of this compound, along with detailed experimental protocols for its characterization.
Core Data Summary
Physicochemical Properties and Amino Acid Sequence
This compound is a basic peptide with a theoretical isoelectric point (pI) of 9.59.[1] Its full amino acid sequence was determined by N-terminal Edman degradation.[4] The measured monoisotopic mass of 4557.96 Da aligns closely with the calculated mass from its sequence (4557.88 Da), indicating a free C-terminal carboxylic acid.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Count | 42 | [1] |
| Molecular Weight | 4561.06 Da | |
| Formula | C196H280N54O61S6 | |
| Theoretical pI | 9.59 | [1] |
| Extinction Coefficient (280 nm) | 11170 M⁻¹cm⁻¹ | [4] |
Table 2: Amino Acid Sequence of this compound
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
| 1 | Gly | G |
| 2 | Thr | T |
| 3 | Ala | A |
| 4 | Cys | C |
| 5 | Ser | S |
| 6 | Cys | C |
| 7 | Gly | G |
| 8 | Asn | N |
| 9 | Ser | S |
| 10 | Lys | K |
| 11 | Gly | G |
| 12 | Ile | I |
| 13 | Tyr | Y |
| 14 | Trp | W |
| 15 | Phe | F |
| 16 | Tyr | Y |
| 17 | Arg | R |
| 18 | Pro | P |
| 19 | Ser | S |
| 20 | Cys | C |
| 21 | Pro | P |
| 22 | Thr | T |
| 23 | Asp | D |
| 24 | Arg | R |
| 25 | Gly | G |
| 26 | Tyr | Y |
| 27 | Thr | T |
| 28 | Gly | G |
| 29 | Ser | S |
| 30 | Cys | C |
| 31 | Arg | R |
| 32 | Tyr | Y |
| 33 | Phe | F |
| 34 | Leu | L |
| 35 | Gly | G |
| 36 | Thr | T |
| 37 | Cys | C |
| 38 | Cys | C |
| 39 | Thr | T |
| 40 | Pro | P |
| 41 | Ala | A |
| 42 | Asp | D |
Three-Dimensional Structure and Disulfide Bridges
The three-dimensional structure of this compound was determined by two-dimensional ¹H-NMR spectroscopy and is available in the Protein Data Bank under the accession code 1WXN.[3] The peptide adopts a compact, disulfide-bonded core composed of a four-stranded β-sheet, classifying it as an all-β toxin.[3] This structural motif is common among peptide toxins found in animal venoms.[3] The four β-strands encompass residues 3-6 (strand I), 9-14 (strand II), 28-32 (strand III), and 35-39 (strand IV).[3]
The structure is stabilized by three disulfide bridges with the following connectivity: Cys4-Cys37, Cys6-Cys30, and Cys20-Cys38.[5]
Table 3: Disulfide Bridge Connectivity in this compound
| Cysteine Residue 1 | Cysteine Residue 2 |
| Cys4 | Cys37 |
| Cys6 | Cys30 |
| Cys20 | Cys38 |
Functional Activity: Inhibition of Ion Channels
This compound is a potent and selective inhibitor of homomeric and heteromeric ion channels containing the ASIC3 subunit. It acts on the external side of the channel and does not alter its unitary conductance.[1][2] In addition to its effects on ASIC3, this compound has been shown to inhibit certain voltage-gated sodium channels (NaV).[4]
Table 4: Inhibitory Activity (IC50) of this compound on Various Ion Channels
| Channel | Species | IC50 | Reference |
| Homomeric ASIC3 | Rat | 63 nM | [1][2] |
| Homomeric ASIC3 | Human | 175 nM | [4] |
| Heteromeric ASIC1a+3 | - | 2 µM | [1] |
| Heteromeric ASIC1b+3 | - | 0.9 µM (900 nM) | [1] |
| Heteromeric ASIC2b+3 | - | 117 nM | [1] |
| ASIC3-like current in sensory neurons | Rat | 216 nM | [1][2] |
| NaV1.2 | - | 114 nM | [4] |
| NaV1.8 | - | 55 nM | [4] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
The primary mechanism of action of this compound is the direct blockade of ASIC3 channels. In the presence of an acidic stimulus (protons), ASIC3 channels open, leading to an influx of cations (primarily Na+) and subsequent cell depolarization. This process is crucial in the generation of pain signals in sensory neurons. This compound binds to the extracellular domain of the ASIC3 channel, preventing its opening and thereby inhibiting the downstream signaling cascade.
This compound mechanism of action on the ASIC3 signaling pathway.
Experimental Workflow for this compound Characterization
The characterization of this compound involves a multi-step process that begins with its isolation and purification, followed by structural elucidation and functional analysis.
Workflow for the purification and characterization of this compound.
Experimental Protocols
Purification of this compound from Anthopleura elegantissima
Note: This is a generalized protocol based on standard methods for peptide toxin purification.
-
Homogenization and Extraction:
-
Collect specimens of Anthopleura elegantissima.
-
Homogenize the tissue in an appropriate extraction buffer (e.g., 50% ethanol in water with 0.1% trifluoroacetic acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crude venom extract.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with the extraction buffer.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water with 0.1% TFA) to remove salts and hydrophilic impurities.
-
Elute the peptides with an increasing gradient of organic solvent (e.g., 40-80% acetonitrile in water with 0.1% TFA).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the eluted fractions using a C18 RP-HPLC column.
-
Employ a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions and test for activity on ASIC3 channels.
-
Pool active fractions and perform subsequent rounds of HPLC with a shallower gradient for final purification to homogeneity.
-
Determination of Amino Acid Sequence and Mass
-
Mass Spectrometry:
-
Determine the molecular mass of the purified peptide using MALDI-TOF or ESI-MS.
-
-
Edman Degradation:
-
Subject the purified peptide to automated Edman degradation to determine the N-terminal amino acid sequence.
-
Disulfide Bridge Analysis by Partial Reduction and Cyanylation
-
Partial Reduction:
-
Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a low concentration and incubate for a short period to achieve partial reduction.
-
Stop the reaction by acidification (e.g., adding formic acid).
-
Separate the partially reduced isomers by RP-HPLC.
-
-
Cyanylation and Cleavage:
-
Treat the isolated, partially reduced isomers with 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) to cyanylate the free sulfhydryl groups.
-
Induce cleavage at the N-terminal side of the cyanylated cysteine residues by adjusting the pH to alkaline conditions (e.g., with ammonia).
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide fragments by MALDI-TOF MS to identify the cleaved fragments and deduce the disulfide bond connectivity.
-
Three-Dimensional Structure Determination by NMR Spectroscopy
-
Sample Preparation:
-
Dissolve the purified peptide to a concentration of 0.5-1.0 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O, pH 5.0).
-
-
NMR Data Acquisition:
-
Acquire a series of two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Essential spectra include:
-
Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) to obtain distance restraints between protons that are close in space.
-
Correlation Spectroscopy (COSY) to identify scalar-coupled protons.
-
-
-
Structure Calculation:
-
Process the NMR spectra using appropriate software (e.g., NMRPipe).
-
Assign the proton resonances using the TOCSY and NOESY spectra.
-
Convert the NOE cross-peak intensities into upper distance restraints.
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.
-
Refine the structures in a simulated water environment.
-
Functional Characterization by Electrophysiology
-
Heterologous Expression of ASIC3:
-
Subclone the cDNA for the desired ASIC3 subunit (e.g., rat or human) into an appropriate expression vector for Xenopus oocytes or mammalian cells (e.g., CHO or HEK293 cells).
-
For oocyte expression, synthesize cRNA in vitro.
-
Inject the cRNA into defolliculated Xenopus oocytes and incubate for 2-4 days to allow for channel expression.
-
For mammalian cell expression, transfect the cells with the expression vector and select for stable or transient expression.
-
-
Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes:
-
Place an oocyte expressing ASIC3 in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Activate ASIC3 channels by rapidly switching the perfusion solution to one with an acidic pH (e.g., pH 6.0).
-
To determine the IC50, apply increasing concentrations of this compound to the bath solution prior to the acidic stimulus and measure the extent of current inhibition.
-
-
Patch-Clamp Recording of Mammalian Cells:
-
Culture transfected mammalian cells on glass coverslips.
-
Use the whole-cell patch-clamp configuration.
-
The extracellular solution should be a standard physiological saline, and the intracellular (pipette) solution should contain a physiological concentration of ions.
-
Obtain a gigaohm seal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Record currents in response to a rapid change in extracellular pH, with and without the application of this compound.
-
Conclusion
This compound stands out as a critical tool for the investigation of ASIC3 channels. Its well-defined structure and specific mode of action provide a solid foundation for its use in basic research and as a template for the design of new therapeutic agents targeting pain. The detailed methodologies presented in this guide offer a framework for the comprehensive study of this compound and other peptide toxins.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of APETx2 on ASIC3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular interactions, quantitative effects, and experimental methodologies used to characterize the mechanism of action of APETx2, a peptide toxin from the sea anemone Anthopleura elegantissima, on the Acid-Sensing Ion Channel 3 (ASIC3).
Introduction to this compound and ASIC3
Acid-Sensing Ion Channels (ASICs) are proton-gated cation channels involved in a variety of physiological processes, including pain perception, mechanosensation, and synaptic plasticity.[1][2] ASIC3, in particular, is predominantly expressed in peripheral sensory neurons and is a key player in detecting acidosis associated with tissue inflammation, ischemia, and injury, making it a significant target for analgesic drug development.[2][3][4]
This compound is a 42-amino acid peptide toxin, structurally constrained by three disulfide bridges, that has been identified as a potent and selective inhibitor of ASIC3.[5][6] Its ability to selectively block ASIC3-containing channels has made it an invaluable pharmacological tool for dissecting the physiological roles of these channels.[5][7]
Mechanism of Action: A Gating Modifier
This compound acts as a gating modifier of ASIC3 channels. It binds to the extracellular side of the channel and inhibits the channel's response to proton activation.[5][8] Key characteristics of its mechanism include:
-
Inhibition of the Peak Current: this compound potently inhibits the transient peak current elicited by a rapid drop in extracellular pH.[9][10]
-
No Effect on Sustained Current: The sustained component of the ASIC3 current, which is more prominent at very low pH (e.g., pH 4), is insensitive to this compound.[5][9]
-
No Change in Unitary Conductance: Single-channel recordings have demonstrated that this compound does not alter the conductance of individual ASIC3 channels.[5][11] Instead, it reduces the probability of channel opening in response to an acidic stimulus.
-
Reversibility: The inhibitory effect of this compound is rapid and fully reversible upon washout of the toxin.[5][12]
The proposed binding site for this compound on ASIC3 involves a cluster of aromatic and basic residues on the toxin's surface.[13][14] Computational modeling and mutagenesis studies suggest that this interaction occurs on the extensive extracellular domain of the ASIC3 subunit, though the precise "hot-spots" for binding are still under investigation.[3][15]
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value varies depending on the specific ASIC3 subunit composition and the species of origin.
| Channel Composition | Species | Expression System | IC50 | Reference(s) |
| Homomeric ASIC3 | Rat | COS Cells / Xenopus Oocytes | 63 nM | [5][6] |
| Rat | CHO Cells | 67 nM / 87 ± 9 nM | [12][16] | |
| Human | COS Cells | 175 nM | [5][9] | |
| Heteromeric ASIC1a+3 | Rat | COS Cells | 2 µM | [5][6][17] |
| Heteromeric ASIC1b+3 | Rat | COS Cells | 0.9 µM | [5][6][17] |
| Heteromeric ASIC2b+3 | Rat | COS Cells | 117 nM | [5][6][17] |
| ASIC3-like current | Rat | Dorsal Root Ganglion (DRG) Neurons | 216 nM / ~200 nM | [5][7][16] |
This compound exhibits high selectivity for ASIC3-containing channels. It has no significant effect on homomeric ASIC1a, ASIC1b, or ASIC2a channels, nor on heteromeric ASIC2a+3 channels.[5][6][8] However, it should be noted that at higher concentrations (micromolar range), this compound can inhibit voltage-gated sodium channels, particularly Nav1.8.[16]
Experimental Protocols
The characterization of the this compound-ASIC3 interaction relies on several key experimental techniques.
This is the primary method used to measure the macroscopic currents flowing through ASIC3 channels in response to pH changes and to quantify the inhibitory effect of this compound.
-
Cell Preparation: Chinese Hamster Ovary (CHO) or COS cells are stably or transiently transfected with the cDNA encoding the desired ASIC3 subunits. Primary cultures of sensory neurons, such as those from the dorsal root ganglia (DRG), are also used to study the toxin's effect on native channels.[5][12]
-
Recording Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a holding potential, typically between -50 mV and -60 mV.[5][10][12]
-
Solutions:
-
Intracellular Solution (Pipette): Typically contains (in mM): KCl or K-Gluconate, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to ~7.2-7.4.
-
Extracellular Solution (Bath): A standard physiological saline solution (e.g., Hank's Balanced Salt Solution) buffered with HEPES to pH 7.4.
-
-
Experimental Procedure:
-
A baseline ASIC3 current is established by rapidly perfusing the cell with an acidic solution (e.g., pH 6.0) from a resting pH of 7.4.[12]
-
The cell is then pre-incubated with a solution containing this compound at pH 7.4 for a short duration (e.g., 30 seconds).[5][10]
-
The acidic solution, now also containing this compound, is applied, and the resulting current is recorded.
-
The percentage of inhibition is calculated by comparing the peak current amplitude in the presence and absence of the toxin.
-
A concentration-response curve is generated by repeating this process with various concentrations of this compound to determine the IC50 value.[12]
-
This technique is used to identify the specific amino acid residues on both this compound and ASIC3 that are critical for their interaction.
-
Methodology: Specific amino acid codons in the cDNA of the toxin or the channel are altered using PCR-based methods. The mutated proteins are then expressed in a heterologous system (e.g., Xenopus oocytes or CHO cells).[18]
-
Analysis: The functional effect of the mutation is assessed using whole-cell electrophysiology. A significant change in the IC50 of this compound for the mutated channel, or a loss of activity for a mutated toxin, indicates that the altered residue is important for the interaction.[14][18] Computational alanine scanning can also be used to predict these "hot-spot" residues.[3]
Visualizations
Caption: ASIC3 activation by protons and its inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound on ASIC3 channels.
Downstream Signaling and Implications
The activation of ASIC3 in sensory neurons leads to membrane depolarization, which can trigger action potentials and propagate pain signals to the central nervous system.[1][2] By inhibiting ASIC3, this compound effectively dampens this signaling cascade at an early stage. This mechanism underlies the observed analgesic properties of this compound in various preclinical models of acid-induced and inflammatory pain.[9][12]
The interaction of ASIC3 with scaffolding proteins like PSD-95 can modulate its surface expression and function, potentially within specialized membrane microdomains known as lipid rafts.[4] The interplay between this compound and these regulatory proteins is an area of ongoing research. Understanding these complex interactions is crucial for the development of novel, highly specific ASIC3 modulators for therapeutic use.
References
- 1. Acid-Sensing Ion Channels: Focus on Physiological and Some Pathological Roles in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico assessment of interaction of sea anemone toxin this compound and acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-sensing ion channel 3 (ASIC3) cell surface expression is modulated by PSD-95 within lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 7. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 8. smartox-biotech.com [smartox-biotech.com]
- 9. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the molecular basis of toxin promiscuity: the analgesic sea anemone peptide this compound interacts with acid-sensing ion channel 3 and hERG channels via overlapping pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects [mdpi.com]
- 16. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mutagenesis of the Peptide Inhibitor of ASIC3 Channel Introduces Binding to Thumb Domain of ASIC1a but Reduces Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
APETx2 as a Selective Inhibitor of Acid-Sensing Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid-Sensing Ion Channels (ASICs) are key players in the perception of pain, particularly in conditions associated with tissue acidosis such as inflammation and ischemia.[1][2] The discovery of selective inhibitors for specific ASIC subtypes is crucial for dissecting their physiological roles and for the development of novel analgesic therapies.[3] APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a potent and selective inhibitor of ASIC3-containing channels.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory profile, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a peptide toxin crosslinked by three disulfide bridges, giving it a stable structure for interacting with its target ion channels.[6][7] It belongs to a family of sea anemone toxins that are known to modulate the activity of various ion channels.[8] Unlike other toxins that may target voltage-gated sodium or potassium channels, this compound exhibits a remarkable selectivity for ASIC3, a subtype predominantly expressed in sensory neurons and implicated in pain sensation.[6][8]
Mechanism of Action
This compound acts as a direct, reversible inhibitor of ASIC3-containing channels by binding to the extracellular side of the channel.[4][9] This interaction blocks the influx of cations, primarily Na+, that is normally triggered by a drop in extracellular pH.[3] An important characteristic of this compound's inhibitory action on homomeric ASIC3 channels is that it blocks the transient peak current without affecting the sustained plateau phase of the current.[4][10] The toxin does not alter the unitary conductance of the channel, suggesting it does not act as a simple pore blocker but rather as a gating modifier.[4][5]
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified against various homomeric and heteromeric ASIC subtypes, as well as other ion channels to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Channel | Species | IC50 | Notes | Reference(s) |
| ASIC Channels | ||||
| Homomeric ASIC3 | Rat | 63 nM | [4][9][11] | |
| Human | 175 nM | [10][11] | ||
| Heteromeric ASIC1a+3 | Rat | 2 µM | Lower affinity. | [4][9][12] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM (900 nM) | Lower affinity. | [4][10][12] |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [4][9][12] | |
| ASIC3-like current in sensory neurons | Rat | 216 nM | Represents mixed ASIC3-containing channels. | [4][9][12] |
| Homomeric ASIC1a | Rat | No effect | [4][9] | |
| Homomeric ASIC1b | Rat | No effect | [4][9] | |
| Homomeric ASIC2a | Rat | No effect | [4][9] | |
| Heteromeric ASIC2a+3 | Rat | No effect | [4][12] | |
| Off-Target Channels | ||||
| NaV1.2 | Not specified | 114 nM | [10][13] | |
| NaV1.8 | Not specified | 55 nM | Also reported as ~2 µM in another source. | [10][12] |
| hERG (Kv11.1) | Human | Inhibition noted | Reduces maximal current and shifts activation. | [14] |
| Kv3.4 | Not specified | Partial inhibition at 3 µM | [4] |
Signaling Pathway and Inhibition
The following diagram illustrates the activation of ASIC3 by protons and its subsequent inhibition by this compound.
Caption: ASIC3 activation by protons and inhibition by this compound.
Experimental Protocols
The characterization of this compound's inhibitory effects on ASICs typically involves heterologous expression of ASIC subunits in systems like Xenopus laevis oocytes or mammalian cell lines (e.g., COS cells), followed by electrophysiological recordings.
Heterologous Expression of ASIC Channels
Objective: To express functional homomeric or heteromeric ASIC channels in a cellular system suitable for electrophysiology.
Materials:
-
Xenopus laevis oocytes or COS cells.
-
Plasmids containing cDNA for the desired ASIC subunits (e.g., rASIC3, hASIC3). For heteromers, co-expression vectors or co-injection of separate plasmids can be used.
-
Cell culture reagents (for COS cells) or oocyte preparation solutions.
-
Microinjection setup (for oocytes) or transfection reagents (for COS cells).
Protocol for Xenopus Oocytes:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Prepare cRNA for the desired ASIC subunits from linearized plasmids using an in vitro transcription kit.
-
Microinject the cRNA into the oocytes.
-
Incubate the oocytes for 2-4 days to allow for channel expression.
Protocol for COS Cells:
-
Culture COS cells to an appropriate confluency in a suitable medium.
-
Transfect the cells with the ASIC-containing plasmids using a standard transfection method (e.g., lipofection).
-
Allow 24-48 hours for channel expression. A marker gene (e.g., GFP) can be co-transfected to identify successfully transfected cells.
Electrophysiological Recording
Objective: To measure the acid-evoked currents from expressed ASIC channels and quantify the inhibitory effect of this compound.
Materials:
-
Two-electrode voltage clamp (TEVC) setup for oocytes or patch-clamp setup for COS cells.
-
Recording electrodes and amplifiers.
-
Perfusion system for rapid solution exchange.
-
Recording solutions:
-
Standard bath solution (e.g., pH 7.4).
-
Acidic stimulating solution (e.g., pH 6.0 to 5.0).
-
This compound solutions of varying concentrations prepared in the standard bath solution.
-
Protocol (General):
-
Place an oocyte or a coverslip with transfected cells in the recording chamber and perfuse with the standard bath solution.
-
Establish a whole-cell recording configuration (TEVC for oocytes, whole-cell patch-clamp for cells) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Obtain a baseline current by perfusing with the standard bath solution.
-
To elicit a control current, rapidly switch the perfusion to the acidic stimulating solution for a few seconds until the current peaks and begins to desensitize.
-
Wash the cell with the standard bath solution until the current returns to baseline.
-
To test the effect of this compound, pre-incubate the cell with a specific concentration of this compound in the standard bath solution for a defined period (e.g., 30 seconds to 2 minutes).
-
While still in the presence of this compound, apply the acidic stimulating solution and record the resulting current.
-
Wash out the this compound with the standard bath solution to check for reversibility.
-
Repeat steps 6-8 for a range of this compound concentrations to generate a dose-response curve.
-
Analyze the data by measuring the peak amplitude of the acid-evoked currents in the absence and presence of the toxin. Fit the dose-response data to the Hill equation to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing the inhibitory activity of this compound.
Caption: Workflow for evaluating this compound inhibition of ASICs.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the role of ASIC3-containing channels in physiology and pathophysiology, particularly in the context of pain.[4] Its selectivity over other ASIC subtypes makes it instrumental in differentiating the contributions of various ASIC channels to acid-induced currents in native neurons.[4] While this compound has shown analgesic properties in preclinical models, its off-target effects on channels like NaV1.8 and hERG warrant consideration in the development of this compound-based therapeutics.[10][12][14] Future research will likely focus on structure-activity relationship studies to engineer this compound analogs with improved selectivity and pharmacokinetic properties, paving the way for novel pain therapies targeting ASIC3.[14]
References
- 1. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Toxins in Sea Anemones: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 10. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 11. This compound | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 12. This compound Supplier: ASIC3 blocker I Smartox Biotechnology [smartox-biotech.com]
- 13. mdpi.com [mdpi.com]
- 14. Understanding the molecular basis of toxin promiscuity: the analgesic sea anemone peptide this compound interacts with acid-sensing ion channel 3 and hERG channels via overlapping pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Profile of APETx2: A Technical Guide for Researchers
An In-depth Examination of the Structure, Function, and Therapeutic Potential of the Selective ASIC3 Inhibitor
Introduction
APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a critical pharmacological tool for investigating the physiological roles of acid-sensing ion channels (ASICs), particularly the ASIC3 subtype.[1][2][3] This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. It is intended for researchers, scientists, and drug development professionals working in the fields of ion channel pharmacology, pain research, and venom toxicology.
This compound is a 42-amino-acid peptide stabilized by three disulfide bridges, a structural feature common to many sea anemone toxins that target voltage-gated sodium and potassium channels.[1][2][4] However, this compound exhibits a distinct pharmacological profile, primarily acting as a potent and selective inhibitor of homomeric and heteromeric ASIC3 channels.[1][3][5][6] This specificity has made it an invaluable molecular probe for elucidating the contribution of ASIC3 to various physiological processes, most notably nociception and pain sensation associated with tissue acidosis.[3][7][8]
Molecular Structure and Physicochemical Properties
The three-dimensional structure of this compound has been determined by nuclear magnetic resonance (NMR) spectroscopy.[3][9] It adopts a compact, disulfide-bonded core structure composed of a four-stranded β-sheet, classifying it as an all-β toxin.[3] This structural scaffold is shared with other sea anemone toxins, yet subtle variations in amino acid sequence confer its unique selectivity for ASIC3 channels.[3]
Key Structural Features:
-
Disulfide Bridges: Three cross-linking cysteine residues[1][3][4]
-
Secondary Structure: Predominantly β-sheet[3]
Mechanism of Action: Selective Inhibition of ASIC3
This compound exerts its primary biological effect by directly inhibiting the activity of ASIC3 channels.[1][2] It acts on the extracellular side of the channel, leading to a reversible blockade of proton-gated currents.[1][2] A key characteristic of this compound's inhibitory action is that it does not alter the unitary conductance of the channel.[1][2] The toxin specifically blocks the transient peak of the ASIC3 current, while the sustained component remains largely unaffected.[4][5]
While highly selective for ASIC3, this compound also demonstrates activity against certain heteromeric channels containing the ASIC3 subunit.[1][4][5] Furthermore, at higher concentrations, this compound has been shown to inhibit the voltage-gated sodium channel Nav1.8, which is also implicated in pain pathways.[10][11][12] This off-target activity should be considered when interpreting experimental results, particularly in in vivo studies using high concentrations of the toxin.[11][12]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified across various ion channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
| Target Channel | Species | Expression System | IC50 Value | Reference |
| Homomeric ASIC3 | Rat | Xenopus oocytes / COS cells | 63 nM | [1][2][4] |
| Homomeric ASIC3 | Human | 175 nM | [4][5][13] | |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [1][2][4] | |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [1][2][4] | |
| Heteromeric ASIC1a+3 | Rat | 2 µM | [1][2][4] | |
| ASIC3-like current | Rat | Primary sensory neurons | 216 nM | [1][2][4] |
Table 1: Inhibitory Activity of this compound on ASIC Channels
| Target Channel | Species | Expression System | IC50 Value | Reference |
| Nav1.8 | Rat | DRG neurons | 2.6 µM | [10][11][12] |
| Nav1.8 | 55 nM | [13] | ||
| Nav1.2 | 114 nM | [13] |
Table 2: Off-Target Inhibitory Activity of this compound
Experimental Protocols
The characterization of this compound's biochemical properties relies on a set of key experimental methodologies. Detailed protocols for these techniques are outlined below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the effect of this compound on ion channel currents.
Objective: To determine the IC50 of this compound on a specific ion channel subtype expressed in a heterologous system or primary cell culture.
Methodology:
-
Cell Preparation:
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.[11]
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.[11]
-
Fill pipettes with an appropriate internal solution (e.g., containing in mM: 120 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH).
-
The external solution should be a physiological saline buffer (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH).
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration.
-
Clamp the cell membrane at a holding potential of -60 mV to -80 mV.[11]
-
Elicit ion channel currents by applying a voltage protocol or a rapid change in extracellular pH (for ASICs). For ASICs, a rapid drop in pH from 7.4 to a pH that elicits a maximal response (e.g., pH 6.0 or 5.0) is used to activate the channels.[4]
-
-
Toxin Application:
-
Dissolve this compound in the external solution to the desired concentrations.
-
Apply the toxin-containing solution to the cell using a perfusion system.[11]
-
Allow sufficient time for the toxin to equilibrate and exert its effect (typically 1-5 minutes).
-
-
Data Analysis:
-
Measure the peak current amplitude before and after toxin application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.[4]
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is well-suited for the functional expression and characterization of ion channels.
Objective: To express and pharmacologically characterize ion channels in a robust heterologous expression system.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject cRNA encoding the target ion channel subunit(s) into the oocyte cytoplasm.
-
Incubate the oocytes for 2-7 days to allow for channel expression.
-
-
Recording Setup:
-
Place the oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Use a two-electrode voltage-clamp amplifier to control the membrane potential and record the resulting currents.
-
-
Data Acquisition and Toxin Application:
-
Similar to the whole-cell patch-clamp protocol, elicit currents using appropriate stimuli (voltage steps or pH changes).
-
Apply this compound via the perfusion system at various concentrations.
-
-
Data Analysis:
-
Analyze the data as described for the patch-clamp experiments to determine the IC50.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to determine the three-dimensional structure of this compound in solution.
Objective: To elucidate the solution structure of the this compound peptide.
Methodology:
-
Sample Preparation:
-
Produce a highly purified and concentrated sample of this compound (typically >1 mM). This can be achieved through synthetic peptide synthesis or recombinant expression followed by purification.
-
Dissolve the peptide in a suitable buffer, often containing D2O for the lock signal.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.[3]
-
-
Structure Calculation:
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 3. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 6. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
APETx2: A Technical Guide to its Role in Nociception Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a critical pharmacological tool in the study of pain, particularly in the context of nociception mediated by acid-sensing ion channels (ASICs).[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in nociception research. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this potent and selective inhibitor of the ASIC3 channel. The guide details experimental protocols for utilizing this compound in both in vitro and in vivo settings, presents quantitative data in a clear, tabular format, and visualizes key pathways and workflows to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a peptide toxin characterized by a compact structure cross-linked by three disulfide bridges, belonging to the disulfide-rich all-β structural family commonly found in animal venoms.[6][7][8] Its primary pharmacological significance lies in its selective and potent inhibition of ASIC3-containing channels.[1][2][3][4][5][9] ASICs are proton-gated cation channels that are implicated in pain signaling associated with tissue acidosis, a common feature of inflammation and ischemia.[6][7] The selectivity of this compound for ASIC3 over other ASIC subtypes makes it an invaluable tool for dissecting the specific role of this channel in various pain states.[1][3][4][5]
Mechanism of Action
This compound exerts its inhibitory effect on ASIC3 channels through direct, reversible binding to the extracellular side of the channel.[1][3][4][5] This interaction blocks the flow of ions through the channel pore without altering the channel's unitary conductance.[1][3][4][5] A key characteristic of this compound's action is its preferential inhibition of the transient peak current of ASIC3, while having little to no effect on the sustained plateau phase of the current.[1][2] This specific mode of action allows for detailed investigation into the distinct roles of the different phases of ASIC3 activation in nociceptive signaling.
Quantitative Data: this compound Inhibition of ASIC Channels
The inhibitory potency of this compound varies across different ASIC channel subtypes and species. The following tables summarize the key quantitative data for this compound's activity.
| Homomeric ASIC Channel Inhibition by this compound | |
| Channel | IC50 (nM) |
| Rat ASIC3 | 63[1][3][4][5][9] |
| Human ASIC3 | 175[1][2][9] |
| Rat ASIC1a | No effect |
| Rat ASIC1b | No effect |
| Rat ASIC2a | No effect |
| Heteromeric ASIC Channel Inhibition by this compound | |
| Channel | IC50 |
| Rat ASIC2b+3 | 117 nM[1][3][4][5] |
| Rat ASIC1b+3 | 0.9 µM[1][3][4][5] |
| Rat ASIC1a+3 | 2 µM[1][3][4][5] |
| Rat ASIC2a+3 | No effect[1][3][4][5] |
| This compound Inhibition of Native ASIC-like Currents | |
| Preparation | IC50 (nM) |
| Rat Sensory Neurons (PcTx1-resistant) | 216[1][3][5] |
Signaling Pathways in Nociception
ASIC3 channels are key players in the complex signaling pathways that underlie nociception, particularly in inflammatory and acid-induced pain. Located on the peripheral terminals of sensory neurons, ASIC3 acts as a sensor for protons (H+) released during tissue acidosis.[10] Activation of ASIC3 leads to cation influx, membrane depolarization, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.
Several inflammatory mediators can sensitize ASIC3 channels, lowering their activation threshold and amplifying the pain signal. These mediators include serotonin (5-HT), bradykinin (BK), prostaglandin E2 (PGE2), and nerve growth factor (NGF).[10][11][12] Furthermore, other molecules like arachidonic acid (AA) and agmatine (AGM) can directly or indirectly facilitate ASIC3 activation.[10][11][12] this compound, by selectively blocking ASIC3, provides a powerful means to investigate the contribution of this specific pathway to overall nociception.
Experimental Protocols
In Vitro Electrophysiology
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous channel expression.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the desired rat or human ASIC subunits (e.g., ASIC3, ASIC1a, ASIC2b) using standard lipid-based transfection reagents. For stable cell lines, selection with an appropriate antibiotic (e.g., G418) is performed.
-
Xenopus Oocytes: Alternatively, cRNA encoding ASIC subunits can be microinjected into Xenopus laevis oocytes. Oocytes are harvested and defolliculated using collagenase treatment. Following injection, oocytes are incubated for 2-7 days to allow for channel expression.
-
Objective: To measure macroscopic currents from the entire cell membrane in response to pH changes and this compound application.
-
Pipette Solution (Intracellular): (in mM) 140 KCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES-KOH, pH 7.3.[13]
-
External Solution (Extracellular): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 MES, pH adjusted as required (e.g., 7.4 for baseline, 6.0-4.0 for activation).
-
Procedure:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly perfuse the cell with low pH external solution to evoke an ASIC3 current.
-
To test the effect of this compound, pre-perfuse the cell with the toxin for 30-60 seconds before the low pH stimulus.
-
Wash out the toxin to observe the reversibility of the inhibition.
-
Record currents using an appropriate amplifier and data acquisition software.
-
-
Objective: To measure single-channel currents and assess the direct effect of this compound on the channel without involving intracellular signaling pathways.
-
Procedure:
-
Achieve a whole-cell configuration as described above.
-
Slowly withdraw the pipette from the cell, allowing a small piece of the membrane to excise and reseal with the outside facing the bath solution.
-
Record unitary currents at a holding potential (e.g., -50 mV) during rapid perfusion with low pH solution, both in the absence and presence of this compound in the bath.[13]
-
In Vivo Nociception Models
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Induce long-lasting mechanical hypersensitivity by two injections of acidified saline (100 µL, pH 4.0) into the gastrocnemius muscle, spaced 5 days apart.[1]
-
Assess mechanical withdrawal thresholds on the hind paws using von Frey filaments before and after the injections.
-
To test the preventative effect of this compound, administer the peptide via intramuscular (i.m.) or intrathecal (i.t.) injection prior to the second acid injection.[1]
-
To test the reversal effect, administer this compound after the hypersensitivity is fully established.
-
-
This compound Administration:
-
Intramuscular (i.m.): Inject into the gastrocnemius muscle in a volume of 100 µL.[1]
-
Intrathecal (i.t.): Inject into the subarachnoid space at the lumbar enlargement.
-
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Induce inflammation and mechanical hypersensitivity by injecting CFA (e.g., 1 mg/ml) into the plantar surface of one hind paw.
-
Assess mechanical withdrawal thresholds and paw swelling at baseline and at various time points after CFA injection (e.g., 24 hours).
-
To test the reversal of established hypersensitivity, administer this compound after the inflammation and pain are fully developed.
-
-
This compound Administration:
-
Intraplantar (i.pl.): Inject directly into the inflamed hind paw in a volume of 50 µL.[1]
-
Intrathecal (i.t.): Administer as described above.
-
Peptide Synthesis and Purification
-
Rationale: Chemical synthesis allows for the production of this compound and its analogs for structure-activity relationship studies.
-
SPPS: The linear peptide backbone of this compound can be assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
NCL: For efficient synthesis, the 42-residue peptide can be made by ligating two smaller, separately synthesized fragments.[7]
-
Folding and Oxidation: After cleavage from the resin and purification, the linear peptide is folded under controlled redox conditions to facilitate the correct formation of the three disulfide bridges.
-
Purification: The native this compound can be purified from the venom of Anthopleura elegantissima using a combination of gel permeation, cation-exchange, and reversed-phase chromatography.[6]
Conclusion
This compound stands out as a highly selective and potent inhibitor of ASIC3 channels, making it an indispensable tool for nociception research. Its ability to differentiate between ASIC3 and other ASIC subtypes, as well as its specific action on the transient component of the ASIC3 current, allows for precise investigation into the molecular mechanisms of pain. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to leverage the unique properties of this compound to advance our understanding of pain and to explore ASIC3 as a therapeutic target for the development of novel analgesics.
References
- 1. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumbar Intrathecal Injection in Adult and Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis and folding of this compound, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Rat Muscle Pain Model Based on Intramuscular Formalin Injection - Caspian Journal of Neurological Sciences [cjns.gums.ac.ir]
- 12. Manipulation and In Vitro Maturation of Xenopus laevis Oocytes, Followed by Intracytoplasmic Sperm Injection, to Study Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of APETx2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a significant pharmacological tool for studying the role of acid-sensing ion channels (ASICs), particularly ASIC3, in various physiological and pathological processes, most notably pain.[1][2][3][4][5][6] This in-depth technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its interactions with various ion channels, and detailed experimental protocols for its study.
Core Pharmacology and Mechanism of Action
This compound is a 42-amino acid peptide characterized by three disulfide bridges, which confer a stable, compact three-dimensional structure.[1][3][4][7][8] It belongs to the disulfide-rich all-β structural family, a common motif for peptide toxins found in animal venoms.[7][8] While structurally similar to other sea anemone toxins that target voltage-gated sodium (Nav) and potassium (Kv) channels, this compound exhibits a distinct pharmacological profile, primarily acting as a potent and selective inhibitor of ASIC3-containing channels.[1][3][7]
The primary mechanism of action of this compound is the reversible inhibition of ASIC3 channels by acting on the external side of the channel.[1][3][4] This interaction does not alter the unitary conductance of the channel but rather blocks the flow of ions.[1][3][4] The toxin has been shown to inhibit both homomeric rat and human ASIC3 channels.[1][2] Notably, this compound only inhibits the transient peak current of ASIC3, leaving the sustained component of the current unaffected.[1][2]
While highly selective for ASIC3, this compound also demonstrates activity against certain heteromeric ASIC channels containing the ASIC3 subunit and some voltage-gated sodium channels, particularly Nav1.8.[1][9][10] This dual action on both ASICs and Nav1.8, both of which are implicated in pain pathways, makes this compound a molecule of significant interest for analgesic drug development.[9][10][11]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified across various ion channel subtypes, primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.
| Target Channel | Species | IC50 Value | Reference |
| Homomeric ASIC3 | Rat | 63 nM | [1][3][4] |
| Homomeric ASIC3 | Human | 175 nM | [1][2] |
| ASIC3-like current in sensory neurons | Rat | 216 nM | [1][3][4] |
| Heteromeric ASIC1a+3 | - | 2 µM | [1][3][4] |
| Heteromeric ASIC1b+3 | - | 0.9 µM | [1][3][4] |
| Heteromeric ASIC2b+3 | - | 117 nM | [1][3][4] |
| Nav1.2 | - | 114 nM | [2] |
| Nav1.8 | - | 55 nM | [2] |
| Nav1.8 (in rat DRG neurons) | Rat | 2.6 µM | [9][10] |
Note: this compound has been shown to have no effect on homomeric ASIC1a, ASIC1b, and ASIC2a channels, nor on the heteromeric ASIC2a+3 channel.[1][3][4]
Experimental Protocols
The pharmacological characterization of this compound has predominantly relied on electrophysiological techniques to measure ion channel activity in the presence and absence of the toxin.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents across the entire cell membrane of a single cell expressing the ion channel of interest.
Cell Preparation and Transfection:
-
Cell Lines: Chinese Hamster Ovary (CHO) or COS cells are commonly used for heterologous expression of ASIC channels.[12]
-
Transfection: Cells are transiently transfected with cDNA encoding the desired ASIC subunit(s) using standard methods like lipofection.
-
Primary Neurons: Dorsal root ganglion (DRG) neurons can be isolated from rats to study the effects on native channels.[9][10]
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane through gentle suction.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).[12]
-
Ion channel currents are evoked by rapidly changing the extracellular pH (e.g., from 7.4 to a lower pH like 6.6 or 5.5) to activate ASICs.[1][12]
-
This compound is applied to the extracellular solution at varying concentrations to determine its inhibitory effect on the evoked currents.
-
Concentration-response curves are generated to calculate the IC50 value.
Outside-Out Patch Recording
This configuration allows for the study of single or a small number of ion channels in a patch of membrane excised from the cell.
Recording Procedure:
-
After achieving the whole-cell configuration, the micropipette is slowly withdrawn from the cell.
-
This process allows a small patch of the cell membrane to detach and reseal over the pipette tip, with the extracellular side of the membrane facing outwards.
-
The excised patch is then moved into a stream of solution containing the activating ligand (low pH) and the toxin.
-
This technique is particularly useful for determining if the toxin affects the single-channel conductance. Studies with this compound have shown it does not modify the unitary conductance of ASIC3.[1][13]
Visualizations
Signaling Pathway of this compound Inhibition of ASIC3
Caption: this compound binds to the extracellular domain of the ASIC3 channel, preventing its opening by protons and subsequent sodium influx.
Experimental Workflow for Determining IC50 of this compound
Caption: A typical experimental workflow for determining the IC50 of this compound on a target ion channel using whole-cell patch-clamp electrophysiology.
Structure-Activity Relationship
The three-dimensional structure of this compound reveals a compact, disulfide-bonded core with a four-stranded β-sheet.[7][8] While sharing a similar structural fold with other sea anemone toxins like APETx1 (which targets HERG potassium channels), subtle differences in their surface electrostatic properties and amino acid composition are thought to determine their distinct ion channel selectivity.[7]
Computational studies and structural comparisons suggest that a putative channel interaction surface on this compound involves its N-terminus and a β-turn connecting two of the β-strands.[7][8] This region is characterized by a cluster of basic and aromatic residues.[7][8] Further mutagenesis studies are needed to precisely map the binding site of this compound on the ASIC3 channel. Research involving cyclization and truncation of this compound has indicated that the N- and C-termini of the peptide are critical for its inhibitory activity on ASIC3.[14]
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 3. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 6. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 7. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
APETx2: A Potent and Selective Tool for Interrogating Pain Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pain remains a significant global health challenge, driving the urgent need for novel analgesic therapies. A key area of research focuses on the acid-sensing ion channels (ASICs), particularly ASIC3, which are crucial players in the detection of acidic stimuli associated with tissue injury and inflammation. APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a highly valuable pharmacological tool for dissecting the role of ASIC3 in nociceptive pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and application in preclinical pain models. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug discovery.
Introduction to this compound
This compound is a 42-amino acid peptide characterized by three disulfide bridges that confer a stable, compact structure.[1] It has garnered significant attention in the field of pain research due to its potent and selective inhibition of ASIC3 channels.[2] Tissue acidosis is a hallmark of various painful conditions, including inflammation, ischemia, and tissue injury.[3] By blocking the activation of ASIC3 by protons, this compound provides a means to investigate the specific contribution of this channel to pain signaling.
Mechanism of Action and Selectivity
This compound exerts its inhibitory effect on ASIC3 channels by acting on the extracellular side of the channel, leading to a reversible block of the proton-gated current.[2] Notably, it primarily inhibits the transient peak current of homomeric ASIC3 channels, while the sustained component of the current is less sensitive.[4] The toxin's interaction with ASIC3 is highly specific, with key residues, including a cluster of aromatic and basic amino acids, mediating this interaction.[5]
While this compound is a potent inhibitor of both rat and human homomeric ASIC3 channels, it also exhibits activity against certain heteromeric ASIC channels containing the ASIC3 subunit.[2] Its selectivity profile is a critical consideration for experimental design. This compound has been shown to have off-target effects, most notably on the voltage-gated sodium channels NaV1.8 and NaV1.2, albeit at different concentrations than its ASIC3 inhibition.[6][7]
Table 1: Inhibitory Potency (IC50) of this compound on Various Ion Channels
| Ion Channel Subtype | Species | IC50 Value | Reference(s) |
| Homomeric ASIC3 | Rat | 63 nM | [2][6] |
| Homomeric ASIC3 | Human | 175 nM | [2][6] |
| Heteromeric ASIC1a+3 | Rat | 2 µM | [2] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [2] |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [2] |
| Homomeric ASIC1a | Rat | No effect | [2] |
| Homomeric ASIC1b | Rat | No effect | [2] |
| Homomeric ASIC2a | Rat | No effect | [2] |
| NaV1.8 | Not Specified | 55 nM | [6][7] |
| NaV1.2 | Not Specified | 114 nM | [6][7] |
Signaling Pathways and Experimental Workflows
ASIC3 Signaling in Pain Perception
Tissue damage and inflammation lead to the release of a variety of pro-inflammatory mediators and a decrease in extracellular pH. Protons (H+) directly activate ASIC3 channels on nociceptive sensory neurons. This activation leads to a depolarizing influx of sodium ions (Na+), which, if sufficient to reach the threshold, triggers an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain.
Figure 1. Simplified signaling pathway of ASIC3-mediated pain perception and the inhibitory action of this compound.
Experimental Workflow for Studying this compound Effects
A typical experimental workflow to investigate the effects of this compound involves both in vitro and in vivo approaches. In vitro electrophysiology is used to characterize the direct effects of this compound on ASIC3 channel function. In vivo behavioral models are then employed to assess the analgesic efficacy of this compound in relevant pain states.
Figure 2. General experimental workflow for characterizing the effects of this compound on ASIC3 channels and pain behavior.
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is adapted for recording proton-gated currents from cells heterologously expressing ASIC3 channels.
Materials:
-
Cells expressing the target ASIC3 channel (e.g., CHO or HEK293 cells)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH)
-
Acidic external solution (pH adjusted to desired level, e.g., 6.0, with HCl)
-
This compound stock solution
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Culture cells expressing ASIC3 on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the acidic external solution to evoke an ASIC3 current.
-
After establishing a stable baseline current, co-apply the acidic solution with varying concentrations of this compound.
-
Record the peak inward current in the presence and absence of this compound.
-
Wash out this compound with the acidic solution to check for reversibility.
-
Analyze the data to determine the concentration-response curve and calculate the IC50 value.
CFA-Induced Inflammatory Pain Model in Rats
This model is used to assess the effect of this compound on inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound solution or vehicle
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Procedure:
-
Acclimatize rats to the testing environment and handling for several days.
-
Measure baseline paw withdrawal thresholds to mechanical and thermal stimuli.
-
Induce inflammation by injecting 100 µL of CFA subcutaneously into the plantar surface of one hind paw.
-
At a predetermined time after CFA injection (e.g., 24 hours), administer this compound (e.g., via intraplantar or systemic injection) or vehicle.
-
At various time points after drug administration, re-assess paw withdrawal thresholds.
-
Compare the withdrawal thresholds between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
Acid-Induced Muscle Pain Model in Rats
This model mimics the pain associated with muscle acidosis.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Acidic saline (pH 4.0)
-
This compound solution or vehicle
-
Equipment for measuring mechanical hyperalgesia (e.g., von Frey filaments)
Procedure:
-
Acclimatize rats and obtain baseline mechanical withdrawal thresholds of the paw.
-
Under brief isoflurane anesthesia, inject 100 µL of acidic saline into the gastrocnemius muscle. A second injection is often given 5 days later to induce a more robust and lasting hyperalgesia.
-
Administer this compound or vehicle at a specified time relative to the acid injections (e.g., before the second injection to test for prevention, or after hyperalgesia has developed to test for reversal).
-
Measure mechanical withdrawal thresholds at multiple time points after the acid injections and drug administration.
-
Analyze the data to determine if this compound can prevent the development or reverse the maintenance of acid-induced muscle hyperalgesia.
Quantitative Data Summary
The analgesic effects of this compound have been quantified in various preclinical pain models. The tables below summarize key findings.
Table 2: In Vivo Analgesic Effects of this compound in a Rat Model of Acid-Induced Pain
| Administration Route | Dose of this compound | Effect on Pain Behavior | Reference |
| Intraplantar | Co-injected with pH 6.9 solution | Significantly reduced flinching behavior | [8] |
Table 3: In Vivo Analgesic Effects of this compound in a Rat Model of CFA-Induced Inflammatory Pain
| Administration Route | Dose of this compound | Effect on Pain Behavior | Reference |
| Intraplantar | Co-injected with CFA | Prevented the development of heat hyperalgesia | [8] |
Conclusion
This compound is a powerful and selective inhibitor of ASIC3 channels, making it an indispensable tool for probing the molecular mechanisms of pain. Its ability to block acid-induced currents in vitro and alleviate pain behaviors in vivo underscores the critical role of ASIC3 in nociception. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize this compound in their studies of pain pathways and in the development of novel analgesic drugs targeting ASIC3. Further research into the structure-activity relationship of this compound may lead to the design of even more potent and selective ASIC3 modulators with therapeutic potential.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 3. neb.com [neb.com]
- 4. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 5. Understanding the molecular basis of toxin promiscuity: the analgesic sea anemone peptide this compound interacts with acid-sensing ion channel 3 and hERG channels via overlapping pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models of muscle pain: carrageenan model and acidic saline model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The Korean Journal of Internal Medicine [kjim.org]
Methodological & Application
Application Notes and Protocols for APETx2 in Electrophysiology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
APETx2 is a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima.[1][2][3][4] It is a potent and selective blocker of the acid-sensing ion channel 3 (ASIC3), a key player in pain perception associated with tissue acidosis.[5][6][7] These application notes provide detailed protocols and quantitative data for the use of this compound in electrophysiological studies to characterize the function and pharmacology of ASIC3 and related channels.
Mechanism of Action
This compound selectively inhibits homomeric ASIC3 channels and heteromeric channels containing the ASIC3 subunit.[1][2][3][4] The toxin acts on the extracellular side of the channel, causing a reversible inhibition of the proton-evoked current.[1][2][3] Notably, this compound primarily blocks the transient peak current of ASIC3 without affecting the sustained component of the current.[1][4] It does not alter the unitary conductance of the channel.[1][2][3] While highly selective for ASIC3, at higher concentrations, this compound has been shown to also inhibit NaV1.8 channels.[3][8]
Data Presentation
Inhibitory Activity of this compound on Rodent ASIC Channels
| Channel Subtype | Expression System | IC50 | Reference |
| homomeric rASIC3 | Xenopus oocytes / COS cells | 63 nM | [1][2][3][9] |
| homomeric rASIC3 | CHO cells | 67 nM | [5] |
| homomeric hASIC3 | - | 175 nM | [1][4] |
| heteromeric rASIC2b+3 | - | 117 nM | [1][2][3] |
| heteromeric rASIC1b+3 | - | 0.9 µM | [1][2][3] |
| heteromeric rASIC1a+3 | - | 2 µM | [1][2][3] |
| rASIC3-like current | Rat sensory neurons | 216 nM | [1][2][3] |
| rNaV1.8 | Rat DRG neurons | 2.6 µM | [8] |
rASIC: rat Acid-Sensing Ion Channel; hASIC: human Acid-Sensing Ion Channel; DRG: Dorsal Root Ganglion.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the activation of the ASIC3 channel by protons and its inhibition by this compound.
Caption: this compound Inhibition of Proton-Gated ASIC3 Channel Activation.
Experimental Protocols
The following are detailed protocols for using this compound in whole-cell and outside-out patch-clamp electrophysiology.
Experimental Workflow
The general workflow for assessing the effect of this compound on ASIC currents is depicted below.
Caption: General Workflow for Electrophysiological Analysis of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is suitable for studying the effect of this compound on ASIC currents in cultured cells (e.g., CHO, COS) or dissociated neurons.
1. Cell Preparation:
-
Culture cells expressing the ASIC channel of interest. For transient expression, transfect cells with the appropriate cDNA 24-48 hours before the experiment.
-
For primary neuron cultures, dissociate dorsal root ganglion (DRG) neurons and plate them on coated coverslips 1-2 days prior to recording.[1]
2. Solutions:
-
External Solution (pH 7.4): (in mM) 140 NaCl, 5 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Acidic Solution (e.g., pH 6.0): Same as the external solution, but adjust pH to the desired acidic value (e.g., 6.0) with MES or HCl just before use.
-
Pipette (Internal) Solution: (in mM) 140 KCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES-KOH. Adjust pH to 7.3 with KOH.[1] Alternatively, for DRG neurons: 70 Cs-Gluconate, 70 CsCl, 3.5 NaCl, 2 MgCl2, 0.1 CaCl2, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.[8]
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 µM) in the external solution and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution (pH 7.4).
-
Establish a giga-ohm seal on a selected cell and rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -50 mV to -80 mV.[1][8][9]
-
Record baseline ASIC currents by rapidly switching the perfusion from the external solution (pH 7.4) to the acidic solution (e.g., pH 6.0) for a few seconds, with recovery periods of at least 1 minute between stimulations.[1][9]
-
To test the effect of this compound, pre-perfuse the cell with the desired concentration of this compound in the external solution for 30 seconds to 1 minute before the acidic stimulus.[1][9]
-
Record the current response to the acidic stimulus in the presence of this compound.
-
To check for reversibility, wash out the toxin by perfusing with the control external solution for several minutes and re-test the response to the acidic stimulus.[1][5]
4. Data Acquisition and Analysis:
-
Acquire currents using an appropriate amplifier and software (e.g., pClamp).[1] Sample at 3.3-20 kHz and filter at 3 kHz.[1]
-
Measure the peak amplitude of the inward current.
-
Calculate the percentage of inhibition by comparing the peak current in the presence of this compound to the baseline current.
-
For dose-response analysis, test a range of this compound concentrations and fit the data to the Hill equation to determine the IC50 value.[1][9]
Protocol 2: Outside-Out Patch-Clamp Recording
This configuration is used to study the direct effect of this compound on the channel without the influence of intracellular factors and to analyze single-channel properties.
1. Cell and Pipette Preparation:
-
Prepare cells and solutions as described in Protocol 1.
2. Electrophysiological Recording:
-
Establish a whole-cell configuration as described above.
-
Slowly retract the pipette from the cell, allowing a small piece of the membrane to excise and reseal, forming an outside-out patch with the extracellular side of the membrane facing the bath solution.
-
Record single-channel or macroscopic currents from the patch by applying the acidic solution. Due to the high density of channels, it may be necessary to use a submaximal pH stimulus (e.g., pH 6.6) to resolve unitary currents.[1][10]
-
Apply this compound to the bath solution and record the effect on channel activity.[1][10]
3. Data Acquisition and Analysis:
-
Acquire data at a high sampling rate (e.g., 20 kHz).[1]
-
Analyze the effect of this compound on the channel's open probability and unitary conductance. This compound is expected to reduce the open probability without changing the unitary conductance.[1]
Concluding Remarks
This compound is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of ASIC3 channels. The protocols outlined above provide a framework for utilizing this compound in electrophysiological experiments to dissect the function of these important ion channels in various cellular contexts. When using this compound, it is crucial to consider its potential off-target effects, particularly on NaV1.8 at micromolar concentrations, and to perform appropriate control experiments.[8]
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 5. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis and folding of this compound, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
APETx2 Application in Cultured Sensory Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of Acid-Sensing Ion Channel 3 (ASIC3).[1][2][3][4] ASIC3 channels are key players in the perception of pain associated with tissue acidosis, making this compound a valuable tool for pain research and a potential therapeutic agent for inflammatory and acid-induced pain.[5][6] While highly selective for ASIC3-containing channels, it is important to note that at higher concentrations, this compound can also inhibit the voltage-gated sodium channel Nav1.8, which is predominantly expressed in sensory neurons and also plays a crucial role in pain signaling.[7][8][9][10]
This document provides detailed application notes and protocols for the use of this compound in cultured sensory neurons, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various ion channels, providing a clear comparison of its potency and selectivity.
Table 1: this compound Inhibition of Acid-Sensing Ion Channels (ASICs)
| Channel Composition | Species | Expression System | IC50 Value | Reference |
| Homomeric ASIC3 | Rat | Xenopus oocytes / COS cells | 63 nM | [1][2] |
| Homomeric ASIC3 | Human | COS cells | 175 nM | [1] |
| Homomeric ASIC3 | Rat | CHO cells | 67 nM | [5] |
| ASIC3-like current | Rat | Primary Sensory Neurons | 216 nM | [1][2] |
| Heteromeric ASIC2b+3 | Rat | - | 117 nM | [1][2] |
| Heteromeric ASIC1b+3 | Rat | - | 0.9 µM | [1][2] |
| Heteromeric ASIC1a+3 | Rat | - | 2 µM | [1][2] |
| Homomeric ASIC1a, ASIC1b, ASIC2a | Rat | COS cells | No significant inhibition | [1][2] |
| Heteromeric ASIC2a+3 | Rat | - | No effect | [1][2] |
Table 2: this compound Inhibition of Voltage-Gated Sodium Channels (Nav)
| Channel | Species | Expression System | IC50 Value | Reference |
| Nav1.8 | Rat | DRG Neurons | 2.6 µM | [7][9] |
| Nav1.8 | - | Xenopus oocytes | - | [7][10] |
| TTX-resistant Nav currents | Rat | DRG Neurons | - | [7][9] |
| TTX-sensitive Nav currents | Rat | DRG Neurons | Less inhibited than TTX-R | [7][9] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on sensory neurons primarily by inhibiting ion channels involved in nociception. The diagrams below illustrate the key signaling pathways affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound to cultured sensory neurons.
Protocol 1: Culturing Dorsal Root Ganglion (DRG) Neurons
This protocol describes the primary culture of DRG neurons, which endogenously express ASIC3 and Nav1.8 channels.
Materials:
-
E18-P10 rat or mouse pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IA
-
Trypsin
-
DNase I
-
Poly-D-lysine and laminin-coated culture dishes or coverslips
-
Neurobasal medium supplemented with B27 and GlutaMAX
Procedure:
-
Euthanize pups according to approved animal care protocols.
-
Dissect dorsal root ganglia and place them in ice-cold DMEM.
-
Digest ganglia with a solution of collagenase and trypsin for 30-60 minutes at 37°C.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette in the presence of DNase I to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the neurons on poly-D-lysine and laminin-coated dishes.
-
Incubate at 37°C in a 5% CO2 incubator. Neurons are typically ready for experiments within 1-3 days.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording ionic currents from cultured sensory neurons and assessing the inhibitory effect of this compound.
Equipment and Reagents:
-
Inverted microscope
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
This compound stock solution (dissolved in water or appropriate buffer)
-
Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, 2 mM ATP-Mg, 0.2 mM GTP-Li, pH adjusted to 7.2 with KOH.
-
Acidic extracellular solution for ASIC activation (e.g., pH 6.0-6.8).
Procedure:
-
Place the culture dish with DRG neurons on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
For ASIC currents:
-
Clamp the neuron at a holding potential of -60 mV.
-
Rapidly apply the acidic extracellular solution to elicit an inward current.
-
Establish a stable baseline recording of the acid-evoked current.
-
Perfuse the neuron with the desired concentration of this compound in the standard extracellular solution for 1-2 minutes.
-
While still in the presence of this compound, re-apply the acidic solution to record the inhibited current.
-
To test for reversibility, wash out this compound with the standard extracellular solution and re-stimulate with the acidic solution.
-
-
For Nav1.8 currents:
-
Use a voltage protocol to isolate Nav1.8 currents. This typically involves a prepulse to inactivate TTX-sensitive channels (e.g., to -50 mV) followed by a test pulse to elicit the TTX-resistant current (e.g., to 0 mV).
-
Record baseline Nav1.8 currents.
-
Apply this compound (typically in the micromolar range) and record the inhibited currents using the same voltage protocol.
-
Analyze the data to determine the percentage of inhibition and, if applicable, any shifts in the voltage-dependence of activation or inactivation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cultured sensory neurons.
Concluding Remarks
This compound is a powerful pharmacological tool for investigating the role of ASIC3 in sensory neuron function and pain signaling. Its high potency and selectivity for ASIC3 make it invaluable for dissecting the contributions of this channel in various physiological and pathological conditions. However, researchers should be mindful of its off-target effects on Nav1.8 at higher concentrations and design their experiments accordingly to ensure accurate interpretation of results. The protocols and data presented herein provide a comprehensive guide for the effective application of this compound in studies involving cultured sensory neurons.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclisation Increases the Stability of the Sea Anemone Peptide this compound but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing APETx2 for Selective Blockade of ASIC3 Currents
Introduction
Acid-Sensing Ion Channel 3 (ASIC3) is a crucial player in the perception of pain, particularly in conditions associated with tissue acidosis, such as inflammation and ischemia.[1][2][3] These proton-gated cation channels, predominantly expressed in peripheral sensory neurons, are activated by drops in extracellular pH.[2][4] APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a potent and selective blocker of ASIC3 channels.[5][6][7][8] It acts on the external side of the channel, reversibly inhibiting the peak current of both homomeric ASIC3 and certain heteromeric ASIC3-containing channels without altering the channel's unitary conductance.[6][7] This makes this compound an invaluable tool for researchers studying the physiological and pathological roles of ASIC3.
These application notes provide a comprehensive protocol for utilizing this compound to block ASIC3 currents, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
This compound exhibits a high affinity for ASIC3 channels, though its potency can vary depending on the species and the subunit composition of the channel. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various ion channels.
| Target Channel | Species | Expression System | IC50 | References |
| Homomeric ASIC3 | Rat | Xenopus oocytes / COS cells | 63 nM | [5][6][9][10] |
| Human | COS cells | 175 nM | [5][6][9][10] | |
| Rat (sensory neurons) | Primary Culture | 216 nM | [6][7] | |
| Heteromeric ASIC3-containing | ASIC2b + ASIC3 | COS cells | 117 nM | [5][6][7] |
| ASIC1b + ASIC3 | COS cells | 900 nM (0.9 µM) | [5][6][7] | |
| ASIC1a + ASIC3 | COS cells | 2 µM | [5][6][7] | |
| Other Channels | NaV1.8 | - | 55 nM | [5][9] |
| NaV1.2 | - | 114 nM | [5][9] |
Note: this compound shows no significant effect on homomeric ASIC1a, ASIC1b, ASIC2a, or heteromeric ASIC2a+3 channels.[5][6][7]
Signaling Pathway and Mechanism of Action
ASIC3 channels are activated by extracellular protons (H+), leading to a depolarizing influx of cations (primarily Na+), which can trigger action potentials in sensory neurons, signaling pain.[2] This process is implicated in various pain states, including inflammatory and ischemic pain.[2][11][12] this compound selectively binds to the extracellular domain of ASIC3, physically occluding the ion pore and thereby blocking the flow of ions. This inhibition is specific to the transient peak current, while the sustained component of the ASIC3 current remains unaffected.[5][6]
Caption: ASIC3 activation by protons and subsequent blockade by this compound.
Experimental Protocol: Electrophysiological Recording of ASIC3 Currents and Inhibition by this compound
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure ASIC3 currents and their inhibition by this compound in a heterologous expression system (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are suitable for expressing ASIC channels.[13] These cell lines have low endogenous acid-sensitive currents.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293, F-12 for CHO) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently transfect cells with a plasmid encoding the desired ASIC3 subunit (e.g., human or rat ASIC3) using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells for recording.
-
Post-Transfection: Plate cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recordings.
2. Reagents and Solutions
-
External Solution (pH 7.4):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Activating Solution (e.g., pH 6.6):
-
Same composition as the external solution, but use MES instead of HEPES.
-
Adjust pH to the desired acidic level (e.g., 6.6) with HCl. The pH required for activation may vary depending on the specific ASIC3 construct and expression system.
-
-
Internal (Pipette) Solution:
-
120 mM KCl
-
10 mM NaCl
-
1 mM MgCl2
-
10 mM EGTA
-
10 mM HEPES
-
Adjust pH to 7.2 with KOH.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water or a suitable buffer. This compound is soluble in water and saline buffers.[14]
-
Store aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the external solution (pH 7.4).
-
3. Electrophysiological Recording
-
Apparatus: Use a standard patch-clamp setup equipped with an amplifier, micromanipulator, and a perfusion system for rapid solution exchange.[15][16]
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution (pH 7.4).
-
Identify a transfected cell (e.g., GFP-positive).
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a baseline current by perfusing the cell with the external solution (pH 7.4).
-
To elicit an ASIC3 current, rapidly switch the perfusion to the activating solution (e.g., pH 6.6) for a short duration (e.g., 2-5 seconds) and then switch back to the external solution (pH 7.4). Repeat this at regular intervals (e.g., every 60 seconds) to obtain a stable baseline response.[6]
-
4. This compound Application and Data Acquisition
-
After establishing a stable baseline of acid-evoked currents, perfuse the cell with the external solution containing the desired concentration of this compound for a pre-incubation period (e.g., 30-60 seconds) before the next acidic stimulus.[6]
-
While still in the presence of this compound, apply the activating solution to evoke the ASIC3 current.
-
Wash out the this compound by perfusing with the standard external solution for several minutes to observe the reversibility of the block.[6]
-
Repeat steps 1-3 with different concentrations of this compound to generate a dose-response curve.
5. Data Analysis
-
Measure the peak amplitude of the inward current evoked by the acidic stimulus in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the inhibitory effect of this compound on ASIC3 currents.
Caption: Workflow for this compound inhibition of ASIC3 currents.
References
- 1. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of acid-sensing ion channel 3 in sub-acute-phase inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASIC3, an acid-sensing ion channel, is expressed in metaboreceptive sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 6. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 8. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 9. This compound | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 10. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 11. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
- 13. biocompare.com [biocompare.com]
- 14. smartox-biotech.com [smartox-biotech.com]
- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Use of APETx2 in Pain Models
Introduction
APETx2 is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima.[1] It is a potent and selective inhibitor of Acid-Sensing Ion Channel 3 (ASIC3), a key receptor involved in pain perception, particularly in response to tissue acidosis which is a hallmark of inflammation and muscle injury.[2][3][4] ASIC3 channels are highly expressed in peripheral sensory neurons and are activated by even moderate drops in extracellular pH.[2][4][5] this compound's ability to selectively block these channels makes it an invaluable pharmacological tool for investigating the role of ASIC3 in various pain states and a potential lead compound for the development of novel analgesics.[3]
These application notes provide a comprehensive overview of the in vivo use of this compound, including its mechanism of action, validated pain models, quantitative data summaries, and detailed experimental protocols.
Mechanism of Action
This compound selectively inhibits the transient current of homomeric and heteromeric ASIC3 channels by acting on the extracellular side.[5][6][7] Tissue injury and inflammation lead to the release of protons (H+), causing local tissue acidosis. This drop in pH activates ASIC3 channels on nociceptive neurons, leading to membrane depolarization and the generation of pain signals. This compound blocks this activation, thereby preventing or reversing acid-induced pain and hyperalgesia.[2][4] While highly selective for ASIC3, it's important to note that at concentrations 30-100 times higher than its ASIC3 inhibitory concentration, this compound may potentiate ASIC1b and ASIC2a channels and has shown some activity on NaV1.8 channels, which should be considered during experimental design.[7][8][9]
Caption: this compound mechanism of action in blocking acid-induced pain signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound activity from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Target Channel | Species | IC₅₀ | Comments | Reference |
|---|---|---|---|---|
| ASIC3 | Rat | 63 - 67 nM | Inhibits transient peak current. | [2][5] |
| ASIC3 | Human | 175 nM | Inhibits transient peak current. | [5] |
| ASIC2b+3 | Rat | 117 nM | Heteromeric channel inhibition. | [5] |
| ASIC1b+3 | Rat | 0.9 µM | Lower affinity for this heteromer. | [5] |
| ASIC1a+3 | Rat | 2.0 µM | Lower affinity for this heteromer. |[5] |
Table 2: Summary of In Vivo Efficacy in Rodent Pain Models
| Pain Model | Species | Administration Route | Dose / Concentration | Key Finding | Reference |
|---|---|---|---|---|---|
| Acid-Induced Muscle Pain | Rat | Intramuscular (i.m.) | IC₅₀ ≈ 0.4-0.7 µM | Prevented development of mechanical hypersensitivity. | [2] |
| Acid-Induced Muscle Pain | Rat | Intrathecal (i.t.) | 0.44 µM | Inhibited mechanical hypersensitivity by ~85%. | [2] |
| CFA Inflammatory Pain | Rat | Intraplantar (i.pl.) | 0.022 - 2.2 µM | Dose-dependently reversed established mechanical hypersensitivity. | [2] |
| CFA Inflammatory Pain | Rat | Intraplantar (i.pl.) | N/A | Prevented development of heat hyperalgesia when co-injected with CFA. | [4] |
| Acetic Acid Writhing | Mouse | Intramuscular (i.m.) | 0.01 - 0.2 mg/kg | Showed a bell-shaped dose-response curve for analgesia. | [6][9] |
| CFA Thermal Hyperalgesia | Mouse | Intramuscular (i.m.) | 0.2 mg/kg | Reversed thermal hyperalgesia. |[9] |
Detailed Experimental Protocols
Protocol 1: CFA-Induced Inflammatory Pain Model in Rats
This model is used to assess the efficacy of this compound in reversing established inflammatory pain, characterized by mechanical and thermal hyperalgesia.
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
A. Materials
-
This compound peptide
-
Vehicle (e.g., sterile saline)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Electronic von Frey apparatus (for mechanical hypersensitivity)
-
Plantar test apparatus (Hargreaves test, for thermal hyperalgesia)[10]
-
Hamilton syringes
B. Procedure
-
Acclimatization: Acclimate rats to the testing environment and equipment for at least 2-3 days before the experiment begins.
-
Baseline Testing (Day 0):
-
Mechanical Threshold: Place the rat in a Plexiglas chamber on a wire mesh floor. Use an electronic von Frey apparatus to apply increasing pressure to the plantar surface of the hind paw. The pressure at which the rat withdraws its paw is the paw withdrawal threshold (PWT). Repeat 3-5 times per paw with several minutes between measurements and average the results.
-
Thermal Threshold: Place the rat in a Plexiglas chamber on a glass floor. Focus a radiant heat source onto the plantar surface of the hind paw. The time taken for the rat to withdraw its paw is the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.[11]
-
-
Induction of Inflammation (Day 1):
-
Briefly anesthetize the rat (e.g., with isoflurane).
-
Inject 100-150 µL of CFA into the plantar surface of the left hind paw.[11]
-
-
Post-CFA Testing (Day 2, 24 hours post-CFA):
-
Repeat the mechanical and thermal threshold tests to confirm the development of significant hypersensitivity (a decrease in PWT and PWL) in the CFA-injected paw compared to baseline and the contralateral paw.
-
-
This compound Administration:
-
Post-Treatment Assessment:
-
Measure PWT and PWL at various time points after this compound administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.
-
C. Data Analysis
-
Data are typically expressed as the mean ± SEM for PWT (in grams) or PWL (in seconds).
-
Calculate the percentage reversal of hypersensitivity using the formula: % Reversal = [(Post-drug value - Post-CFA value) / (Baseline value - Post-CFA value)] * 100
Protocol 2: Acid-Induced Muscle Pain Model in Rats
This model assesses the ability of this compound to prevent the development of mechanical hypersensitivity caused by muscle acidosis.
Caption: Experimental workflow for the acid-induced muscle pain model.
A. Materials
-
This compound peptide
-
Vehicle (e.g., sterile saline)
-
Acidified saline (pH 4.0, prepared using sterile saline and HCl)
-
Male Sprague-Dawley rats (200-250 g)
-
Electronic von Frey apparatus
-
Hamilton syringes
-
(For i.t. administration) Intrathecal catheters
B. Procedure
-
First Acid Injection (Day 0):
-
Under brief anesthesia, inject 100 µL of acidified saline (pH 4.0) into the belly of the left gastrocnemius muscle.[2] This first injection primes the animal and induces a long-lasting mechanical hypersensitivity.
-
-
Development Period (Days 1-4):
-
Allow the animals to recover. A stable bilateral mechanical hypersensitivity typically develops over this period.
-
-
Pre-treatment (Day 5):
-
Measure baseline mechanical withdrawal thresholds before any treatment.
-
Administer this compound or vehicle. The route determines the timing and target.
-
Intramuscular (i.m.): Inject this compound (dissolved in saline, concentrations ~0.4-0.7 µM) in a 100 µL volume into the left gastrocnemius muscle 10-15 minutes before the second acid injection.[2]
-
Intrathecal (i.t.): For animals with pre-implanted i.t. catheters, inject this compound (concentrations ~0.44 µM) in a 5 µL volume over 30 seconds, followed by a saline flush.[2]
-
-
-
Second Acid Injection (Day 5):
-
Approximately 10-15 minutes after this compound/vehicle administration, deliver a second 100 µL injection of acidified saline (pH 4.0) into the same muscle.[2]
-
-
Post-Injection Assessment:
-
Measure the paw withdrawal threshold (PWT) in both the ipsilateral and contralateral hind paws at multiple time points (e.g., 30, 60, 120, 240 minutes) after the second acid injection.
-
C. Data Analysis
-
Data are presented as the mean ± SEM for PWT (in grams).
-
Compare the PWT of the this compound-treated groups to the vehicle-treated group. A significant prevention of the expected drop in PWT indicates efficacy.
-
Calculate the percentage inhibition of hypersensitivity.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 2. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
- 5. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic Activity of Acid-Sensing Ion Channel 3 (ASIС3) Inhibitors: Sea Anemones Peptides Ugr9-1 and this compound versus Low Molecular Weight Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic Activity of Acid-Sensing Ion Channel 3 (ASIС3) Inhibitors: Sea Anemones Peptides Ugr9-1 and this compound versus Low Molecular Weight Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. criver.com [criver.com]
- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Revolutionizing Inflammatory Pain Research: A Guide to Utilizing APETx2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing APETx2, a selective peptide toxin, in the study of inflammatory pain. This compound, originally isolated from the sea anemone Anthopleura elegantissima, is a potent blocker of Acid-Sensing Ion Channel 3 (ASIC3), a key player in the development and maintenance of inflammatory pain.[1][2][3][4] These application notes and detailed protocols are designed to facilitate the use of this compound as a pharmacological tool to investigate the role of ASIC3 in nociception and to explore its potential as a therapeutic target.
Introduction to this compound and its Mechanism of Action
Inflammatory pain is a complex process involving the release of a variety of inflammatory mediators, such as protons, bradykinin, and prostaglandins, which sensitize peripheral nociceptors.[2] A key sensor of the acidic component of this inflammatory milieu is the Acid-Sensing Ion Channel 3 (ASIC3).[2][5] ASIC3 is highly expressed in peripheral sensory neurons and is activated by drops in extracellular pH, a common feature of inflamed tissues.[2][5][6]
This compound is a 42-amino acid peptide that acts as a selective and potent inhibitor of homomeric ASIC3 and ASIC3-containing heteromeric channels.[1][4][7] It has been shown to reverse acid-induced and inflammatory pain in various preclinical models, making it an invaluable tool for dissecting the role of ASIC3 in pain pathways.[6][8] While this compound is highly selective for ASIC3, it is important to note its inhibitory effects on other channels at higher concentrations, such as NaV1.8 and NaV1.2, which may contribute to its overall analgesic effect.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.
Table 1: In Vitro Efficacy of this compound on ASIC Channels
| Channel Subtype | Species | Expression System | IC50 Value | Reference |
| Homomeric ASIC3 | Rat | Xenopus oocytes / COS cells | 63 nM | [4][7] |
| Homomeric ASIC3 | Human | - | 175 nM | [1][7] |
| Heteromeric ASIC1a+3 | - | - | 2 µM | [4][7] |
| Heteromeric ASIC1b+3 | - | - | 0.9 µM | [4][7] |
| Heteromeric ASIC2b+3 | - | - | 117 nM | [1][4][7] |
| ASIC3-like current | Rat | Primary Sensory Neurons | 216 nM | [4][7] |
Table 2: In Vitro Efficacy of this compound on Other Channels
| Channel Subtype | IC50 Value | Reference |
| NaV1.8 | 55 nM | [1] |
| NaV1.2 | 114 nM | [1] |
Table 3: In Vivo Efficacy of this compound in Inflammatory Pain Models
| Pain Model | Administration Route | Effect | Reference |
| CFA-induced Mechanical Hypersensitivity | Intraplantar (i.pl.) | Dose-dependent and complete reversal of established hypersensitivity. | [6] |
| CFA-induced Heat Hypersensitivity | Intraplantar (i.pl.) | Inhibition of hypersensitivity. | [6] |
| Acid-induced Muscle Pain (Mechanical Hypersensitivity) | Intramuscular (i.m.) or Intrathecal (i.t.) | Prevention of hypersensitivity development when administered prior to acid. | [2][6] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of ASIC3 in Inflammatory Pain
The following diagram illustrates the central role of ASIC3 in integrating inflammatory signals and contributing to pain perception.
Caption: Role of ASIC3 in inflammatory pain and its inhibition by this compound.
Experimental Workflow for Studying Inflammatory Pain with this compound
This diagram outlines a typical experimental workflow for investigating the effects of this compound in a preclinical model of inflammatory pain.
Caption: General experimental workflow for in vivo studies using this compound.
Detailed Experimental Protocols
Protocol 1: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)
Objective: To induce a localized and persistent inflammatory state in the hind paw of a rodent, leading to measurable thermal and mechanical hypersensitivity.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile 1 ml syringes with 27-30 gauge needles
-
Isoflurane anesthesia system
-
Rodents (rats or mice)
Procedure:
-
Anesthetize the animal using isoflurane (e.g., 5% for induction, 2-3% for maintenance).
-
Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), inject a specific volume of CFA (e.g., 100-150 µl for rats) into the plantar surface of the hind paw.
-
Monitor the animal during recovery from anesthesia.
-
Allow sufficient time for inflammation and hypersensitivity to develop (typically 24-72 hours).[5][6]
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To quantify the mechanical withdrawal threshold in response to a non-noxious stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animal to the testing environment by placing it in the chamber on the mesh platform for at least 15-30 minutes before testing.
-
Apply von Frey filaments to the plantar surface of the inflamed paw, starting with a filament below the expected threshold.
-
Apply the filament with enough force to cause a slight bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% withdrawal threshold.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the latency of paw withdrawal in response to a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Testing chambers
Procedure:
-
Acclimatize the animal to the testing apparatus.
-
Position the radiant heat source under the plantar surface of the inflamed paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform multiple measurements with sufficient time between trials.
Protocol 4: In Vitro Electrophysiological Recording of ASIC3 Currents
Objective: To characterize the inhibitory effect of this compound on ASIC3 channels expressed in a heterologous system (e.g., CHO or COS cells) or primary sensory neurons.
Materials:
-
Cells expressing ASIC3 channels
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions
-
This compound stock solution
Procedure:
-
Culture cells expressing the target ASIC3 channels.
-
Prepare recording pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a rapid drop in extracellular pH (e.g., from pH 7.4 to pH 6.0) to elicit an ASIC3-mediated current.[7]
-
After obtaining a stable baseline current, perfuse the cell with a known concentration of this compound for a defined period (e.g., 30 seconds) before the next acidic stimulus.[7]
-
Record the current in the presence of this compound.
-
Perform a washout with the control external solution to assess the reversibility of the block.
-
Construct a concentration-response curve by applying a range of this compound concentrations to determine the IC50 value.[6]
Conclusion and Future Directions
This compound serves as a critical pharmacological tool for elucidating the contribution of ASIC3 to inflammatory pain.[3] The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies. Future research could focus on leveraging the understanding of the this compound-ASIC3 interaction to develop novel, more stable, and highly selective small molecule or peptide-based analgesics for the treatment of chronic inflammatory pain conditions.[10]
References
- 1. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 2. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
- 6. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclisation Increases the Stability of the Sea Anemone Peptide this compound but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APETx2 in Patch-Clamp Experiments on Dorsal Root Ganglion (DRG) Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a valuable pharmacological tool for investigating the roles of specific ion channels in sensory neuron function and pain signaling.[1][2][3] Primarily known as a potent and selective inhibitor of acid-sensing ion channel 3 (ASIC3), this compound has been instrumental in elucidating the contribution of this channel to acid-induced pain.[1][2][3] However, subsequent research has revealed that this compound also modulates voltage-gated sodium channels (Nav), particularly the tetrodotoxin-resistant (TTX-R) Nav1.8 channel, which is preferentially expressed in nociceptive DRG neurons and plays a critical role in inflammatory and neuropathic pain.[4][5][6] This dual activity makes this compound a complex but powerful modulator of neuronal excitability and a lead compound for the development of novel analgesics.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in patch-clamp experiments on DRG neurons, aimed at researchers in academia and the pharmaceutical industry.
Mechanism of Action
This compound exerts its effects by directly interacting with the extracellular domains of its target ion channels.
-
ASIC3 Inhibition: this compound is a potent inhibitor of both homomeric and heteromeric ASIC3-containing channels.[1][2][3] It reversibly blocks the proton-gated currents mediated by these channels without altering their unitary conductance.[1] This inhibition is crucial for studying the role of ASIC3 in conditions such as inflammatory pain, where tissue acidosis is a key factor.[1][7]
-
Nav1.8 Modulation: this compound inhibits Nav1.8 channels by causing a rightward shift in the voltage-dependence of activation and reducing the maximal macroscopic conductance.[4][5][6] This leads to a decrease in the availability of Nav1.8 channels to open at physiological membrane potentials, thereby reducing neuronal excitability and action potential firing.[4][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the effects of this compound on ASIC and Nav channels in DRG neurons and heterologous expression systems.
Table 1: Inhibitory Concentrations (IC50) of this compound on ASIC Channels
| Channel Subtype | Species | Expression System | IC50 | Reference |
| ASIC3 (homomeric) | Rat | COS cells | 63 nM | [1][2] |
| ASIC3 (homomeric) | Human | COS cells | 175 nM | [1] |
| ASIC3-like current | Rat | Primary DRG neurons | 216 nM | [1][2] |
| ASIC2b + ASIC3 | Rat | Heterologous | 117 nM | [1][2] |
| ASIC1b + ASIC3 | Rat | Heterologous | 0.9 µM | [1][2] |
| ASIC1a + ASIC3 | Rat | Heterologous | 2 µM | [1][2] |
Table 2: Inhibitory Effects of this compound on Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | Current Type | Species | Expression System | IC50 / % Inhibition | Reference |
| Nav1.8 | TTX-Resistant | Rat | Primary DRG neurons | 2.6 µM | [4][5][6] |
| TTX-Sensitive Currents | TTX-Sensitive | Rat | Primary DRG neurons | Less inhibited than Nav1.8 | [4][5] |
| Nav1.8 | TTX-Resistant | Rat | Primary DRG neurons | 42% inhibition at 1 µM | [6] |
| TTX-Sensitive Currents | TTX-Sensitive | Rat | Primary DRG neurons | 21% inhibition at 1 µM | [6] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways affected by this compound in DRG neurons and the general workflow for patch-clamp experiments.
Experimental Protocols
The following are detailed protocols for performing patch-clamp experiments on cultured DRG neurons to investigate the effects of this compound.
Protocol 1: Primary Culture of Rodent DRG Neurons
This protocol is adapted from established methods to provide healthy neurons suitable for electrophysiological recordings within 24-48 hours.[8][9]
Materials:
-
Complete Culture Medium: Neurobasal-A medium with 2% B-27 supplement, 1% GlutaMAX, 1% Penicillin/Streptomycin, and 10 ng/mL Nerve Growth Factor (NGF).
-
Enzyme Solution: Collagenase Type IV (1 mg/mL) and Dispase II (2.5 mg/mL) in Hank's Balanced Salt Solution (HBSS).
-
Poly-D-lysine and Laminin coated coverslips.
-
Ice-cold HBSS.
Procedure:
-
Euthanize the animal following approved institutional guidelines.
-
Dissect the vertebral column to expose the spinal cord.
-
Carefully excise the DRGs and place them in ice-cold HBSS.
-
Incubate the DRGs in the enzyme solution at 37°C for 30-45 minutes.
-
Gently triturate the DRGs with a fire-polished Pasteur pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in the complete culture medium.
-
Plate the neurons onto the coated coverslips.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere. Neurons are typically ready for experiments within 24-48 hours.
Protocol 2: Whole-Cell Voltage-Clamp Recordings for ASIC and Nav Currents
This protocol allows for the measurement of ionic currents through ASIC3 and Nav1.8 channels.
Solutions:
-
External Solution (for ASIC currents): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM MES. pH adjusted to 7.4 with NaOH. For activation, the pH is rapidly dropped to a lower value (e.g., 6.6) using a perfusion system.
-
External Solution (for Nav currents): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. pH adjusted to 7.4 with NaOH. To isolate Nav1.8, 300 nM Tetrodotoxin (TTX) can be added to block TTX-sensitive channels.[4]
-
Internal (Pipette) Solution (Cs-based to block K+ currents): 70 mM Cs-Gluconate, 70 mM CsCl, 3.5 mM NaCl, 2 mM MgCl2, 0.1 mM CaCl2, 1.1 mM EGTA, 10 mM HEPES. pH adjusted to 7.3 with CsOH.[4]
Procedure:
-
Place a coverslip with cultured DRG neurons into the recording chamber and perfuse with the appropriate external solution.
-
Using a micromanipulator, approach a neuron with a borosilicate glass pipette (resistance 2-5 MΩ) filled with the internal solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the neuron at a holding potential of -80 mV.
-
For ASIC currents:
-
Record baseline currents by rapidly switching the perfusion to the low pH external solution for a few seconds.
-
Perfuse the neuron with the desired concentration of this compound in the pH 7.4 external solution for at least 30 seconds.
-
While still in the presence of this compound, re-apply the low pH solution and record the inhibited current.
-
Perform a washout by perfusing with the control external solution and record the recovery of the current.
-
-
For Nav currents:
-
Record baseline currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Perfuse with this compound and repeat the voltage-step protocol.
-
Perform a washout and record the recovery.
-
Protocol 3: Current-Clamp Recordings for Neuronal Excitability
This protocol is used to assess the effect of this compound on action potential firing.
Solutions:
-
External Solution: Same as for Nav current recordings.
-
Internal (Pipette) Solution (K-based): 140 mM KCl, 0.5 mM EGTA, 5 mM HEPES, 3 mM Mg-ATP. pH adjusted to 7.3 with KOH.[4]
Procedure:
-
Establish a whole-cell configuration as described in Protocol 2.
-
Switch the amplifier to current-clamp mode and record the resting membrane potential. Only neurons with a resting potential of -60 mV or more negative should be used.
-
Inject a series of depolarizing current steps or a current ramp (e.g., 100 ms from 0 to 1 nA) to elicit action potentials and record the baseline firing frequency.[4]
-
Perfuse the neuron with this compound (e.g., 1 µM) and repeat the current injection protocol to assess the change in firing frequency.
-
Perform a washout and record the recovery of excitability.
Concluding Remarks
This compound is a critical tool for dissecting the roles of ASIC3 and Nav1.8 in the pathophysiology of pain. When using this compound, it is important for researchers to consider its dual targets. At lower nanomolar concentrations, this compound can be used to selectively target ASIC3.[1][2] However, at higher concentrations (micromolar range), significant inhibition of Nav1.8 will also occur.[4][5][6] This characteristic should be carefully considered in the interpretation of experimental results, particularly in in vivo studies. The protocols provided here offer a robust framework for the electrophysiological characterization of this compound's effects on DRG neurons, facilitating further research into novel pain therapeutics.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 4. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Dorsal Root Ganglion Neurons Innervating Skeletal Muscle Respond to Physiological Combinations of Protons, ATP, and Lactate Mediated by ASIC, P2X, and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Recombinant vs. Native APETx2: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of recombinant and native APETx2, a selective inhibitor of the acid-sensing ion channel 3 (ASIC3), which is a key target in pain research. This document outlines the biochemical and pharmacological properties of both forms of the peptide, offering comprehensive protocols for their use in crucial experimental settings.
Introduction
This compound is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3][4][5] It is a potent and selective blocker of ASIC3-containing channels, making it an invaluable tool for studying the physiological and pathological roles of these channels, particularly in pain perception.[6][7][8][9] The availability of both native and recombinant forms of this compound raises questions for researchers regarding the most suitable option for their specific applications. This document aims to provide clarity by comparing their properties and offering detailed protocols for their use.
Biochemical and Pharmacological Comparison
Both native and recombinant this compound have been shown to exhibit comparable activity in inhibiting ASIC3 channels. The primary advantage of recombinant this compound is its consistent and scalable production, free from the complexities and potential variabilities of natural sourcing.
Table 1: Comparison of Native and Recombinant this compound Properties
| Property | Native this compound | Recombinant this compound (E. coli) | Synthetic this compound | Reference(s) |
| Source | Anthopleura elegantissima | Escherichia coli | Chemical Synthesis | [1],[10] |
| Amino Acid Sequence | 42 residues | Identical to native | Identical to native | [1],[10] |
| Disulfide Bridges | 3 | 3 (correctly folded) | 3 (correctly folded) | [1],[10] |
| Post-Translational Modifications | Potentially present, but none reported to affect ASIC3 activity. | None expected from E. coli expression. | None | [11] |
| Purity | High, but may contain minor isoforms. | High (>95%) | High (>95%) | [10] |
| Potency (IC50 on rat ASIC3) | ~63 nM | Equipotent to synthetic | ~57-67 nM | [6],[8] |
| Stability | Susceptible to trypsin and pepsin digestion. | Expected to be similar to native. | Susceptible to trypsin and pepsin digestion. | [12] |
Table 2: Inhibitory Activity (IC50) of this compound on Various ASIC Subtypes
| Channel Subtype | Native this compound IC50 | Recombinant/Synthetic this compound IC50 | Reference(s) |
| Homomeric rat ASIC3 | 63 nM | 57 - 67 nM | [6],[8] |
| Homomeric human ASIC3 | 175 nM | Not explicitly stated, but expected to be similar. | [8] |
| Heteromeric rat ASIC2b+3 | 117 nM | Not explicitly stated, but expected to be similar. | [2][8] |
| Heteromeric rat ASIC1b+3 | 0.9 µM | Not explicitly stated, but expected to be similar. | [2][8] |
| Heteromeric rat ASIC1a+3 | 2 µM | Not explicitly stated, but expected to be similar. | [2][8] |
| Homomeric rat ASIC1a, 1b, 2a | No effect | No effect | [2][8] |
| ASIC3-like current in sensory neurons | 216 nM | Not explicitly stated, but expected to be similar. | [2][8] |
Experimental Protocols
The following protocols are provided as a guide for researchers. Optimization may be required for specific experimental conditions.
Protocol 1: Recombinant Production and Purification of this compound in E. coli
This protocol is based on the periplasmic expression system that facilitates correct disulfide bond formation.[10]
1. Plasmid Construction:
- Synthesize the gene encoding the 42 amino acid this compound peptide.
- Clone the this compound gene into an expression vector suitable for periplasmic export in E. coli (e.g., a pET-based vector with an N-terminal MalE signal sequence, a His6 tag, and a TEV protease cleavage site).
2. Expression:
- Transform E. coli BL21(DE3) cells with the expression plasmid.
- Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Continue to culture for 3-4 hours at 30°C.
3. Periplasmic Extraction:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a hypertonic buffer (e.g., 20% sucrose, 30 mM Tris-HCl, 1 mM EDTA, pH 8.0).
- Incubate on ice for 10 minutes.
- Centrifuge the cells and resuspend the pellet in a hypotonic buffer (e.g., ice-cold 5 mM MgSO4) to induce osmotic shock.
- Incubate on ice for 10 minutes with gentle agitation.
- Centrifuge to pellet the cells and collect the supernatant containing the periplasmic proteins.
4. Purification:
- Load the periplasmic extract onto a Ni-NTA affinity column pre-equilibrated with a suitable binding buffer.
- Wash the column to remove non-specifically bound proteins.
- Elute the His6-tagged fusion protein using an elution buffer containing imidazole.
- Cleave the His6 tag by incubating the eluted protein with TEV protease overnight at 4°C.
- Further purify the cleaved this compound using reverse-phase HPLC (RP-HPLC) on a C18 column.
- Lyophilize the purified this compound and store at -20°C.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of this compound on ASIC3 channels expressed in a heterologous system (e.g., CHO or HEK293 cells).[8][13][14][15]
1. Cell Culture and Transfection:
- Culture cells in the appropriate medium and conditions.
- Transiently or stably transfect the cells with a plasmid encoding rat or human ASIC3.
2. Electrophysiological Recording:
- Prepare the external solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
- Prepare the internal pipette solution (in mM): 140 KCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a transfected cell.
- Hold the cell at a membrane potential of -60 mV.
3. This compound Application and Data Acquisition:
- Prepare stock solutions of this compound in the external solution.
- Activate ASIC3 currents by rapidly changing the pH of the external solution from 7.4 to a lower pH (e.g., 6.0) using a perfusion system.
- To test the effect of this compound, pre-perfuse the cell with the desired concentration of this compound for 30-60 seconds before the acid challenge.
- Record the peak and sustained components of the ASIC3 current in the absence and presence of this compound.
- To determine the IC50, apply a range of this compound concentrations and plot the percentage of current inhibition against the log of the concentration.
Protocol 3: In Vivo Assessment of Analgesia in a Rodent Model of Inflammatory Pain
This protocol describes the use of this compound in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats.[3][6][7]
1. Induction of Inflammation:
- Induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw of the rat.
- Allow 24-48 hours for inflammation and mechanical hypersensitivity to develop.
2. Assessment of Mechanical Hypersensitivity:
- Measure the paw withdrawal threshold (PWT) using von Frey filaments.
- Acclimate the rat in a testing chamber with a mesh floor.
- Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw until a withdrawal response is elicited.
- Record the filament force that consistently elicits a withdrawal response.
3. This compound Administration and Evaluation:
- Prepare a solution of this compound in sterile saline.
- Administer this compound via a relevant route (e.g., intraplantar injection into the inflamed paw).
- Measure the PWT at various time points after this compound administration (e.g., 30, 60, 120 minutes).
- A significant increase in the PWT compared to vehicle-treated animals indicates an analgesic effect.
Visualizations
Caption: ASIC3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparing native and recombinant this compound.
Caption: Logical flow of this compound in a drug development pipeline.
Conclusion
Both native and recombinant this compound are highly effective and selective inhibitors of ASIC3. Recombinant this compound offers significant advantages in terms of production, consistency, and the ability to generate mutants for structure-activity relationship studies. For most research applications, recombinant this compound is the preferred choice due to its reliability and accessibility. The protocols provided herein offer a starting point for researchers to effectively utilize this valuable tool in the study of pain and other ASIC3-related pathologies.
References
- 1. Functional Expression in Escherichia coli of the Disulfide-Rich Sea Anemone Peptide this compound, a Potent Blocker of Acid-Sensing Ion Channel 3 | MDPI [mdpi.com]
- 2. Evaluating Host Defense Peptides: A Comparative Analysis of Synthetic Peptides and Recombinant Concatemers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Vivo Models for Management of Pain [scirp.org]
- 4. Pressurized Pepsin Digestion in Proteomics: AN AUTOMATABLE ALTERNATIVE TO TRYPSIN FOR INTEGRATED TOP-DOWN BOTTOM-UP PROTEOMICS* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Post-translational modification - Wikipedia [en.wikipedia.org]
- 14. Structure and functional studies of Avt1, a novel peptide from the sea anemone Aulactinia veratra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis and Folding of APETx2 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis, folding, purification, and biological characterization of APETx2, a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3). This compound is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima.[1][2] Its ability to selectively block ASIC3 makes it a valuable tool for studying the physiological roles of this channel and a potential therapeutic lead for pain and other conditions associated with tissue acidosis.
Overview of this compound Production Strategies
This compound can be produced through several methods, each with its own advantages and considerations. The primary methods include:
-
Solid-Phase Peptide Synthesis (SPPS): A robust chemical method for the stepwise synthesis of the linear peptide chain.
-
Native Chemical Ligation (NCL): A powerful technique for ligating two smaller, chemically synthesized peptide fragments to form the full-length peptide.[2]
-
Recombinant Expression: Production of the peptide in a host system such as Escherichia coli or Pichia pastoris.[3][4]
This document will focus on the detailed protocols for chemical synthesis via SPPS and subsequent oxidative folding.
Data Presentation: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | GVPACLYCFN KACTHGKCMG RKCGSDCCKH LVCSRR | [1] |
| Molecular Weight (Monoisotopic) | 4557.88 Da (calculated) | [1] |
| Number of Amino Acids | 42 | [1] |
| Number of Disulfide Bridges | 3 | [1] |
| Isoelectric Point (pI) | 9.59 (calculated) | [1] |
| IC50 for rat ASIC3 | 57 - 63 nM | [1][2] |
| IC50 for human ASIC3 | 175 nM | [1] |
| IC50 for heteromeric ASIC2b+3 | 117 nM | [1] |
Experimental Protocols
I. Chemical Synthesis of Linear this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the linear 42-amino acid precursor of this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt for Cys, Pbf for Arg, Boc for Lys, tBu for Ser and Thr)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Dry diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence from C-terminus to N-terminus.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold, dry diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude linear peptide under vacuum.
-
Workflow for Fmoc Solid-Phase Peptide Synthesis:
Caption: Workflow for the synthesis of linear this compound peptide via Fmoc-SPPS.
II. Oxidative Folding of Linear this compound
This protocol describes the formation of the three disulfide bridges in the correct conformation to yield biologically active this compound.
Materials:
-
Crude linear this compound peptide
-
Folding Buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0
-
Redox System: Reduced glutathione (GSH) and Oxidized glutathione (GSSG)
-
Stir plate and stir bar
-
pH meter
Protocol:
-
Prepare Folding Buffer: Prepare the folding buffer and adjust the pH to 8.0.
-
Dissolve Peptide: Dissolve the crude linear this compound peptide in the folding buffer to a final concentration of 0.1 mg/mL. It is crucial to work with dilute peptide concentrations to minimize aggregation and intermolecular disulfide bond formation.
-
Add Redox System: Add GSH and GSSG to the peptide solution to final concentrations of 1 mM and 0.1 mM, respectively. The ratio of reduced to oxidized glutathione is critical for efficient disulfide exchange and formation of the native disulfide bonds.
-
Incubation: Gently stir the solution at 4°C for 24-48 hours. The folding process should be monitored by taking aliquots at different time points and analyzing them by RP-HPLC. The correctly folded isomer will have a distinct retention time compared to the linear peptide and misfolded isomers.
-
Quench the Reaction: Once the folding is complete (as determined by HPLC analysis showing a stable peak for the folded product), quench the reaction by acidifying the solution with formic acid or TFA to a pH of ~3.
Logical Diagram of Oxidative Folding:
Caption: Process of oxidative folding of linear this compound.
III. Purification of Folded this compound by RP-HPLC
This protocol describes the purification of the correctly folded this compound from the folding mixture.
Materials:
-
Reversed-Phase HPLC system with a preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Filter the acidified folding mixture through a 0.45 µm filter before loading onto the HPLC column.
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Load the sample onto the column.
-
Elute the peptides using a linear gradient of Solvent B. A typical gradient would be from 5% to 45% Solvent B over 40 minutes at a flow rate of 10 mL/min for a preparative column. The exact gradient may need to be optimized based on the specific column and system.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peaks. The correctly folded this compound typically elutes as a sharp, well-defined peak.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fraction containing the pure, correctly folded this compound with the expected molecular weight.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
IV. Biological Activity Assay: Inhibition of ASIC3 in Xenopus Oocytes
This protocol describes the functional characterization of synthetic this compound by measuring its inhibitory effect on ASIC3 channels expressed in Xenopus laevis oocytes using the two-electrode voltage-clamp technique.
Materials:
-
Xenopus laevis oocytes
-
cRNA for rat or human ASIC3
-
Microinjection setup
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Recording chamber
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4
-
Low pH activation solution: ND96 buffered to pH 6.0 with MES
-
Synthetic this compound
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with approximately 50 nL of ASIC3 cRNA (e.g., 1 ng/oocyte).
-
Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 18°C for 2-4 days to allow for channel expression.
-
-
Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Measurement of ASIC3 Currents:
-
To elicit an ASIC3 current, rapidly switch the perfusion solution from ND96 (pH 7.4) to the low pH activation solution (pH 6.0). This will induce an inward current.
-
After the current peaks and begins to desensitize, switch the perfusion back to ND96 to allow for recovery.
-
-
Inhibition by this compound:
-
To test the effect of this compound, pre-incubate the oocyte with a known concentration of synthetic this compound in ND96 for 1-2 minutes.
-
While still in the presence of this compound, activate the ASIC3 channel with the low pH solution.
-
Measure the peak current in the presence of this compound and compare it to the control current recorded in the absence of the peptide.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagram:
Caption: Workflow for assessing this compound inhibition of ASIC3 channels in Xenopus oocytes.
References
- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 3. Functional Expression in Escherichia coli of the Disulfide-Rich Sea Anemone Peptide this compound, a Potent Blocker of Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
APETx2 as a Pharmacological Tool to Dissect Acid-Sensing Ion Channel (ASIC) Currents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological and pathophysiological processes, including pain perception, mechanosensation, and neuronal injury. The study of these channels has been significantly advanced by the discovery of specific pharmacological tools. APETx2, a 42-amino-acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a potent and selective inhibitor of ASIC3 and ASIC3-containing heteromeric channels.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a pharmacological tool to dissect ASIC currents, aiding researchers in their investigation of ASIC function and their potential as therapeutic targets.
Data Presentation: Inhibitory Profile of this compound
This compound exhibits a distinct inhibitory profile against various homomeric and heteromeric ASIC subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for different ASIC channel compositions, providing a clear reference for its selectivity.
| ASIC Subunit Composition | Species | Expression System | IC50 | Reference(s) |
| Homomeric Channels | ||||
| ASIC3 | Rat | COS Cells / Xenopus Oocytes | 63 nM | [1] |
| ASIC3 | Human | COS Cells | 175 nM | [1] |
| ASIC1a | Rat | COS Cells | No significant inhibition at 3 µM | [1] |
| ASIC1b | Rat | COS Cells | No significant inhibition at 3 µM | [1] |
| ASIC2a | Rat | COS Cells | No significant inhibition at 3 µM | [1] |
| Heteromeric Channels | ||||
| ASIC1a+3 | Rat | COS Cells | 2 µM | [1] |
| ASIC1b+3 | Rat | COS Cells | 0.9 µM | [1] |
| ASIC2b+3 | Rat | COS Cells | 117 nM | [1] |
| ASIC2a+3 | Rat | COS Cells | No effect | [1] |
| Off-Target Activity | ||||
| NaV1.2 | Not Specified | Not Specified | 114 nM | |
| NaV1.8 | Not Specified | Xenopus Oocytes | 55 nM | |
| hERG | Human | Not Specified | Inhibition reported |
Mandatory Visualizations
Signaling Pathway of ASIC3 in Neuronal Sensitization
Experimental Workflow for Electrophysiological Recording of ASIC Currents
Experimental Protocols
Protocol 1: Heterologous Expression of ASIC3 in CHO Cells and Whole-Cell Patch-Clamp Recording
This protocol describes the transient transfection of Chinese Hamster Ovary (CHO) cells with a plasmid encoding rat ASIC3 and subsequent electrophysiological recording of proton-gated currents.
Materials:
-
CHO-K1 cells
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
Plasmid DNA encoding rat ASIC3
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
Serum-free medium (e.g., Opti-MEM®)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose (pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH)[1]
-
Acidic external solution (pH 6.0 and other desired pH values, adjusted with HCl)
-
This compound stock solution (in water or appropriate buffer)
Procedure:
-
Cell Culture and Transfection:
-
Culture CHO-K1 cells in complete growth medium at 37°C in a 5% CO2 incubator.
-
One day before transfection, plate cells onto glass coverslips in a 35 mm dish to achieve 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare DNA-lipid complexes according to the manufacturer's protocol. Briefly, dilute the ASIC3 plasmid DNA and the transfection reagent in separate tubes of serum-free medium, then combine and incubate to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 24-48 hours before electrophysiological recording. To identify transfected cells, co-transfection with a fluorescent reporter plasmid (e.g., GFP) is recommended.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a transfected cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Record baseline proton-gated currents by rapidly switching the perfusion from the pH 7.4 external solution to an acidic external solution (e.g., pH 6.0) for a few seconds.
-
To determine the effect of this compound, perfuse the cells with the external solution containing the desired concentration of this compound for 1-2 minutes before applying the acidic stimulus.
-
Record the current in the presence of this compound.
-
To test for reversibility, wash out the this compound by perfusing with the external solution for several minutes and re-test the response to the acidic stimulus.
-
A dose-response curve can be generated by applying a range of this compound concentrations.
-
Protocol 2: In Vivo Assessment of Analgesia using the Acetic Acid-Induced Writhing Test in Mice
This protocol describes a common method for evaluating the analgesic effects of this compound in a model of visceral pain.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Acetic acid solution (0.6% in sterile saline)
-
Injection syringes and needles
-
Observation chambers
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate the mice to the testing environment for at least 30 minutes before the experiment.
-
Randomly divide the animals into groups (e.g., vehicle control, positive control, and this compound treatment groups).
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at the desired doses. The vehicle control group receives an equivalent volume of saline. A positive control group can be treated with a known analgesic.
-
-
Induction of Writhing:
-
Thirty minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight) to each mouse.
-
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Five minutes after the injection, start counting the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 10-15 minutes.
-
Calculate the mean number of writhes for each group. The analgesic effect of this compound is determined by the percentage reduction in the number of writhes compared to the vehicle control group.
-
Protocol 3: In Vivo Assessment of Anti-hyperalgesia in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
This protocol outlines the use of this compound to assess its effect on mechanical hyperalgesia in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Von Frey filaments for assessing mechanical sensitivity
-
Injection syringes and needles
Procedure:
-
Induction of Inflammation:
-
Induce inflammation by injecting 100-150 µL of CFA into the plantar surface of one hind paw of each rat.
-
-
Assessment of Baseline Mechanical Sensitivity:
-
Before CFA injection, determine the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
-
Development of Hyperalgesia:
-
Allow 24-48 hours for the development of inflammation and mechanical hyperalgesia, which is characterized by a significant decrease in the paw withdrawal threshold.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraplantar or systemic injection) at the desired doses. The vehicle control group receives an equivalent volume of saline.
-
-
Post-treatment Assessment of Mechanical Sensitivity:
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), re-assess the paw withdrawal threshold using von Frey filaments.
-
-
Data Analysis:
-
The anti-hyperalgesic effect of this compound is determined by the reversal of the CFA-induced decrease in paw withdrawal threshold. The results are often expressed as the percentage of maximal possible effect (%MPE).
-
Conclusion
This compound is an invaluable pharmacological tool for the study of ASIC3-containing ion channels. Its high potency and selectivity allow for the precise dissection of ASIC3-mediated currents in both in vitro and in vivo settings. The protocols provided in this document offer a starting point for researchers to utilize this compound to investigate the role of ASIC3 in various physiological and pathological processes, and to explore its potential as a target for the development of novel therapeutics. As with any pharmacological agent, careful consideration of its off-target effects is necessary for the accurate interpretation of experimental results.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Heteromeric ASIC Channels with APETx2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological and pathological processes, including pain perception, mechanosensation, synaptic plasticity, and ischemic neurodegeneration.[1][2] ASICs assemble as homotrimeric or heterotrimeric channels from different subunits (ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4), giving rise to a diversity of channels with distinct biophysical and pharmacological properties.[3][4]
APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of ASIC3-containing channels.[5][6] This property makes this compound an invaluable pharmacological tool for dissecting the physiological roles of ASIC3-containing heteromeric channels and for investigating their potential as therapeutic targets. These application notes provide detailed protocols for utilizing this compound to study heteromeric ASIC channels, encompassing cell culture and transfection, electrophysiological recording, and site-directed mutagenesis.
Quantitative Data: this compound Inhibition of ASIC Channels
This compound exhibits a distinct inhibitory profile against various homomeric and heteromeric ASIC channels. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for different rat ASIC channel compositions, providing a crucial reference for experimental design.
| Channel Composition | IC₅₀ (nM) | Reference(s) |
| Homomeric Channels | ||
| ASIC1a | No effect | [3][5] |
| ASIC1b | No effect | [3][5] |
| ASIC2a | No effect | [3][5] |
| ASIC3 | 63 | [3][5][7] |
| Heteromeric Channels | ||
| ASIC1a + ASIC3 | 2000 | [3][8] |
| ASIC1b + ASIC3 | 900 | [3][8] |
| ASIC2a + ASIC3 | No effect | [3][8] |
| ASIC2b + ASIC3 | 117 | [3][5][8] |
Signaling Pathways Involving ASIC Channels
ASIC channel activity is modulated by various intracellular signaling pathways, and their activation can, in turn, trigger downstream signaling cascades. Understanding these pathways is crucial for elucidating the cellular consequences of ASIC channel function and modulation by agents like this compound.
ASIC Channel Modulation Pathway
The following diagram illustrates key signaling pathways known to modulate the activity of ASIC channels.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-sensing ion channel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Acid-Sensing Ion Channel 3 Modulators using in silico Modelling and Screening [repository.cam.ac.uk]
- 5. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of APETx2 on Nav1.8 voltage-gated sodium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a peptide toxin isolated from the sea anemone Anthropleura elegantissima. Its primary and most potent target is the acid-sensing ion channel 3 (ASIC3).[1][2][3] It is a selective and potent inhibitor of homomeric ASIC3 and ASIC3-containing heteromeric channels.[3][4]
Q2: Does this compound have off-target effects on Nav1.8 channels?
Yes, this compound has been shown to inhibit the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel Nav1.8.[1][2] This is a crucial consideration for researchers using this compound as a selective ASIC3 blocker, as Nav1.8 channels are predominantly expressed in peripheral sensory neurons and play a key role in pain signaling.[5][6]
Q3: At what concentrations does this compound inhibit Nav1.8?
This compound inhibits Nav1.8 currents in a concentration-dependent manner. The half-maximal inhibitory concentration (IC₅₀) for this compound on rat Nav1.8 channels is approximately 2.6 µM.[1][2] Significant inhibition of Nav1.8 can be observed at concentrations used to block heterotrimeric ASIC3-containing channels (0.1–2 µM).[1]
Q4: What is the mechanism of this compound inhibition of Nav1.8?
This compound inhibits Nav1.8 channels through a two-fold mechanism:
-
Rightward shift in the voltage-dependence of activation: This means that a stronger depolarization is required to open the Nav1.8 channels in the presence of this compound.[1][2]
-
Reduction of the maximal macroscopic conductance: This indicates that even when the channels are fully activated, the total flow of sodium ions is reduced.[1][2]
This compound can bind to Nav1.8 channels in their closed state.[1]
Troubleshooting Guide
Issue 1: Unexpected reduction in neuronal excitability or action potential firing in the presence of this compound.
-
Possible Cause: You may be observing off-target inhibition of Nav1.8 channels, especially if you are working with sensory neurons where Nav1.8 is highly expressed.[1][5] this compound has been shown to reduce the number of action potentials induced by current injection in dorsal root ganglion (DRG) neurons.[1][2]
-
Troubleshooting Steps:
-
Review this compound Concentration: Check if the concentration of this compound used is within the range that affects Nav1.8 (e.g., ≥ 1 µM).
-
Control Experiments: If possible, perform control experiments using a more selective Nav1.8 blocker to see if it phenocopies the effects of this compound.
-
Alternative ASIC3 Inhibitors: Consider using a different, more specific ASIC3 inhibitor if the off-target effects on Nav1.8 are confounding your results.
-
Issue 2: Inconsistent results when using this compound to study ASIC3-mediated acid-induced pain.
-
Possible Cause: The analgesic effects observed could be a combination of ASIC3 and Nav1.8 inhibition.[2] Since both channels are involved in pain pathways, the dual action of this compound can make it difficult to attribute the observed effects solely to ASIC3 blockade.[1]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a careful dose-response study to see if the analgesic effects correlate more closely with the IC₅₀ of ASIC3 or Nav1.8.
-
Comparative Pharmacology: Compare the effects of this compound with selective blockers for ASIC3 and Nav1.8 in your experimental model.
-
Acknowledge Dual Action: When interpreting and reporting your data, it is crucial to acknowledge the dual inhibitory action of this compound on both ASIC3 and Nav1.8 channels.[1][2]
-
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound on its primary target (ASIC3) and its off-target (Nav1.8).
Table 1: Inhibitory Potency (IC₅₀) of this compound on ASIC3 Channels
| Channel Type | Species | IC₅₀ | Reference |
| Homomeric ASIC3 | Rat | 63 nM | [3][4] |
| Homomeric ASIC3 | Human | 175 nM | [3][4] |
| Heteromeric ASIC1a+3 | - | 2 µM | [4] |
| Heteromeric ASIC1b+3 | - | 0.9 µM | [4] |
| Heteromeric ASIC2b+3 | - | 117 nM | [4] |
| ASIC3-like current in sensory neurons | Rat | ~200 nM | [1] |
Table 2: Off-Target Inhibitory Potency (IC₅₀) of this compound on Nav1.8 Channels
| Channel Type | Preparation | IC₅₀ | Reference |
| Nav1.8-like current | Rat DRG neurons | ~2.6 µM | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects on Nav1.8
This protocol is a generalized procedure based on methodologies described for studying Nav channels.[1]
-
Cell Preparation:
-
Isolate dorsal root ganglion (DRG) neurons from rats.
-
Culture the neurons for a suitable period to allow for recovery and adherence.
-
For experiments on cloned channels, use a suitable expression system like Xenopus oocytes or mammalian cell lines (e.g., HEK293) transfected with the Nav1.8 channel subunits.[1]
-
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in the appropriate solvent and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition software.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a potential of -80 mV to inactivate most Nav channels except Nav1.8.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit Nav1.8 currents.
-
Perfuse the cells with the control external solution to obtain baseline recordings.
-
Apply the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.
-
Wash out the toxin with the control solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) curves.
-
Calculate the percentage of inhibition at each concentration to determine the IC₅₀ value.
-
Analyze the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.
-
Visualizations
Caption: Workflow for Electrophysiological Assessment of this compound on Nav1.8.
Caption: Dual inhibitory action of this compound on ASIC3 and Nav1.8 signaling.
Caption: Decision logic for interpreting this compound experimental results.
References
- 1. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
APETx2 Stability Solutions: Technical Support Center
Welcome to the technical support center for APETx2, a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to the handling and storage of this peptide.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, lyophilized this compound powder should be stored at -20°C.[1] When stored properly in its lyophilized form, the peptide can remain stable for several years.[2]
Q2: What is the best way to reconstitute lyophilized this compound?
A: this compound is soluble in sterile water.[3] A leading supplier recommends a maximum concentration of 5 mg/mL in water or saline buffer.[1] As this compound is a basic peptide (pI ≈ 9.59), it should readily dissolve in neutral or slightly acidic aqueous solutions.[4][5] If you encounter solubility issues in water, a 10%-30% acetic acid solution can be used.[6] For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q3: My reconstituted this compound solution appears cloudy. What should I do?
A: A cloudy solution may indicate that the peptide has not fully dissolved or that aggregation is occurring. First, ensure the peptide vial was brought to room temperature in a desiccator before adding solvent to prevent moisture condensation.[2] Gently swirl or roll the vial to mix; do not shake vigorously as this can damage the peptide.[7] If cloudiness persists, sonication or gentle warming (not exceeding 40°C) may help.[8] If the issue is not resolved, the peptide may need to be re-lyophilized and dissolved in an alternative solvent. A troubleshooting workflow is provided below for further guidance.
Q4: How should I store this compound stock solutions?
A: The shelf-life of peptides in solution is limited.[2] For short-term storage (up to one week), solutions can be kept at 4°C.[2] For long-term storage, it is critical to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][8] Using sterile buffers at a pH between 5 and 6 can also help prolong the storage life of the peptide in solution.[2] While one unpublished observation noted that this compound is stable for months when dissolved in water at 4°C, it is best practice to aliquot and freeze for long-term storage to ensure maximum activity.[9]
Q5: My this compound has lost its inhibitory activity. What are the potential causes?
A: Loss of activity can stem from several factors:
-
Improper Storage: Storing the peptide in solution at room temperature or for extended periods at 4°C can lead to degradation. Multiple freeze-thaw cycles are also detrimental.[7][8]
-
Enzymatic Degradation: Wild-type this compound is highly susceptible to degradation by common proteases such as trypsin and pepsin.[9] Ensure your experimental setup is free from protease contamination.
-
Oxidation: The this compound sequence contains cysteine (C) and tryptophan (W) residues, which are prone to oxidation.[2] When preparing solutions, it is recommended to use oxygen-free solvents.[8]
-
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration in your solution. Using low-adhesion tubes and including a carrier protein like 0.1% BSA in your assay buffer can mitigate this.
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve common issues with this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
Data and Physicochemical Properties
The stability and activity of this compound are intrinsically linked to its structure and the experimental conditions.
| Property | Value / Description | Reference(s) |
| Molecular Weight | ~4561.06 Da | |
| Amino Acid Sequence | GTACSCGNSKGIYWFYRPSCPTDRGYTGSCRYFLGTCCTPAD | |
| Disulfide Bridges | Three bonds (C4-C37, C6-C30, C20-C38) are crucial for its folded structure. | |
| Isoelectric Point (pI) | 9.59 (Basic peptide) | [4][5] |
| Solubility | Soluble up to 5 mg/mL in water. | |
| Storage (Lyophilized) | -20°C | |
| Storage (Solution) | Short-term (days): 4°C. Long-term (weeks to months): Aliquot and store at -20°C or -80°C. | [2][9] |
| IC₅₀ (rat ASIC3) | ~63 nM | [4] |
| IC₅₀ (human ASIC3) | ~175 nM | [4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a standardized method for reconstituting this compound to create a stock solution.
Caption: Standard workflow for reconstituting lyophilized this compound.
Methodology:
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature inside a desiccator. This prevents condensation, which can affect peptide stability.[8]
-
Solvent Preparation: Use sterile, nuclease-free water. Since this compound contains cysteine and tryptophan, using degassed (oxygen-free) water is recommended to minimize oxidation.[8]
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Carefully add the desired volume of solvent to achieve a concentration higher than your final experimental concentration (e.g., 1 mM).
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing.[7] The solution should be clear and free of particulates.[8]
-
Storage: For long-term storage, immediately create single-use aliquots and store them at -20°C or -80°C.[2]
Protocol 2: Trypsin Stability Assay
This protocol, adapted from published methods, can be used to assess the stability of this compound against enzymatic degradation.[9]
Methodology:
-
Prepare Peptide Solution: Dilute the this compound stock solution into a trypsin buffer (e.g., 20 mM Tris, 5 mM EDTA, pH 8.0) to a final concentration of 20 µM.
-
Initiate Reaction: Start the reaction by adding trypsin (e.g., 1 µg) to the peptide solution. Incubate the reaction mixture at 37°C.
-
Collect Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 12, 24, and 48 hours), take a sample (e.g., 35 µL).
-
Quench Reaction: Immediately quench the enzymatic reaction by mixing the sample with an equal volume of 0.2% Trifluoroacetic Acid (TFA).
-
Analyze Degradation: Analyze the samples by analytical RP-HPLC to monitor the decrease in the full-length this compound peak over time.
Signaling Pathway
This compound exerts its biological effect by directly inhibiting ASIC3 channels, which are key players in pain signaling associated with tissue acidosis.
Caption: this compound inhibits ASIC3 activation by acidosis.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bluewellpeptides.com [bluewellpeptides.com]
- 8. biosynth.com [biosynth.com]
- 9. Cyclisation Increases the Stability of the Sea Anemone Peptide this compound but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limited Specificity of APETx2 in Experiments
Welcome to the technical support center for researchers utilizing APETx2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the limited specificity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am observing effects in my experiment at this compound concentrations that are higher than the reported IC50 for ASIC3. Could this be due to off-target effects?
A1: Yes, it is highly probable. While this compound is a potent inhibitor of ASIC3, it can exhibit activity at other ion channels, particularly at higher concentrations.[1] The most well-documented off-target effects are on voltage-gated sodium (Nav) channels, such as Nav1.8.[2][3] If the observed effects occur at concentrations in the micromolar range, off-target activity should be strongly considered.
Q2: What are the known off-target channels for this compound and at what concentrations do these effects occur?
A2: The primary off-target channels for this compound are voltage-gated sodium channels. It has been shown to inhibit tetrodotoxin-resistant (TTX-R) Nav1.8 currents with an IC50 of approximately 2.6 µM in rat dorsal root ganglion (DRG) neurons.[2][3] It also shows some inhibition of TTX-sensitive (TTX-S) currents at similar concentrations.[2] Additionally, this compound has been reported to modulate ASIC1b and ASIC2a homomers at higher concentrations.[1]
Q3: How can I be confident that the effects I am observing are due to ASIC3 inhibition and not off-target effects on Nav channels?
A3: To ensure the observed effects are specific to ASIC3, a combination of careful experimental design and control experiments is crucial. We recommend the following strategies:
-
Concentration Optimization: Use the lowest effective concentration of this compound that is sufficient to inhibit ASIC3 without significantly affecting Nav channels. A thorough concentration-response analysis is recommended.
-
Use of Specific Nav Channel Blockers: Co-application of a specific Nav channel blocker, such as tetrodotoxin (TTX) to block TTX-S channels, can help to isolate the effects of this compound on ASIC3.[4]
-
Molecular Knockdown/Knockout: The most definitive way to confirm on-target effects is to use molecular tools like siRNA or shRNA to specifically knock down ASIC3 expression. If the effect of this compound is abolished in ASIC3-knockdown cells, it confirms the effect is on-target.
-
Use of Alternative, More Specific Inhibitors: Consider using alternative compounds with higher specificity for ASIC3 to validate your findings.
Q4: Are there any alternative inhibitors for ASIC3 that are more specific than this compound?
A4: Yes, some alternative inhibitors have been identified. For instance, the natural flavonoid (-)-epigallocatechin gallate (EGCG) has been shown to be a potent and specific inhibitor of ASIC3 channels, with no significant effects on homomeric ASIC1a, 1b, and 2a channels at concentrations up to 100 µM.[5][6] However, it's important to note that EGCG may have other biological activities.[7]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Target and Off-Target Ion Channels
| Channel | Species | Expression System | IC50 | Reference |
| On-Target | ||||
| ASIC3 (homomeric) | Rat | Xenopus oocytes/COS cells | 63 nM | [8][9] |
| ASIC3 (homomeric) | Human | COS cells | 175 nM | [8] |
| ASIC3-like current | Rat | Primary sensory neurons | 216 nM | [8][9] |
| ASIC2b+3 (heteromeric) | Rat | COS cells | 117 nM | [8][9] |
| ASIC1b+3 (heteromeric) | Rat | COS cells | 0.9 µM | [8][9] |
| ASIC1a+3 (heteromeric) | Rat | COS cells | 2 µM | [8][9] |
| Off-Target | ||||
| Nav1.8 (TTX-R) | Rat | DRG neurons | 2.6 µM | [2][3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess this compound Specificity
This protocol describes how to differentiate the effects of this compound on ASIC3 and Nav1.8 channels in dorsal root ganglion (DRG) neurons.
1. Cell Preparation:
- Acutely dissociate DRG neurons from rats.
- Plate the neurons on coverslips and culture for 24-48 hours.
2. Recording Solutions:
- External Solution (for ASIC3 currents): Standard Tyrode's solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. For activating ASIC3, use a similar solution with the pH adjusted to 6.0 or lower with MES.
- External Solution (for Nav1.8 currents): To isolate TTX-R currents, use an external solution containing 300 nM TTX.[4]
- Internal Solution: (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at room temperature.
- Hold the membrane potential at -80 mV.
- To record ASIC3 currents: Rapidly perfuse the cell with the low pH external solution for 2-5 seconds.
- To record Nav1.8 currents: Apply a depolarizing voltage step to 0 mV for 50 ms.
4. Experimental Procedure:
- Establish a stable baseline recording of either ASIC3 or Nav1.8 currents.
- Apply this compound at a range of concentrations (e.g., 10 nM to 10 µM) and record the current inhibition.
- To confirm ASIC3 specificity, co-apply this compound with 300 nM TTX. The remaining effect should be attributable to ASIC3.
- To confirm Nav1.8 effects, record currents in the presence of TTX and then apply this compound.
5. Data Analysis:
- Measure the peak current amplitude before and after this compound application.
- Construct concentration-response curves and calculate the IC50 for both ASIC3 and Nav1.8 currents.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown of ASIC3
This protocol outlines the steps to confirm that the observed effects of this compound are mediated by ASIC3.
1. siRNA Design and Transfection:
- Design and synthesize siRNA molecules targeting the specific mRNA sequence of ASIC3.
- Transfect cultured cells (e.g., DRG neurons or a cell line expressing ASIC3) with the ASIC3-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.
- Incubate the cells for 48-72 hours to allow for protein knockdown.
2. Verification of Knockdown:
- Perform quantitative PCR (qPCR) or Western blotting to confirm the reduction of ASIC3 mRNA and protein levels, respectively.
3. Functional Assay:
- Perform the same functional assay (e.g., whole-cell patch-clamp as described in Protocol 1) on both the ASIC3-knockdown cells and the control cells.
- Apply this compound and measure the response.
4. Interpretation of Results:
- If the effect of this compound is significantly reduced or abolished in the ASIC3-knockdown cells compared to the control cells, it provides strong evidence that the effect is on-target.
Mandatory Visualizations
References
- 1. Inhibition of acid‐sensing ion channels by diminazene and this compound evoke partial and highly variable antihyperalgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aups.org.au [aups.org.au]
- 4. Inhibition of tetrodotoxin-resistant sodium current in dorsal root ganglia neurons mediated by D1/D5 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-selective inhibition of acid-sensing ion channel 3 by a natural flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype‐selective inhibition of acid‐sensing ion channel 3 by a natural flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Administration of (−)-Epigallocatechin-3-Gallate as a Local Anesthetic Agent Inhibits the Excitability of Rat Nociceptive Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: APETx2 for ASIC3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing APETx2, a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3). Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to achieve effective ASIC3 inhibition?
A1: The effective concentration of this compound for ASIC3 inhibition is dependent on the specific ASIC3 subunit composition and the species being studied. For homomeric rat ASIC3 channels, the half-maximal inhibitory concentration (IC50) is approximately 63 nM.[1][2][3][4] For human homomeric ASIC3, the IC50 is slightly higher at around 175 nM.[5][6][7] For heteromeric channels, the IC50 values vary. For instance, the IC50 for rat ASIC2b+3 is 117 nM, while for ASIC1b+3 and ASIC1a+3, it is 0.9 µM and 2 µM, respectively.[1][4][7][8] A concentration of 1 µM this compound is often used in both in vitro and in vivo studies to ensure substantial inhibition of ASIC3-like currents.[9]
Q2: How should I reconstitute and store lyophilized this compound?
A2: Lyophilized this compound peptide should be stored at -20°C for long-term stability. Before reconstitution, it is recommended to centrifuge the vial to ensure the peptide powder is at the bottom.[10][11] Reconstitute the peptide in sterile, distilled water or a buffer such as PBS to a stock concentration of 1 mg/ml.[10] For example, add 100 µL of sterile water to 100 µg of lyophilized peptide. Gently vortex or swirl the vial to dissolve the peptide completely; avoid vigorous shaking.[12][13] The reconstituted solution can be stored at 4°C for short-term use, and for long-term storage, it is advisable to make aliquots and store them at -20°C to avoid multiple freeze-thaw cycles.[5]
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent and selective inhibitor of ASIC3, it has been shown to have some off-target effects, particularly at higher concentrations. It can inhibit the voltage-gated sodium channels (Nav) Nav1.8 and Nav1.2 with IC50 values of 55 nM and 114 nM, respectively.[5][6] At a concentration of 1 µM, this compound can substantially inhibit Nav1.8 currents in dorsal root ganglion neurons.[9] Therefore, it is crucial to consider these potential off-target effects when interpreting experimental results, especially when using this compound at concentrations significantly higher than the IC50 for ASIC3.
Q4: Is this compound effective against both the transient and sustained currents of ASIC3?
A4: this compound is known to primarily inhibit the transient peak current of ASIC3. It has been reported that the sustained component of the ASIC3 current is insensitive to this compound.[6][7]
Data Summary Table
| Channel Type | Species | Expression System | IC50 |
| Homomeric ASIC3 | Rat | Xenopus oocytes / COS cells | 63 nM[1][2][3][4] |
| Homomeric ASIC3 | Human | COS cells | 175 nM[5][6][7] |
| Heteromeric ASIC1a+3 | Rat | - | 2 µM[1][4][7][8] |
| Heteromeric ASIC1b+3 | Rat | - | 0.9 µM[1][4][7][8] |
| Heteromeric ASIC2b+3 | Rat | - | 117 nM[1][4][7][8] |
| ASIC3-like current | Rat | Primary sensory neurons | 216 nM[1][4][7][8] |
| Nav1.8 | - | - | 55 nM[5][6] |
| Nav1.2 | - | - | 114 nM[5][6] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of ASIC3 current | Incorrect this compound concentration: The concentration of this compound may be too low for the specific ASIC3 channel subtype or species. | Refer to the Data Summary Table for appropriate IC50 values. Prepare fresh dilutions and consider a concentration-response curve to determine the optimal inhibitory concentration for your experimental setup. |
| Peptide degradation: Improper storage or handling of this compound can lead to loss of activity. | Ensure this compound is stored at -20°C (lyophilized) or in aliquots at -20°C (reconstituted). Avoid repeated freeze-thaw cycles. Reconstitute a fresh vial of lyophilized peptide. | |
| Incorrect experimental conditions: The pH used to activate ASIC3 may not be optimal, or the perfusion of this compound may be too short. | Ensure the pH drop is sufficient to activate ASIC3 (e.g., from pH 7.4 to pH 6.0 or lower).[7] The inhibition by this compound is rapid and should saturate within 30 seconds of perfusion.[14] | |
| Inconsistent results between experiments | Variability in cell expression: The level of ASIC3 expression can vary between cells or cell passages. | Use a stable cell line with consistent ASIC3 expression. If using primary neurons, be aware of potential variability between preparations. |
| Inaccurate pipetting: Errors in preparing serial dilutions of this compound can lead to inconsistent concentrations. | Use calibrated pipettes and prepare fresh dilutions for each experiment. | |
| Unexpected off-target effects observed | High concentration of this compound: At higher concentrations (e.g., >1 µM), this compound can inhibit Nav channels.[9] | Use the lowest effective concentration of this compound that inhibits ASIC3. If possible, use specific blockers for potential off-target channels to isolate the effect on ASIC3. |
| Presence of other ion channels: The cells being studied may express other channels sensitive to this compound. | Characterize the ion channel expression profile of your cell system. |
Experimental Protocols
Whole-Cell Patch-Clamp Assay for this compound Inhibition of ASIC3
This protocol describes the methodology for assessing the inhibitory effect of this compound on ASIC3 channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells) using the whole-cell patch-clamp technique.
Materials:
-
Cells stably or transiently expressing the ASIC3 channel of interest.
-
This compound peptide, lyophilized.
-
External solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose.
-
External solution (pH 6.0): Same as above, but with MES instead of HEPES, adjusted to pH 6.0.
-
Internal (pipette) solution: 120 mM KCl, 5 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg, 0.4 mM GTP-Na, adjusted to pH 7.2 with KOH.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation: Plate the ASIC3-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile water to create a stock solution (e.g., 1 mM). On the day of the experiment, prepare serial dilutions of this compound in the external solution (pH 7.4) to the desired final concentrations.
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution (pH 7.4).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
ASIC3 Activation and Inhibition:
-
To elicit an ASIC3 current, rapidly switch the perfusion from the external solution (pH 7.4) to the external solution (pH 6.0).
-
Once a stable baseline current is established with repeated pH applications, perfuse the cell with the desired concentration of this compound in the external solution (pH 7.4) for at least 30 seconds.
-
While still in the presence of this compound, switch to the external solution (pH 6.0) containing the same concentration of this compound to measure the inhibited current.
-
To assess the reversibility of the inhibition, wash out the this compound by perfusing with the external solution (pH 7.4) for several minutes and then re-apply the acidic solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the acidic solution in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
ASIC3 Signaling Pathway in Nociceptors
Caption: ASIC3 signaling in response to inflammatory mediators.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for assessing this compound inhibition of ASIC3.
References
- 1. How nerve growth factor drives physiological and inflammatory expressions of acid-sensing ion channel 3 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. limitlessbiotech.mx [limitlessbiotech.mx]
- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 5. Cyclisation Increases the Stability of the Sea Anemone Peptide this compound but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 7. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASIC3-dependent nociceptive signaling pathway during inflammation [pfocr.wikipathways.org]
- 9. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. health-sector-reform.org [health-sector-reform.org]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. jpt.com [jpt.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cyclisation of APETx2 for Enhanced Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the cyclisation of APETx2 to improve its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a 42-amino-acid peptide originally isolated from the sea anemone Anthopleura elegantissima.[1][2] It is a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3), making it a promising candidate for the development of novel analgesics for chronic inflammatory pain.[1] However, like many therapeutic peptides, this compound is susceptible to enzymatic degradation, which can limit its in vivo efficacy and shelf-life.[1][3]
Q2: What is peptide cyclisation and how can it improve the stability of this compound?
Peptide cyclisation is a chemical modification that joins the N-terminus and C-terminus of a peptide, or connects two amino acid side chains, to form a cyclic structure.[4][5] This rigidifies the peptide's backbone, which can protect it from degradation by proteases.[1][3] For this compound, backbone cyclisation has been shown to vastly improve its resistance to enzymatic degradation.[1]
Q3: What are the common methods for peptide cyclisation?
There are several methods for peptide cyclisation, including:
-
Head-to-tail (backbone) cyclisation: Forms an amide bond between the N- and C-termini.[4][5]
-
Side-chain-to-side-chain cyclisation: Connects the side chains of two amino acids, for example, through the formation of a disulfide bond between two cysteine residues.[4][6]
-
Native Chemical Ligation (NCL): A chemoselective reaction that can be used for peptide cyclisation.[4]
-
Click Chemistry: A set of bioorthogonal reactions that can be used to form a stable cyclic product.[6]
Q4: Does cyclisation affect the activity of this compound?
Yes, cyclisation of this compound has been shown to significantly decrease its potency as an ASIC3 inhibitor.[1][3] This is because the N- and C-termini of the linear peptide are critical for its interaction with the ASIC3 channel.[1][3] Therefore, while cyclisation enhances stability, it comes at the cost of reduced biological activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cyclized this compound | High reaction concentration: Favors intermolecular reactions (dimerization, trimerization) over intramolecular cyclisation.[7] | Perform the cyclisation reaction under high-dilution conditions (typically 1-5 mM).[7][8] |
| Linear peptide aggregation: The linear this compound precursor may aggregate, preventing efficient cyclisation. | Incorporate turn-inducing amino acids like proline or D-amino acids into the linker region to pre-organize the peptide for cyclisation.[7] | |
| Presence of multiple products in HPLC analysis | Formation of oligomers: As mentioned above, higher concentrations can lead to the formation of dimers, trimers, and other oligomers.[7] | Optimize the reaction concentration and consider on-resin cyclisation, which utilizes pseudo-dilution to minimize intermolecular reactions.[7] |
| Incomplete cyclisation: The reaction may not have gone to completion. | Monitor the reaction progress using HPLC-MS to determine the optimal reaction time.[7] | |
| Cyclized this compound shows no or very low activity | Steric hindrance from the linker: The linker used for cyclisation may be sterically hindering the interaction of this compound with the ASIC3 channel. | Experiment with different linker lengths and compositions to find one that is long and flexible enough to not interfere with binding. |
| N- and C-termini are crucial for activity: The N- and C-termini of this compound are known to be important for its inhibitory activity on ASIC3.[1][3] | Consider alternative stabilization strategies that do not involve modifying the termini, such as side-chain cyclisation at a location distant from the binding site. | |
| Difficulty in confirming successful cyclisation | Co-elution of linear and cyclic peptides in HPLC: The linear precursor and the cyclic product may have similar retention times. | Use a combination of analytical techniques for confirmation. A shift in retention time on HPLC is a good indicator, but mass spectrometry (MS) is essential to confirm the expected mass of the cyclic peptide.[7] |
Data Summary: Stability vs. Activity of Linear and Cyclized this compound
| Peptide | Stability (Resistance to Trypsin and Pepsin) | Potency (IC50 for ASIC3 Inhibition) |
| Linear this compound (Wild-type) | Susceptible to degradation | High (IC50 ≈ 63 nM for rat ASIC3)[9][10][11] |
| Cyclized this compound (with 6, 7, or 8-residue linkers) | Vastly improved resistance to degradation | Substantially decreased (significant loss of activity)[1] |
Note: The exact IC50 values for the cyclized versions are not specified in the provided search results, but are described as a "substantial decrease" in potency.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
This protocol provides a general guideline for the synthesis of the linear this compound precursor.
-
Resin Selection: Choose a suitable resin for peptide synthesis, such as a Wang or 2-chlorotrityl chloride (2-CTC) resin.[7]
-
Amino Acid Coupling: Sequentially couple the protected amino acids corresponding to the this compound sequence using a standard coupling reagent like HBTU or HATU.
-
Deprotection: After each coupling step, remove the N-terminal protecting group (e.g., Fmoc) to allow for the addition of the next amino acid.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).[7]
-
Purification: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the linear this compound precursor using mass spectrometry (MS) and analytical RP-HPLC.
Head-to-Tail Cyclisation of this compound
This protocol describes a general procedure for the backbone cyclisation of the linear this compound peptide.
-
Peptide Dissolution: Dissolve the purified linear this compound peptide in a suitable solvent (e.g., DMF) to a final concentration of 1-5 mM (high dilution).[7]
-
Reagent Addition: Add a coupling reagent (e.g., PyBOP) and a base (e.g., DIPEA) to the peptide solution.[7]
-
Reaction Monitoring: Monitor the progress of the cyclisation reaction by taking small aliquots at different time points and analyzing them by RP-HPLC and MS. Look for the disappearance of the linear peptide peak and the appearance of a new peak corresponding to the cyclic product.[7]
-
Quenching and Purification: Once the reaction is complete, quench the reaction and purify the cyclic this compound peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final cyclic product using MS and analytical RP-HPLC.
In Vitro Stability Assay
This protocol outlines a general method to assess the stability of linear and cyclized this compound in the presence of proteases.
-
Incubation: Incubate a known concentration of the peptide (linear or cyclized this compound) with a protease solution (e.g., trypsin or pepsin) or in serum/plasma at 37°C.[12][13]
-
Time Points: Take aliquots from the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Termination: Stop the enzymatic degradation in each aliquot, for example, by adding a strong acid or an organic solvent to precipitate the proteins.[12][14]
-
Analysis: Analyze the amount of intact peptide remaining in each aliquot using RP-HPLC.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life of the peptide under the tested conditions.
Visualizations
References
- 1. Cyclisation increases the stability of the sea anemone peptide this compound but decreases its activity at acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 3. mdpi.com [mdpi.com]
- 4. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Cyclization Methods for Vaccine R&D - Creative Peptides [creative-peptides.com]
- 9. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 10. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smartox-biotech.com [smartox-biotech.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
This technical support center provides guidance for researchers, scientists, and drug development professionals using APETx2, a peptide toxin from the sea anemone Anthopleura elegantissima. This compound is a valuable pharmacological tool for studying Acid-Sensing Ion Channels (ASICs) and Voltage-gated sodium (Nav) channels. However, its dual action on these distinct channel families necessitates careful experimental design and data interpretation. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Higher than expected IC50 for ASIC3 inhibition.
-
Question: My dose-response curve for this compound on ASIC3 channels shows a significantly higher IC50 value than reported in the literature (e.g., >200 nM for rat ASIC3). What could be the cause?
-
Possible Causes & Solutions:
-
Presence of Heteromeric Channels: Your expression system might be forming heteromeric ASIC channels. This compound has a lower affinity for some ASIC3-containing heteromers compared to homomeric ASIC3. For instance, the IC50 for rat ASIC1a/ASIC3 heteromers is approximately 2 µM, and for ASIC1b/ASIC3, it's around 900 nM.[1][2][3][4]
-
Peptide Stability: this compound, like other peptides, can degrade over time, especially with repeated freeze-thaw cycles or improper storage.
-
Recommendation: Prepare fresh aliquots of this compound from a stock solution and store them at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
-
Experimental System: The reported IC50 values can vary between different expression systems (e.g., Xenopus oocytes vs. mammalian cell lines).[2][5]
-
Recommendation: Ensure your experimental conditions are consistent and well-controlled. It is advisable to determine the IC50 in your specific system as a baseline.
-
-
Issue 2: Unexpected inhibition of Nav channel currents.
-
Question: I am using this compound to selectively block ASIC3 channels, but I am observing a reduction in my Nav channel currents. Is this expected?
-
Answer: Yes, this is a known off-target effect of this compound, particularly at higher concentrations.[5][6][7] this compound inhibits several Nav channel subtypes, with a notable effect on Nav1.8, a channel prevalent in sensory neurons.[5][8][9]
-
Key Consideration: The IC50 of this compound for rat Nav1.8 is approximately 2.6 µM in DRG neurons.[5][7] If you are using micromolar concentrations of this compound to inhibit heteromeric ASICs, you will likely also inhibit Nav1.8.
-
Recommendation: To minimize Nav channel inhibition when targeting ASIC3, use the lowest effective concentration of this compound. Be aware of the Nav channel subtypes present in your experimental model and their sensitivity to this compound. For studies requiring high concentrations of this compound, consider its dual action as a potential advantage for applications like analgesia research.[5][7]
-
Issue 3: Incomplete block of ASIC3-like currents in native neurons.
-
Question: I'm applying a saturating concentration of this compound to dorsal root ganglion (DRG) neurons, but the acid-evoked current is only partially inhibited. Why isn't the block complete?
-
Answer: The acid-evoked currents in sensory neurons are often mediated by a mixed population of homomeric and heteromeric ASIC channels.[2][3][4] While this compound is a potent blocker of homomeric ASIC3, its affinity for different ASIC3-containing heteromers varies.[1][2][3] Additionally, other ASIC subtypes insensitive to this compound, such as ASIC1a, may also contribute to the overall current.[1][2] The IC50 for the ASIC3-like current in rat DRG neurons has been reported to be around 216 nM, with inhibition being incomplete.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on ASIC and Nav channels?
A1:
-
ASICs: this compound acts as a pore blocker on the extracellular side of the ASIC3 channel.[2][4] It inhibits the transient peak current of ASIC3 without affecting the sustained component.[1][3] The toxin does not alter the unitary conductance of the channel.[3][4]
-
Nav Channels: this compound inhibits Nav1.8 channels by causing a rightward shift in the voltage-dependence of activation and reducing the maximal macroscopic conductance.[5][6][7] It appears to bind to the closed state of the channel.[5]
Q2: Which ASIC and Nav channel subtypes are most sensitive to this compound?
A2: The following tables summarize the reported IC50 values for this compound on various ASIC and Nav channel subtypes.
This compound Inhibition of ASIC Channels
| Channel Subtype | Species | IC50 | Reference(s) |
|---|---|---|---|
| Homomeric ASIC3 | Rat | 63 nM | [1][2][3][4][8][10] |
| Homomeric ASIC3 | Human | 175 nM | [1][3][8] |
| Heteromeric ASIC2b/ASIC3 | Rat | 117 nM | [1][2][3][4] |
| Heteromeric ASIC1b/ASIC3 | Rat | 900 nM | [1][2][3][4] |
| Heteromeric ASIC1a/ASIC3 | Rat | 2 µM | [1][2][3][4] |
| ASIC3-like current in DRG neurons | Rat | 216 nM |[2][4] |
This compound Inhibition of Nav Channels
| Channel Subtype | Species | IC50 | Reference(s) |
|---|---|---|---|
| Nav1.8 | Rat (DRG neurons) | 2.6 µM | [5][6][7] |
| Nav1.8 | Rat (recombinant) | 55 nM | [11] |
| Nav1.2 | Not specified | 114 nM |[1][8][9][11] |
Q3: Is this compound selective for ASIC3 over other ASIC subtypes?
A3: Yes, this compound is highly selective for ASIC3-containing channels over other homomeric ASIC subtypes. It has been shown to have no significant effect on homomeric ASIC1a, ASIC1b, and ASIC2a channels.[1][2][3][4][10]
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been used in animal studies to investigate the role of ASIC3 in pain.[5] However, it is crucial to consider its dual action on both ASIC and Nav channels, as both channel types are involved in nociception. The concentrations used in in vivo studies may be sufficient to inhibit both channel families.[5]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of ASIC3 Currents in a Heterologous Expression System (e.g., CHO cells)
-
Cell Culture and Transfection:
-
Culture CHO cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfect cells with the cDNA encoding the desired ASIC subunit(s) using a suitable transfection reagent.
-
For stable cell lines, include a selection marker (e.g., puromycin).
-
-
Electrophysiology:
-
Use an EPC10 patch-clamp amplifier and Patchmaster software for data acquisition.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Internal Solution (in mM): 120 KCl, 5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 MES, adjusted to pH 7.4 with NaOH.
-
Acidic Solution: External solution adjusted to the desired acidic pH (e.g., pH 6.6) with HCl.
-
Establish a whole-cell recording configuration.
-
Apply the acidic solution using a rapid perfusion system to evoke ASIC currents.
-
To test the effect of this compound, pre-apply the toxin in the external solution for a defined period (e.g., 30-60 seconds) before co-applying it with the acidic solution.
-
Wash out the toxin with the external solution to check for reversibility.
-
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording of ASIC3 Currents in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired ASIC subunit(s).
-
Incubate injected oocytes for 2-5 days at 18°C in ND96 solution.
-
-
Electrophysiology:
-
Place an oocyte in a recording chamber and perfuse with ND96 solution (pH 7.4).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Evoke ASIC currents by rapidly switching the perfusion to an acidic solution (e.g., pH 6.0).
-
Apply this compound by perfusing the oocyte with ND96 solution containing the desired concentration of the toxin prior to and during the acidic challenge.
-
Visualizations
Caption: Dual inhibitory action of this compound on ASIC3 and Nav1.8 signaling pathways.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for off-target effects of this compound.
References
- 1. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 5. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 9. This compound, ASIC3 channel blocker, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 10. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 11. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing APETx2 in Chronic Pain Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of APETx2 in chronic pain studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of pain?
This compound is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima.[1][2] Its primary mechanism of action is the selective inhibition of Acid-Sensing Ion Channel 3 (ASIC3).[1][3] ASIC3 is a proton-gated cation channel predominantly expressed in sensory neurons and is implicated in pain signaling, particularly in response to acidosis which is common in inflamed or ischemic tissues.[4][5] this compound specifically blocks the transient peak current of homomeric ASIC3 channels and heteromeric channels containing the ASIC3 subunit.[1][6]
Q2: What is the selectivity profile of this compound?
While this compound is a potent and selective inhibitor of ASIC3, it is not entirely specific. At higher concentrations, it can exhibit off-target effects on other ion channels. Researchers should be aware of these potential interactions to avoid misinterpretation of experimental results.
Q3: Is this compound effective in animal models of chronic pain?
Yes, preclinical studies have demonstrated the analgesic efficacy of this compound in various rodent models of pain, including:
-
Acid-induced muscle pain: this compound prevents the development of mechanical hypersensitivity when administered locally or intrathecally.[7]
-
Inflammatory pain: Local administration of this compound has been shown to reverse established mechanical and thermal hypersensitivity in models like the Complete Freund's Adjuvant (CFA) model.[7][8]
-
Postoperative pain: this compound has shown analgesic effects in models of postoperative pain.[9]
-
Migraine: The toxin has also been reported to have an analgesic effect in migraine models.[8]
Q4: What are the main challenges associated with using this compound in vivo?
The primary challenges include its peptide nature, which leads to poor stability and delivery issues, and its potential for off-target effects at higher concentrations.[8][10] Its stability is limited due to susceptibility to proteases.[10][11] Furthermore, a bell-shaped dose-response curve has been observed in some studies, suggesting that higher doses may lead to reduced efficacy due to non-specific actions.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Variability in experimental results | 1. Peptide Instability: this compound is a peptide and can degrade. 2. Inconsistent Dosing: Inaccurate preparation of dosing solutions. 3. Animal Strain/Sex Differences: Different rodent strains or sexes may respond differently. | 1. Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C or below. Consider using a stabilized analog if available, but be aware of potential changes in activity. 2. Ensure accurate and consistent preparation of dosing solutions. Use a precise balance and sterile, pyrogen-free saline or appropriate vehicle. 3. Report the specific strain, sex, and age of the animals used. Conduct pilot studies to determine optimal dosing for your specific model and animal strain. |
| Unexpected or off-target effects observed | 1. High Concentration: Using concentrations of this compound that are too high, leading to inhibition of other channels (e.g., NaV1.8, NaV1.2, hERG) or potentiation of other ASICs (ASIC1b, ASIC2a).[8] 2. Contamination of Peptide: The synthetic or purified peptide may contain impurities. | 1. Perform a dose-response study to identify the optimal concentration that provides maximal efficacy with minimal off-target effects. Use the lowest effective dose. 2. Ensure the purity of the this compound used. Use a reputable supplier and verify the purity by HPLC and mass spectrometry. |
| Lack of efficacy in a chronic pain model | 1. Inappropriate Route of Administration: The route of administration may not be optimal for reaching the target site. 2. Timing of Administration: The timing of this compound administration relative to the induction of pain may be critical. 3. Model-Specific ASIC3 Involvement: The role of ASIC3 may be less prominent in the specific chronic pain model being used. | 1. Consider the target site. For peripheral pain, local administration (e.g., intraplantar, intramuscular) may be more effective. For central mechanisms, intrathecal administration may be necessary. 2. In some models, this compound is more effective at preventing the development of hyperalgesia rather than reversing established pain.[7] Test different administration time points. 3. Review the literature to confirm the role of ASIC3 in your specific pain model. Consider using positive controls to validate the model. |
| Bell-shaped dose-response curve observed | 1. Off-target effects at high concentrations: As the concentration increases, this compound may interact with other targets that counteract its analgesic effect.[9] 2. Receptor desensitization or internalization. | 1. Carefully characterize the dose-response relationship and select a dose on the ascending part of the curve for further studies. 2. Investigate the cellular mechanisms of this compound action in your experimental system. |
Quantitative Data
Table 1: this compound Inhibitory Concentrations (IC₅₀) on Various Ion Channels
| Channel | Species | Expression System | IC₅₀ | Reference(s) |
| ASIC3 (homomeric) | Rat | COS cells / Xenopus oocytes | 63 nM | [1][2] |
| ASIC3 (homomeric) | Human | COS cells | 175 nM | [1] |
| ASIC3-like current | Rat | Sensory Neurons | 216 nM | [1][2] |
| ASIC1a+3 (heteromeric) | Rat | COS cells | 2 µM | [1][2] |
| ASIC1b+3 (heteromeric) | Rat | COS cells | 0.9 µM | [1][2] |
| ASIC2b+3 (heteromeric) | Rat | COS cells | 117 nM | [1][2] |
| NaV1.8 | Rat | DRG neurons | ~2.6 µM | |
| NaV1.8 | Xenopus oocytes | 55 nM | [6] | |
| NaV1.2 | Xenopus oocytes | 114 nM | [6] |
Table 2: Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Dose Range | Outcome | Reference(s) |
| Acid-induced muscle pain | Rat | i.m., i.t. | 0.022 - 2.2 µM | Prevention of mechanical hypersensitivity | [7] |
| CFA-induced inflammatory pain | Rat | i.pl. | 0.022 - 2.2 µM | Reversal of mechanical and thermal hypersensitivity | [7] |
| Acetic acid writhing test | Mouse | i.m. | 0.01 - 1 mg/kg | Analgesic effect (bell-shaped response) | [9] |
| CFA-induced thermal hyperalgesia | Mouse | i.m. | 0.01 - 1 mg/kg | Reversal of thermal hyperalgesia | [9] |
Experimental Protocols
General Protocol for Assessing this compound Efficacy in a Rodent Model of Inflammatory Pain (CFA Model)
-
Animal Model:
-
Use adult male Sprague-Dawley rats (200-250 g).
-
Induce inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.
-
-
This compound Preparation:
-
Synthesize or purchase high-purity (>95%) this compound.
-
Prepare a stock solution in sterile water or saline. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired concentrations in sterile saline.
-
-
Drug Administration:
-
For local administration, inject 50 µL of the this compound solution or vehicle (saline) into the plantar surface of the inflamed paw (intraplantar, i.pl.).
-
Administer the peptide at a time point when hyperalgesia is fully developed (e.g., 24 hours post-CFA).
-
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline (before CFA), before drug administration, and at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) at the same time points.
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams) or latency (in seconds).
-
Analyze the data using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control group.
-
Visualizations
Signaling Pathway of ASIC3 in Nociceptors
References
- 1. Cyclisation Increases the Stability of the Sea Anemone Peptide this compound but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Chemical synthesis and folding of this compound, a potent and selective inhibitor of acid sensing ion channel 3 - RMIT University - Figshare [research-repository.rmit.edu.au]
- 3. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and folding of this compound, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclisation increases the stability of the sea anemone peptide this compound but decreases its activity at acid-sensing ion channel 3 [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
APETx2 Technical Support Center: A Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and use of APETx2 in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima. It is a potent and selective blocker of acid-sensing ion channel 3 (ASIC3) and heteromeric channels containing the ASIC3 subunit. This compound inhibits the transient phase of the proton-gated current by binding to the extracellular domain of the channel.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in water and saline buffers.[1] For preparing stock solutions, sterile, deionized water is the recommended solvent. If higher concentrations are needed or if solubility issues arise, anhydrous, high-purity dimethyl sulfoxide (DMSO) can be used as a primary solvent before further dilution into aqueous buffers.
Q3: How should I store lyophilized and reconstituted this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year | Protect from moisture and light.[2][3] |
| Reconstituted in Water/Buffer | -20°C or -80°C | Up to 3-4 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| 4°C | Up to 1-2 weeks | For short-term use.[4][5] | |
| Reconstituted in DMSO | -20°C or -80°C | Up to 6 months | Ensure DMSO is anhydrous to prevent degradation.[6] |
Note: this compound is susceptible to degradation by proteases like trypsin and pepsin.[7] Ensure aseptic handling techniques to prevent microbial contamination.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution from DMSO Stock
A common issue is the precipitation of the peptide when a concentrated DMSO stock solution is diluted into an aqueous buffer for the final assay concentration.
Possible Causes and Solutions:
-
Rapid Change in Solvent Polarity: The abrupt shift from a nonpolar solvent (DMSO) to a polar solvent (aqueous buffer) can cause the peptide to crash out of solution.
-
Solution: Employ a stepwise dilution method. Instead of a single large dilution, perform several smaller, sequential dilutions. First, dilute the DMSO stock with a small volume of the final aqueous buffer while gently vortexing. Then, continue to add the buffer in small increments until the desired final concentration is reached.[6]
-
-
Final DMSO Concentration Too Low: If the final concentration of DMSO in the aqueous solution is too low, it may not be sufficient to maintain the peptide's solubility.
-
Solution: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically ≤0.5%), ensure it is sufficient to maintain solubility.[8] You may need to optimize the balance between peptide concentration and final DMSO concentration.
-
-
Buffer Composition: The pH and ionic strength of the aqueous buffer can influence peptide solubility.
-
Solution: Ensure the pH of your final assay buffer is within a range where this compound is stable and soluble (generally pH 5-7).[2]
-
Issue 2: Loss of this compound Activity in In Vitro Assays
A decrease or complete loss of inhibitory activity can occur due to improper handling or degradation.
Possible Causes and Solutions:
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical. Each freeze-thaw cycle can degrade the peptide and reduce its activity.[4]
-
Solution: Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C. Thaw only the required number of aliquots for each experiment.
-
-
Adsorption to Plasticware: Peptides can adsorb to the surface of plastic tubes and pipette tips, leading to a lower effective concentration.
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips for preparing and handling this compound solutions.
-
-
Proteolytic Degradation: Contamination with proteases can rapidly degrade the peptide.
-
Solution: Use sterile, nuclease-free water and buffers. Always handle the peptide under aseptic conditions.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 4561.13 Da | |
| Amino Acid Sequence | GTACSCGNSKGIYWFYRPSCPTDRGYTGSCRYFLGTCCTPAD | [9] |
| Disulfide Bridges | Cys4-Cys37, Cys6-Cys30, Cys20-Cys38 | [9] |
| Solubility in Water | Up to 5 mg/mL | [1] |
Table 2: Inhibitory Activity (IC₅₀) of this compound on ASIC Channels
| Channel | Species | IC₅₀ | Reference |
| Homomeric ASIC3 | Rat | 63 nM | [10] |
| Human | 175 nM | ||
| Heteromeric ASIC1a+3 | Rat | 2 µM | [10] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [10] |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mM this compound stock solution in DMSO.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes with low-protein-binding tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO needed to achieve a 1 mM concentration (Molecular Weight of this compound = 4561.13 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Gently vortex the tube for 30-60 seconds to ensure the peptide is completely dissolved. Visually inspect the solution for any undissolved particles.
-
Aliquot the 1 mM stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Step-by-Step Dilution of this compound from DMSO Stock for Cell-Based Assays
This protocol provides a method for diluting a 1 mM this compound DMSO stock to a final working concentration of 1 µM in a cell culture medium, ensuring the final DMSO concentration remains at 0.1%.
Procedure:
-
Thaw a single aliquot of the 1 mM this compound in DMSO at room temperature.
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 1 mM stock 1:10 in the final assay buffer (e.g., add 2 µL of 1 mM this compound stock to 18 µL of assay buffer). Mix gently by pipetting.
-
Final Dilution: Prepare the final 1 µM working solution by diluting the 100 µM intermediate solution 1:100 in the cell culture medium (e.g., add 10 µL of 100 µM intermediate solution to 990 µL of cell culture medium).
-
Gently mix the final solution before adding it to the cells.
Protocol 3: Fluorescence-Based Assay for this compound Activity on ASIC3 Channels
This protocol outlines a cell-based fluorescence assay to measure the inhibitory effect of this compound on proton-activated currents in cells expressing ASIC3.
Materials:
-
HEK293 cells stably expressing human ASIC3
-
Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)
-
Acidic Stimulation Buffer (HBSS, pH adjusted to 5.5 with HCl)
-
This compound working solutions at various concentrations
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating: Seed the ASIC3-expressing HEK293 cells into the assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions and add it to each well. Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
Compound Addition: Add the this compound working solutions (prepared as described in Protocol 2) to the respective wells. Include a vehicle control (0.1% DMSO in medium) and a positive control (a known ASIC3 inhibitor). Incubate for 10-15 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader.
-
Baseline Reading: Measure the baseline fluorescence for a few seconds.
-
Acidic Stimulation: Use the plate reader's liquid handler to add the acidic stimulation buffer to all wells to activate the ASIC3 channels.
-
Post-Stimulation Reading: Immediately after the addition of the acidic buffer, continuously record the fluorescence signal for 60-120 seconds.
-
Data Analysis: The inhibition of the proton-induced change in fluorescence by this compound is calculated and used to determine the IC₅₀ value.
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: this compound inhibition of the ASIC3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Cyclisation increases the stability of the sea anemone peptide this compound but decreases its activity at acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to APETx2 and PcTx1 for Acid-Sensing Ion Channel (ASIC) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent peptide toxins, APETx2 and PcTx1, widely utilized in the study of acid-sensing ion channels (ASICs). ASICs are proton-gated cation channels implicated in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, and ischemic neuronal injury.[1][2][3] The distinct selectivity profiles of this compound and PcTx1 for different ASIC subtypes make them invaluable tools for dissecting the specific roles of these channels in cellular signaling and disease.
Overview and Origins
This compound is a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima.[4][5] It is structurally characterized by three disulfide bridges, forming a stable scaffold.[5] In contrast, PcTx1 is a 40-residue peptide toxin sourced from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[6] It adopts an inhibitor cystine knot (ICK) motif, a feature common to many spider toxins.[7] Despite their different origins and structural motifs, both peptides act as potent modulators of ASIC activity.
Mechanism of Action
Both this compound and PcTx1 act as gating modifiers of ASIC channels, though their precise mechanisms and targets differ.
This compound primarily functions as an inhibitor of ASIC3-containing channels.[4][8] It is thought to bind to the extracellular domain of the channel, thereby blocking proton-induced activation.[4][9] The inhibitory effect of this compound is rapid and reversible.[9]
PcTx1 is a potent inhibitor of homomeric ASIC1a channels.[6] Its mechanism is state-dependent; it binds to the acidic pocket of the channel and stabilizes the desensitized state at physiological pH, thus preventing channel opening in response to acidification.[6] The inhibitory action of PcTx1 is highly dependent on pH, with greater potency observed at pH values closer to the channel's steady-state desensitization threshold.[6] Interestingly, at higher concentrations and more alkaline pH, PcTx1 can potentiate ASIC1b and some heteromeric ASIC channels.[10]
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory concentrations (IC50) of this compound and PcTx1 on various homomeric and heteromeric rat ASIC subtypes, as reported in the literature. It is important to note that these values may vary between studies due to different experimental systems (e.g., Xenopus oocytes vs. mammalian cell lines) and recording conditions.
Table 1: Inhibitory Effects of this compound on ASIC Subtypes
| ASIC Subtype | IC50 | Reference(s) |
| rASIC3 (homomeric) | 63 nM | [4][8] |
| hASIC3 (homomeric) | 175 nM | [5] |
| rASIC2b+3 (heteromeric) | 117 nM | [4][8] |
| rASIC1b+3 (heteromeric) | 0.9 µM | [4][8] |
| rASIC1a+3 (heteromeric) | 2 µM | [4][8] |
| rASIC1a, rASIC1b, rASIC2a | No effect | [4][8] |
| rASIC2a+3 (heteromeric) | No effect | [4][8] |
Table 2: Inhibitory and Potentiating Effects of PcTx1 on ASIC Subtypes
| ASIC Subtype | Effect | IC50 / EC50 | Reference(s) |
| rASIC1a (homomeric) | Inhibition | 0.3 - 3.7 nM | |
| hASIC1a (homomeric) | Inhibition | 13 nM | |
| rASIC1a/2b (heteromeric) | Inhibition | 25 - 100 nM | |
| rASIC1b (homomeric) | Potentiation | ~100 nM (EC50) | [10] |
| hASIC1b (homomeric) | Potentiation | ~100 nM (EC50) | [10] |
| Other ASICs | No effect |
Experimental Protocols
The characterization of this compound and PcTx1 effects on ASIC channels is predominantly carried out using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp in mammalian cells.
Two-Electrode Voltage Clamp (TEVC) Protocol for Xenopus Oocytes
This method is well-suited for expressing and characterizing ion channels like ASICs.
-
Oocyte Preparation and cRNA Injection:
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.[11]
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential of -60 mV.[13]
-
To elicit an ASIC current, rapidly perfuse the oocyte with a low pH solution (e.g., pH 6.0).
-
To test the effect of the toxin, pre-incubate the oocyte with the desired concentration of this compound or PcTx1 in the resting pH solution (e.g., pH 7.4) for a defined period (e.g., 1-2 minutes) before activation with the low pH solution.
-
Whole-Cell Patch Clamp Protocol for Mammalian Cells
This technique allows for the recording of ionic currents from a single cell.
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) on glass coverslips.
-
Transfect the cells with plasmids encoding the ASIC subunit(s) of interest.
-
-
Recording Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 – 5% CO2.[14]
-
Internal Solution: Typically contains (in mM): 130 K-Gluconate, 5 KCl, 2 MgCl2, 10 HEPES, 0.6 EGTA, 4 ATP-Mg, and 0.4 GTP-Na, with pH adjusted to 7.3.
-
-
Recording Procedure:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[14][15]
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[16][17]
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[15]
-
Apply low pH solutions and toxins using a rapid solution exchange system.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of ASIC3 and ASIC1a activation and inhibition by this compound and PcTx1.
Caption: General experimental workflow for characterizing the effects of this compound and PcTx1 on ASIC channels.
Concluding Remarks
This compound and PcTx1 are indispensable pharmacological tools for the investigation of ASIC channels. Their distinct selectivity profiles—this compound for ASIC3-containing channels and PcTx1 for homomeric ASIC1a—allow for the precise dissection of the roles of these specific channel subtypes in various physiological and pathophysiological contexts.[3][18] When selecting a toxin for a particular study, researchers must consider the specific ASIC subtypes expressed in their model system and the scientific question being addressed. A thorough understanding of their mechanisms of action and careful experimental design, as outlined in this guide, are crucial for obtaining robust and interpretable results. The continued use of these and other selective modulators will undoubtedly further our understanding of the complex biology of acid-sensing ion channels.
References
- 1. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptides inhibitors of acid-sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
- 5. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 9. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of APETx2: A Comparative Guide to ASIC3 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Acid-Sensing Ion Channel 3 (ASIC3) presents a promising avenue for therapeutic intervention in pain and inflammation. APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a potent and selective inhibitor of ASIC3. This guide provides an objective comparison of this compound with other known ASIC3 inhibitors, supported by experimental data and detailed protocols to aid in the validation and exploration of these compounds.
Performance Comparison of ASIC3 Inhibitors
The inhibitory efficacy of various compounds against ASIC3 channels is a critical factor in their potential as research tools or therapeutic agents. The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their half-maximal inhibitory concentration (IC50) against different ASIC3-containing channels.
| Inhibitor | Channel Type | Species | Expression System | IC50 | Citation |
| This compound | Homomeric ASIC3 | Rat | COS Cells | 63 nM | [1][2] |
| Homomeric ASIC3 | Rat | CHO Cells | 67 nM | [3] | |
| Homomeric ASIC3 | Human | COS Cells | 175 nM | [1] | |
| Heteromeric ASIC1a+3 | Rat | COS Cells | 2 µM | [1] | |
| Heteromeric ASIC1b+3 | Rat | COS Cells | 0.9 µM | [1] | |
| Heteromeric ASIC2b+3 | Rat | COS Cells | 117 nM | [1][4] | |
| ASIC3-like current | Rat | Primary Sensory Neurons | 216 nM | [1][2] | |
| Amiloride | Homomeric ASIC3 | Rat | - | 63 µM | [1] |
| pH 6-evoked currents | - | CHO Cells | 18.6 µM | [5] | |
| A-317567 | pH 4.5-evoked ASIC currents | Rat | Primary DRG Neurons | 2 - 30 µM | [6] |
Experimental Protocols
The validation of inhibitory effects on ASIC3 channels predominantly relies on the whole-cell patch-clamp electrophysiology technique. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Whole-Cell Patch-Clamp Recording of ASIC3 Currents in Mammalian Cell Lines (CHO or COS cells)
This protocol is a standard method for characterizing the effect of inhibitors on heterologously expressed ASIC3 channels.
1. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) or COS-7 cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.
-
Transiently transfect cells with a plasmid encoding the desired ASIC3 subunit (rat or human) using a suitable transfection reagent.
-
Co-transfect with a fluorescent protein marker (e.g., GFP) to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression before recording.
2. Electrophysiological Recording:
-
Solutions:
-
Extracellular (bath) solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 12 Dextrose. Adjust pH to 7.4 with NaOH. For acidic challenge, use MES instead of HEPES and adjust pH to the desired value (e.g., 6.0 or 5.5).[3]
-
Intracellular (pipette) solution (in mM): 100 KCl, 10 EGTA, 40 HEPES, 5 MgCl2. Adjust pH to 7.4 with KOH.[5]
-
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.[3]
-
Record baseline ASIC3 currents by rapidly perfusing the cell with the acidic extracellular solution for a short duration (e.g., 5-10 seconds).
-
To test an inhibitor, pre-incubate the cell with the compound in the pH 7.4 extracellular solution for a defined period (e.g., 1-5 minutes) before co-applying it with the acidic solution.
-
Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the inhibition.
-
3. Data Analysis:
-
Measure the peak amplitude of the inward current in the absence (control) and presence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Protocol 2: Recording of ASIC3-like Currents in Primary Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the study of native ASIC3 channels in a more physiologically relevant context.
1. Primary Neuron Culture:
-
Isolate dorsal root ganglia from rats.
-
Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the neurons on coated coverslips and culture them in a suitable neurobasal medium for 1-3 days.
2. Electrophysiological Recording:
-
Follow the same general procedure as in Protocol 1 for whole-cell patch-clamp recording.
-
The composition of extracellular and intracellular solutions can be the same as in Protocol 1.
-
ASIC3-like currents in DRG neurons often exhibit both a transient and a sustained component. Analyze the effect of the inhibitor on both components separately.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological and in vivo characterization of A-317567, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of APETx2 and Other ASIC Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for elucidating the physiological and pathological roles of acid-sensing ion channels (ASICs). This guide provides a comprehensive comparison of APETx2 with other widely used ASIC inhibitors, focusing on their selectivity profiles, mechanisms of action, and the experimental protocols used for their characterization.
Selectivity Profiles: A Head-to-Head Comparison
The efficacy and utility of an ASIC inhibitor are largely determined by its selectivity for specific ASIC subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other prominent ASIC inhibitors against various homomeric and heteromeric ASIC channels.
| Inhibitor | Target ASIC Subtype | IC50 | Off-Target Effects Noted |
| This compound | rat ASIC3 | 63 nM[1][2] | Nav1.8 (IC50 ~2 µM)[3] |
| human ASIC3 | 175 nM | ||
| rat ASIC2b+3 | 117 nM[1][2] | ||
| rat ASIC1b+3 | 0.9 µM[1][2] | ||
| rat ASIC1a+3 | 2 µM[1][2] | ||
| No significant effect on ASIC1a, ASIC1b, ASIC2a[1][2] | |||
| PcTx1 | rat ASIC1a | ~0.9 nM[4] | Potentiates rat and human ASIC1b[5] |
| human ASIC1a | ~3.2 nM | No significant effect on other ASIC subtypes or various voltage-gated ion channels[6] | |
| rat ASIC1a/2b | 3 nM[5] | ||
| Mambalgin-1 | rat ASIC1a | 3.4 - 11 nM[7] | |
| human ASIC1a | 127 - 197.3 nM[8][9] | ||
| rat ASIC1b | 22.2 - 192 nM[7][10] | ||
| rat ASIC1a+2a | 152 - 252 nM[7] | ||
| A-317567 | rat ASIC1a-like currents in DRG neurons | 2.0 µM[4] | |
| rat ASIC3-like currents in DRG neurons | 1.025 - 9.5 µM[4][11] | ||
| rat ASIC2a-like currents in DRG neurons | 29.1 µM[4] | ||
| Amiloride | Non-selective ASIC inhibitor | 10-50 µM for most subtypes[4] | Blocks various other ion channels and exchangers |
Understanding the Mechanism: Signaling Pathways of ASIC Activation and Inhibition
ASICs are proton-gated cation channels that, upon activation by extracellular acidosis, lead to membrane depolarization and an influx of Na+ and, in the case of ASIC1a, Ca2+ ions. This influx can trigger a cascade of downstream signaling events. The diagram below illustrates the general signaling pathway of ASIC activation and the points of intervention by inhibitors.
Caption: General overview of the ASIC signaling cascade and points of inhibitor action.
Experimental Corner: Protocols for Determining Inhibitor Selectivity
The characterization of ASIC inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key techniques used to assess inhibitor selectivity and potency.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents in response to agonist and inhibitor application.
Objective: To determine the IC50 of an inhibitor on a specific ASIC subtype expressed in a heterologous system (e.g., CHO or HEK293 cells).
Materials:
-
Cells expressing the target ASIC subtype.
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).
-
Acidic external solution (pH adjusted to a value that elicits a robust current, e.g., pH 6.0).
-
Test inhibitor stock solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Culture cells expressing the target ASIC subtype on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell with the micropipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply the acidic external solution to evoke a baseline ASIC current.
-
After washout and recovery, co-apply the acidic solution with increasing concentrations of the test inhibitor.
-
Measure the peak current amplitude at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.
Fluorescence-Based High-Throughput Screening (HTS) using Voltage-Sensitive Dyes (VSDs)
This method allows for the rapid screening of large compound libraries to identify potential ASIC modulators.
Objective: To identify compounds that inhibit ASIC activation in a high-throughput format.
Materials:
-
Cells expressing the target ASIC subtype plated in 96- or 384-well plates.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Voltage-sensitive dye (VSD) loading solution.
-
Acidic stimulus buffer.
-
Compound library.
-
Fluorescence plate reader with a liquid handling system.
Procedure:
-
Seed cells expressing the target ASIC subtype into multi-well plates.
-
Load the cells with the VSD according to the manufacturer's instructions.
-
Add compounds from the library to the wells and incubate.
-
Use the plate reader's liquid handler to inject the acidic stimulus buffer to activate the ASICs.
-
Simultaneously, record the change in fluorescence intensity over time.
-
A decrease in the fluorescence signal upon acid stimulation indicates membrane depolarization due to ASIC activation.
-
Compounds that reduce the change in fluorescence are identified as potential inhibitors.
-
Hits from the primary screen are then typically validated and characterized using the whole-cell patch-clamp technique.
Visualizing the Workflow: From Cell to Data
The following diagram illustrates a typical experimental workflow for characterizing an ASIC inhibitor.
Caption: A typical workflow for identifying and characterizing novel ASIC inhibitors.
Conclusion
The choice of an appropriate ASIC inhibitor is paramount for advancing our understanding of the roles these channels play in health and disease. This compound stands out as a highly selective inhibitor for ASIC3-containing channels, making it an invaluable tool for studying the specific functions of this subtype. In contrast, PcTx1 offers exceptional selectivity for ASIC1a, while Mambalgins provide a broader inhibition of ASIC1 isoforms. Amiloride, though non-selective, can be useful as a general ASIC blocker. The selection of an inhibitor should be guided by the specific research question and the ASIC subtypes expressed in the system under investigation. The detailed experimental protocols provided herein offer a solid foundation for the rigorous characterization of these and other novel ASIC modulators.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 3. This compound - SB PEPTIDE [sb-peptide.com]
- 4. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 9. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing molecular determinants governing mambalgin-3 pharmacology at acid-sensing ion channel 1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
APETx2: A Highly Selective Antagonist of the Acid-Sensing Ion Channel 3 (ASIC3)
A comprehensive guide for researchers and drug development professionals on the specificity of the sea anemone toxin APETx2 for ASIC3, a key player in pain signaling. This document provides a detailed comparison of this compound's activity across various acid-sensing ion channel (ASIC) subtypes, supported by experimental data and methodologies.
Unraveling the Specificity of this compound for ASIC3
This compound, a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima, has emerged as a potent and selective inhibitor of ASIC3 channels.[1][2][3][4] These channels are proton-gated cation channels predominantly expressed in sensory neurons and are implicated in the perception of pain associated with tissue acidosis, such as in inflammation and ischemia.[5][6] The high specificity of this compound for ASIC3 over other ASIC subtypes makes it an invaluable pharmacological tool for dissecting the physiological roles of ASIC3 and a promising lead for the development of novel analgesics.
Comparative Inhibitory Activity of this compound on ASIC Subtypes
Experimental evidence robustly demonstrates that this compound potently inhibits homomeric rat ASIC3 channels with a half-maximal inhibitory concentration (IC50) of 63 nM.[1][2][3][7] Its inhibitory activity extends to human ASIC3, albeit with a slightly lower potency (IC50 = 175 nM).[8] In stark contrast, this compound shows no significant effect on homomeric ASIC1a, ASIC1b, and ASIC2a channels.[1][3][7]
The selectivity of this compound also extends to heteromeric channels containing the ASIC3 subunit. It inhibits heteromeric ASIC2b+3 channels with an IC50 of 117 nM.[1][2][3][4] However, its affinity is considerably lower for heteromers composed of ASIC1b+3 (IC50 = 0.9 µM) and ASIC1a+3 (IC50 = 2 µM).[1][2][3][4] Notably, this compound has no effect on heteromeric ASIC2a+3 channels.[1][2][3][4] This differential activity underscores the critical role of the ASIC3 subunit in the binding and inhibitory action of this compound.
| ASIC Subtype (Rat) | This compound IC50 | Reference |
| Homomeric Channels | ||
| ASIC3 | 63 nM | [1][2][3][7] |
| ASIC1a | No effect | [1][3][7] |
| ASIC1b | No effect | [1][3][7] |
| ASIC2a | No effect | [1][3][7] |
| Heteromeric Channels | ||
| ASIC2b+3 | 117 nM | [1][2][3][4] |
| ASIC1b+3 | 0.9 µM | [1][2][3][4] |
| ASIC1a+3 | 2 µM | [1][2][3][4] |
| ASIC2a+3 | No effect | [1][2][3][4] |
Experimental Determination of this compound Specificity
The specificity of this compound has been primarily characterized using electrophysiological techniques, particularly the whole-cell patch-clamp method, on heterologous expression systems such as Xenopus oocytes and Chinese Hamster Ovary (CHO) or COS cells.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Analysis
1. Cell Culture and Transfection:
-
Mammalian cell lines (e.g., CHO or COS cells) are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently transfected with plasmids encoding the desired rat or human ASIC subunit cDNAs (e.g., ASIC1a, ASIC1b, ASIC2a, ASIC3, or combinations for heteromers) using a suitable transfection reagent.
-
A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording.
2. Electrophysiological Recording:
-
Recordings are typically performed 24-48 hours post-transfection.
-
The whole-cell patch-clamp configuration is established using borosilicate glass pipettes with a resistance of 3-6 MΩ.
-
Pipette (Intracellular) Solution: Contains (in mM): 140 KCl, 5 NaCl, 2 MgCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.4 with KOH.
-
Bath (Extracellular) Solution: Contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Cells are held at a holding potential of -60 mV or -70 mV.
3. Application of Acidic Stimuli and this compound:
-
ASIC currents are elicited by rapidly switching the extracellular solution to an acidic pH (e.g., pH 6.0 to 5.0) using a fast perfusion system.
-
To determine the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of the toxin in the pH 7.4 bath solution for a defined period (e.g., 30 seconds to 2 minutes) before the acidic challenge.
-
The peak amplitude of the acid-evoked current in the presence of this compound is compared to the control current to determine the percentage of inhibition.
4. Data Analysis:
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 values are calculated by fitting the data to the Hill equation.
ASIC3 Signaling and Inhibition by this compound
ASIC3 channels in sensory neurons are activated by a drop in extracellular pH, a hallmark of tissue injury and inflammation.[5] This activation leads to an influx of sodium ions (Na+), causing membrane depolarization. If the depolarization reaches the threshold, it triggers the firing of action potentials, which are then transmitted to the central nervous system, resulting in the sensation of pain.[9]
This compound exerts its inhibitory effect by binding to the extracellular domain of the ASIC3 channel, thereby preventing the conformational changes required for channel opening in response to protons.[1][4] This blockade of Na+ influx prevents membrane depolarization and subsequent action potential firing, effectively dampening the pain signal at its peripheral source.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. Asic3 acid-sensing ion channel 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Acid-sensing ion channel 3 (ASIC3) cell surface expression is modulated by PSD-95 within lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 8. scilit.com [scilit.com]
- 9. ASIC3 fine-tunes bladder sensory signaling - PMC [pmc.ncbi.nlm.nih.gov]
APETx2: A Comparative Analysis of its Cross-Reactivity with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3).[1][2][3] Its role in modulating pain perception has made it a valuable pharmacological tool.[4][5] However, a comprehensive understanding of its selectivity profile is crucial for its application in research and potential therapeutic development. This guide provides a comparative analysis of the cross-reactivity of this compound with various ion channels, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Activity on Various Ion Channels
The following table summarizes the inhibitory effects of this compound on a range of ion channels, providing a clear comparison of its potency and selectivity.
| Ion Channel Subtype | Species | Expression System | IC50 / % Inhibition | Reference(s) |
| Acid-Sensing Ion Channels (ASICs) | ||||
| ASIC3 (homomeric) | Rat | Xenopus oocytes / COS cells | 63 nM | [1][6] |
| ASIC3 (homomeric) | Human | COS cells | 175 nM | [1] |
| ASIC1a (homomeric) | Rat | COS cells | No significant effect at 3 µM | [1] |
| ASIC1b (homomeric) | Rat | COS cells | No significant effect at 3 µM | [1] |
| ASIC2a (homomeric) | Rat | COS cells | No significant effect at 3 µM | [1] |
| ASIC1a+3 (heteromeric) | Rat | COS cells | 2 µM | [1][6] |
| ASIC1b+3 (heteromeric) | Rat | COS cells | 0.9 µM | [1][6] |
| ASIC2b+3 (heteromeric) | Rat | COS cells | 117 nM | [1][6] |
| ASIC2a+3 (heteromeric) | Rat | COS cells | No effect | [1][6] |
| ASIC3-like current | Rat | Dorsal Root Ganglion (DRG) neurons | 216 nM | [1][6] |
| Voltage-Gated Sodium Channels (Nav) | ||||
| Nav1.2 | N/A | N/A | 114 nM | [7] |
| Nav1.8 | N/A | N/A | 55 nM | [7] |
| Nav1.8 (TTX-resistant) | Rat | DRG neurons | 2.6 µM | [8][9] |
| TTX-sensitive Nav currents | Rat | DRG neurons | Less inhibited than Nav1.8 | [8][9] |
| Voltage-Gated Potassium Channels (Kv) | ||||
| Kv1.4, HERG, Kv2.2, Kv3.1, Kv4.1, Kv4.2, Kv4.3 | N/A | Heterologous expression | No significant inhibition at 300 nM | [1] |
| Kv3.4 | N/A | Heterologous expression | Partial inhibition (38±2%) at 3 µM | [1] |
| hERG (Kv11.1) | N/A | N/A | Inhibition reported, shifts voltage dependence of activation | [10] |
Experimental Methodologies
The data presented in this guide were primarily obtained through electrophysiological techniques, specifically two-electrode voltage clamp and whole-cell patch-clamp recordings.
Heterologous Expression Systems (Xenopus oocytes and COS cells)
-
Channel Expression: The cDNAs encoding the specific ion channel subunits were injected into Xenopus laevis oocytes or transfected into mammalian cell lines like COS cells. This allows for the study of individual channel subtypes in a controlled environment.
-
Two-Electrode Voltage Clamp (Xenopus oocytes): This technique was used to measure the ionic currents flowing through the expressed channels. The oocyte membrane potential was clamped at a holding potential (e.g., -50 mV), and currents were elicited by a change in the extracellular pH to activate ASIC channels.
-
Whole-Cell Patch Clamp (COS cells): This method was employed to record currents from single transfected cells. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion channel activity.
-
Drug Application: this compound was applied to the cells via perfusion for a defined period (e.g., 30 seconds) before the activation of the channels. Concentration-response curves were generated by applying a range of this compound concentrations to determine the IC50 value, which is the concentration of the toxin that inhibits 50% of the channel's current.
Primary Cultures of Dorsal Root Ganglion (DRG) Neurons
-
Cell Preparation: DRG neurons, which endogenously express ASIC3 and Nav channels, were isolated from rats and maintained in primary culture.[1]
-
Whole-Cell Patch Clamp: This technique was used to record native "ASIC3-like" currents and voltage-gated sodium currents from these neurons. ASIC currents were evoked by a rapid drop in extracellular pH. Voltage-gated sodium currents were elicited by depolarizing voltage steps.
-
Pharmacological Isolation: In some experiments, specific channel blockers like tetrodotoxin (TTX) were used to differentiate between TTX-sensitive and TTX-resistant sodium channel subtypes.[9]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the interaction of this compound with its primary target and its cross-reactivity with other ion channels, as well as a typical experimental workflow for assessing its effects.
Caption: this compound interaction with its primary target and off-target ion channels.
Caption: A typical experimental workflow for assessing this compound's effects.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical synthesis and folding of this compound, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclisation Increases the Stability of the Sea Anemone Peptide this compound but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclisation increases the stability of the sea anemone peptide this compound but decreases its activity at acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 7. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 8. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the molecular basis of toxin promiscuity: the analgesic sea anemone peptide this compound interacts with acid-sensing ion channel 3 and hERG channels via overlapping pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Native APETx2: A Comparative Guide on Efficacy and Production
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic and native APETx2, a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3). This document outlines the efficacy, production methods, and experimental protocols related to both forms of the toxin, supported by experimental data.
This compound, a 42-amino acid peptide originally isolated from the sea anemone Anthopleura elegantissima, has emerged as a critical pharmacological tool in the study of pain and mechanosensation due to its selective inhibition of ASIC3 channels.[1][2] The advent of synthetic and recombinant production methods has provided a consistent and scalable alternative to the extraction of the native toxin. This guide demonstrates that synthetic this compound exhibits a biological efficacy comparable to its native counterpart, validating its use in research and preclinical development.
Data Presentation: Quantitative Comparison of Efficacy
Experimental data from various studies consistently show that synthetic and recombinant this compound inhibit ASIC3 channels with potencies nearly identical to that of the native toxin. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for native, synthetic, and recombinant this compound on rat ASIC3 channels.
| Toxin Type | Production Method | IC50 (nM) for rat ASIC3 | Reference |
| Native this compound | Extraction from Anthopleura elegantissima | 63 | [1] |
| Synthetic this compound | Solid-Phase Peptide Synthesis & Native Chemical Ligation | 57 | [3] |
| Synthetic this compound | Solid-Phase Peptide Synthesis | 67 | |
| Recombinant this compound | Pichia pastoris Expression System | 37.3 | [4] |
The data clearly indicates that the method of production does not significantly alter the inhibitory activity of this compound on its primary target, ASIC3.
Mechanism of Action: Targeting the ASIC3 Signaling Pathway
This compound exerts its inhibitory effect by directly binding to the extracellular side of the ASIC3 channel, preventing its activation by protons (H+).[1] This blockade inhibits the influx of sodium ions (Na+) that would normally occur in response to acidic conditions, a key signaling event in pain and inflammation.
Experimental Protocols
The following sections detail the methodologies used for the production and functional assessment of this compound.
Production of Synthetic this compound
Synthetic this compound is typically produced using a combination of solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL).
1. Solid-Phase Peptide Synthesis (SPPS):
-
Principle: Amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[5]
-
Procedure:
-
The C-terminal amino acid is attached to the resin.
-
The N-terminal protecting group of the attached amino acid is removed.
-
The next protected amino acid is coupled to the deprotected N-terminus.
-
These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
The completed peptide is cleaved from the resin and all protecting groups are removed.
-
2. Native Chemical Ligation (NCL):
-
Principle: Two unprotected peptide fragments are joined together in an aqueous solution. One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine.[6][7]
-
Procedure for this compound:
-
Two peptide fragments corresponding to the this compound sequence are synthesized by SPPS, with one having a C-terminal thioester and the other an N-terminal cysteine.
-
The two fragments are dissolved in an aqueous buffer at neutral pH.
-
The N-terminal cysteine of one fragment attacks the C-terminal thioester of the other, forming a native peptide bond at the ligation site.[8]
-
3. Folding and Purification:
-
The linear peptide chain is folded under controlled redox conditions to ensure the correct formation of its three disulfide bridges.
-
The folded toxin is then purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Production of Recombinant this compound
Recombinant this compound can be expressed in various systems, with Pichia pastoris being a notable example.[4]
-
Principle: The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism (e.g., yeast). The host organism then produces the peptide.
-
Procedure:
-
The this compound gene is cloned into a P. pastoris expression vector.
-
The vector is transformed into P. pastoris.
-
The yeast is cultured, and protein expression is induced.
-
The secreted recombinant this compound is purified from the culture medium using chromatography techniques.
-
Efficacy Assessment: Electrophysiology
The inhibitory activity of both native and synthetic this compound on ASIC3 channels is quantified using electrophysiological techniques such as two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes or whole-cell patch clamp on mammalian cells (e.g., CHO cells) expressing the channel.
1. Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes:
-
Principle: The membrane potential of a Xenopus oocyte expressing ASIC3 is clamped at a set voltage. The current flowing through the channels in response to a stimulus (a drop in pH) is measured in the absence and presence of this compound.
-
Procedure:
-
Xenopus oocytes are injected with cRNA encoding for rat ASIC3.
-
After a few days of expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).
-
The membrane potential is held at a constant voltage (e.g., -60 mV).
-
The oocyte is perfused with a solution at a physiological pH (e.g., 7.4), and then the pH is rapidly dropped (e.g., to 6.0) to activate the ASIC3 channels, and the resulting inward current is recorded.
-
The oocyte is then incubated with varying concentrations of this compound, and the pH drop is repeated to measure the extent of current inhibition.
-
The IC50 value is determined by plotting the percentage of current inhibition against the this compound concentration.
-
2. Whole-Cell Patch Clamp on CHO Cells:
-
Principle: A glass micropipette forms a high-resistance seal with the membrane of a CHO cell stably expressing ASIC3. The membrane patch is then ruptured to gain electrical access to the entire cell. The voltage is clamped, and currents are recorded as described for TEVC.[9][10]
-
Procedure:
-
CHO cells expressing rat ASIC3 are cultured on coverslips.
-
A coverslip is placed in a recording chamber on a microscope.
-
A micropipette filled with an intracellular solution is brought into contact with a cell to form a gigaseal.
-
Suction is applied to rupture the cell membrane, establishing the whole-cell configuration.
-
The cell is held at a specific voltage, and the protocol for pH changes and this compound application is similar to that for TEVC.
-
Conclusion
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis and folding of this compound, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression in Pichia pastoris and characterization of this compound, a specific inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 6. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 7. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Patch Clamp Protocol [labome.com]
Replicating Published Findings with APETx2: A Comparative Guide for Researchers
For researchers in neuroscience, pharmacology, and drug development, the selective ASIC3 inhibitor APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, represents a critical tool for investigating the role of acid-sensing ion channels in pain and other physiological processes. This guide provides a comparative overview of published data on this compound, detailed experimental protocols to aid in the replication of these findings, and a comparison with other modulators of ASIC channels.
Performance of this compound: A Quantitative Comparison
This compound has been demonstrated to be a potent and selective inhibitor of homomeric and heteromeric acid-sensing ion channel 3 (ASIC3). The half-maximal inhibitory concentration (IC50) is a key metric for its activity and has been consistently reported across multiple studies, lending confidence to its pharmacological profile. The table below summarizes the IC50 values of this compound for various ASIC subtypes as reported in peer-reviewed literature.
| Target Channel | Species | Expression System | Reported IC50 | Reference |
| Homomeric ASIC3 | Rat | Xenopus oocytes | 63 nM | [1][2][3][4] |
| Homomeric ASIC3 | Rat | COS Cells | 63 nM | [1] |
| Homomeric ASIC3 | Rat | CHO Cells | 67 nM | [5] |
| Homomeric ASIC3 | Human | COS Cells | 175 nM | [1][6] |
| Heteromeric ASIC2b+3 | Rat | COS Cells | 117 nM | [1][2][3][7] |
| Heteromeric ASIC1b+3 | Rat | COS Cells | 0.9 µM | [1][2][3][7] |
| Heteromeric ASIC1a+3 | Rat | COS Cells | 2 µM | [1][2][3][7] |
| ASIC3-like current in sensory neurons | Rat | Primary Culture | 216 nM | [1][2][3][7] |
Notably, studies utilizing both native this compound purified from sea anemone and chemically synthesized this compound have reported comparable IC50 values for rat ASIC3, confirming that the synthetic peptide retains full biological activity.[5][8] This provides a reliable and accessible source of the toxin for research purposes.
In comparison to the non-selective ASIC inhibitor amiloride, which has an IC50 of 63 µM for ASIC3, this compound is significantly more potent.[1] While this compound is highly selective for ASIC3-containing channels, it has been shown to have no significant effect on homomeric ASIC1a, ASIC1b, and ASIC2a channels.[1][2][3][4]
Experimental Protocols for Replicating Key Findings
To facilitate the replication of published results, this section provides a detailed methodology for a key in vitro experiment: the electrophysiological recording of this compound inhibition of ASIC3 channels expressed in a heterologous system.
Inhibition of ASIC3 Currents in Xenopus Oocytes
This protocol is synthesized from methodologies described in multiple publications.[1][8][9]
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from adult female Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired ASIC subunit (e.g., rat ASIC3).
-
Incubate the injected oocytes at 19°C in Barth's solution for 2-4 days to allow for channel expression.
2. Electrophysiological Recording:
-
Use a two-electrode voltage-clamp amplifier to record whole-cell currents.
-
Maintain the oocytes in a recording chamber continuously perfused with a standard frog Ringer's solution at a pH of 7.4.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Induce ASIC3 currents by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 6.0).
3. Application of this compound:
-
Prepare stock solutions of this compound in the standard Ringer's solution.
-
To determine the IC50, apply varying concentrations of this compound to the oocytes for a defined period (e.g., 30 seconds) prior to the acidic pH stimulus.
-
Measure the peak amplitude of the acid-evoked current in the presence and absence of the toxin.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit the data to a sigmoidal equation to determine the IC50 value.
Visualizing Key Processes
To further clarify the mechanisms and workflows involved in this compound research, the following diagrams have been generated.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 5. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. Chemical synthesis and folding of this compound, a potent and selective inhibitor of acid sensing ion channel 3 [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for APETx2
For researchers and drug development professionals, ensuring the safe handling and disposal of potent biological reagents like the sea anemone peptide toxin APETx2 is paramount to maintaining a secure and compliant laboratory environment. Due to the absence of specific disposal protocols for this compound, a conservative approach treating it as a potentially hazardous substance is essential. This guide provides a comprehensive overview of recommended disposal procedures based on best practices for similar peptide toxins, ensuring the safety of laboratory personnel and the protection of the environment.
This compound, a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima, is a selective blocker of acid-sensing ion channel 3 (ASIC3).[1] While it is a valuable tool in pain research, its inherent biological activity necessitates careful management of all waste streams, from contaminated labware to unused stock solutions. The following procedures are designed to provide clear, step-by-step guidance for the safe inactivation and disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat. All handling of this compound, particularly in its lyophilized powder form, should be conducted in a designated area, preferably within a chemical fume hood or biological safety cabinet, to prevent inhalation of aerosols.
Inactivation and Disposal Protocols
The primary principle for the disposal of peptide toxins like this compound is the denaturation and degradation of the peptide to eliminate its biological activity. This can be achieved through chemical inactivation or autoclaving.
Chemical Inactivation:
Treating liquid waste containing this compound with chemical inactivating agents is a highly effective method. Based on protocols for structurally similar peptide toxins, such as conotoxins, the following methods are recommended:
-
Sodium Hypochlorite (Bleach): A fresh solution of sodium hypochlorite is a potent oxidizing agent that can effectively degrade peptides.
-
Enzymatic Detergents: Proteolytic enzymes can digest the peptide backbone of this compound, rendering it inactive. The toxin's known susceptibility to trypsin and pepsin supports this approach.[2][3]
Thermal Inactivation (Autoclaving):
For solid waste and contaminated materials, autoclaving at high temperatures and pressures can denature the peptide.
The table below summarizes the recommended inactivation methods and their respective parameters.
| Inactivation Method | Agent/Parameter | Concentration/Setting | Contact Time | Waste Type | Efficacy | Source(s) |
| Chemical Inactivation | Sodium Hypochlorite (Bleach) | 10% solution (0.6% final concentration) | 30 minutes | Liquid | Complete digestion and inactivation of similar peptide toxins (α-conotoxins).[4] | [4][5] |
| Enzymatic Detergent (e.g., Contrex™ EZ) | 1% (m/v) solution | > 15 minutes | Liquid | Significant degradation (76.8% decrease in α-helical content) of similar peptide toxins.[4] | [4][6] | |
| Thermal Inactivation | Autoclaving | 121°C at 15 psi | 60 minutes | Solid | Standard procedure for the decontamination of biological waste. | [5] |
Experimental Protocols for Inactivation
Chemical Inactivation of Liquid Waste:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof container.
-
Inactivation:
-
Using Sodium Hypochlorite: In a well-ventilated area or chemical fume hood, add a commercial bleach solution to the liquid waste to achieve a final concentration of at least 0.6% sodium hypochlorite (a 1:9 dilution of household bleach, which is typically 6%).
-
Using Enzymatic Detergent: Add an enzymatic detergent to the liquid waste to achieve the manufacturer's recommended concentration (e.g., 1% m/v).
-
-
Contact Time: Allow the inactivation solution to stand for a minimum of 30 minutes for bleach or as recommended by the detergent manufacturer.
-
Neutralization and Disposal: After the contact time, neutralize the waste as required by your institution's environmental health and safety (EHS) guidelines before disposing of it down the drain with copious amounts of water, or as otherwise directed by your local regulations.
Disposal of Solid Waste:
-
Collection: Place all contaminated solid waste (e.g., pipette tips, tubes, gloves, absorbent paper) into a designated, leak-proof, and autoclavable biohazard bag.
-
Autoclaving: Autoclave the sealed bag at 121°C and 15 psi for at least 60 minutes.
-
Final Disposal: After autoclaving, the waste can typically be disposed of as regular laboratory waste. However, always consult your institution's specific guidelines for autoclaved biohazardous waste.
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Containment: Cover the spill with absorbent material. For powdered this compound, gently cover it to avoid raising dust, and then wet the absorbent material with an inactivating solution.
-
Decontamination: Apply a 10% bleach solution or a 1% enzymatic detergent solution to the spill area and contaminated materials. Allow for a 30-minute contact time.
-
Cleanup: Collect all cleanup materials into a biohazard bag for autoclaving and disposal.
-
Final Cleaning: Wipe the area with soap and water.
Recommended Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is based on general laboratory safety principles and best practices for handling similar peptide toxins. It is not a substitute for a formal risk assessment and the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult and adhere to your local and institutional regulations regarding hazardous waste disposal.
References
- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 2. Cyclisation increases the stability of the sea anemone peptide this compound but decreases its activity at acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclisation Increases the Stability of the Sea Anemone Peptide this compound but Decreases Its Activity at Acid-Sensing Ion Channel 3 [mdpi.com]
- 4. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Personal protective equipment for handling APETx2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima. As a potent and selective blocker of acid-sensing ion channel 3 (ASIC3), this compound is a valuable tool in pain research and drug development.[1][2][3][4] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide consolidates available information and best practices for handling potent peptide toxins.
Personal Protective Equipment and Safety Precautions
Given the biological activity of this compound as a toxin, appropriate personal protective equipment (PPE) is mandatory to prevent accidental exposure.
Recommended Personal Protective Equipment:
-
Gloves: Nitrile or other chemical-resistant gloves should be worn at all times when handling this compound, from initial reconstitution to final disposal.
-
Eye Protection: Safety glasses with side shields or goggles are required to protect against splashes or aerosols.
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: While lyophilized powder is the common form, if there is any risk of aerosolization during handling, a fit-tested N95 or higher-level respirator should be used.
Engineering Controls:
-
All handling of this compound, especially of the powdered form and during initial reconstitution, should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the substance.
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits a specific inhibitory profile against various ion channels, with a notable potency for ASIC3. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Channel | Species | IC50 Value | Reference(s) |
| Homomeric ASIC3 | Rat | 63 nM | [2][3] |
| Homomeric ASIC3 | Human | 175 nM | [2] |
| Heteromeric ASIC2b+3 | - | 117 nM | [2][3] |
| Heteromeric ASIC1b+3 | - | 0.9 µM | [2][3] |
| Heteromeric ASIC1a+3 | - | 2.0 µM | [2][3] |
| NaV1.8 | - | ~2.0 µM | |
| NaV1.2 | - | 114 nM | |
| NaV1.8 | - | 55 nM |
Experimental Protocols
Reconstitution of Lyophilized this compound
Lyophilized this compound should be reconstituted to a stock solution for experimental use. The following is a general protocol based on best practices for peptides.[5][6][7]
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial in a chemical fume hood. Using a calibrated micropipette, add the calculated volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL). This compound is soluble in water up to 5 mg/ml.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation. If necessary, let the vial sit at room temperature for a few minutes to allow for complete dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or below for long-term stability.[8] Avoid repeated freeze-thaw cycles.
In Vitro Electrophysiology Protocol (General Outline)
The following is a generalized procedure for assessing the effect of this compound on ASIC3 channels expressed in a heterologous system (e.g., CHO or COS cells).[1][2][9]
Materials:
-
Cells expressing the target ion channel (e.g., CHO-ASIC3)
-
Patch-clamp rig with amplifier and data acquisition system
-
External and internal recording solutions
-
Perfusion system
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells expressing the target channel onto glass coverslips suitable for patch-clamp recording.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a selected cell.
-
Baseline Recording: Record baseline channel activity by applying the appropriate agonist (e.g., a drop in extracellular pH to activate ASIC3).
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound for a specified duration (e.g., 30 seconds).[2]
-
Post-Application Recording: While still in the presence of this compound, re-apply the agonist and record the channel activity.
-
Washout: Perfuse the cell with the control external solution to wash out this compound and record the recovery of channel activity.
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition by this compound and calculate parameters such as IC50.
In Vivo Administration in Rodent Pain Models (General Outline)
This compound has been used in rodent models of pain to investigate the role of ASIC3.[1] The following provides a general overview of administration.
Materials:
-
Rodent model of pain (e.g., acid-induced muscle pain)
-
This compound solution at the desired concentration
-
Appropriate syringes and needles for the intended route of administration
Procedure:
-
Animal Acclimatization: Acclimate the animals to the experimental setup and handling procedures.
-
Baseline Measurement: Measure baseline pain responses (e.g., paw withdrawal threshold).
-
This compound Administration: Administer this compound via the desired route. Common routes for peripheral targets include intramuscular (i.m.) or intraplantar (i.pl.) injections. For central targets, intrathecal (i.t.) administration may be used.[1]
-
Post-Administration Measurement: At specified time points after administration, re-measure the pain responses.
-
Data Analysis: Compare the post-administration responses to baseline and to a vehicle control group to determine the analgesic effect of this compound.
Visualizations
This compound Handling Workflow
Caption: A workflow diagram for the safe handling of this compound.
This compound Signaling Pathway
Caption: The inhibitory action of this compound on the ASIC3 signaling pathway.
References
- 1. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 4. Chemical synthesis and folding of this compound, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. youtube.com [youtube.com]
- 8. This compound, Anthopleura elegantissima, Recombinant, E. coli recombinant, expressed in E. coli | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
